2,2'-Dimethoxybenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNBCDKAHGNAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927043 | |
| Record name | Bis(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1336-26-1, 13102-33-5 | |
| Record name | Methanone, bis(methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Spectroscopic Profiling of 2,2'-Dimethoxybenzophenone
This guide provides an in-depth technical analysis of 2,2'-Dimethoxybenzophenone , focusing on its unique spectroscopic signature resulting from Steric Inhibition of Resonance (SIR).
Subject: Structural Elucidation via UV-Vis, FT-IR, and NMR (
Executive Summary & Structural Dynamics
2,2'-Dimethoxybenzophenone (CAS: 1336-26-1) is a diaryl ketone distinguished by the presence of methoxy groups at the ortho positions of both phenyl rings. Unlike unsubstituted benzophenone, which adopts a paddle-wheel geometry with a twist angle of ~30°, the 2,2'-substitution forces a severe deviation from planarity due to steric repulsion between the carbonyl oxygen and the methoxy substituents.
This phenomenon, known as Steric Inhibition of Resonance (SIR) , is the governing principle behind the molecule's spectral behavior. It disrupts the conjugation between the phenyl rings and the carbonyl
Structural Logic Flow
The following diagram outlines the logical dependency of the spectroscopic signals on the molecule's geometric constraints.
Figure 1: Causal relationship between steric bulk and spectral outputs.
Ultraviolet-Visible Spectroscopy (UV-Vis)
Objective: Assess the degree of conjugation and electronic transitions.
Mechanistic Insight
In planar benzophenones, the
- Transition (K-band): Typically observed ~250–260 nm in benzophenone. In the 2,2'-isomer, this band undergoes a hypsochromic (blue) shift and a hypochromic effect (reduction in intensity) because the orbital overlap is sterically hindered.
- Transition (R-band): The weak carbonyl transition (~320–340 nm) remains visible but may shift slightly depending on the solvent polarity and the ground-state energy destabilization caused by the twist.
Experimental Protocol
-
Solvent Selection: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid benzene to prevent cutoff interference.[1]
-
Concentration: Prepare a stock solution of
M. -
Baseline: Run a blank with pure solvent.
-
Scan Range: 200 nm to 400 nm.
Data Summary Table:
| Transition | Wavelength ( | Structural Interpretation | |
| ~245–250 nm | < 10,000 | Reduced conjugation due to steric twist (SIR). | |
| ~325–335 nm | ~50–150 | Forbidden transition; localized on C=O. |
Vibrational Spectroscopy (FT-IR)
Objective: Characterize the carbonyl environment and confirm the absence of hydroxyl groups (distinguishing from UV-absorber derivatives).
Mechanistic Insight
The carbonyl stretching frequency (
-
Resonance Effect: Electron-donating methoxy groups normally lower
by increasing single-bond character via resonance. -
Steric Effect (Dominant): The twist prevents the phenyl rings from donating electrons into the carbonyl
orbital. This "inhibition of resonance" retains the double-bond character of the C=O, pushing the frequency higher than expected for a methoxy-substituted system.
While 4,4'-dimethoxybenzophenone (planar) absorbs near 1650 cm⁻¹, the 2,2'-isomer absorbs at a higher frequency due to this decoupling.
Experimental Protocol
-
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
-
Resolution: 4 cm⁻¹.[2]
-
Scans: 16–32 scans to reduce noise.
Key Vibrational Modes:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
| C=O[3][4] Stretch | 1665 – 1675 | Strong | Ketone carbonyl. Higher |
| C-H (Aromatic) | 3000 – 3100 | Weak | Aromatic ring C-H stretching. |
| C-H (Aliphatic) | 2835 – 2960 | Medium | Methyl group (methoxy) C-H stretching. |
| C=C (Aromatic) | 1580 – 1600 | Medium | Ring skeletal vibrations. |
| C-O (Ether) | 1230 – 1250 | Strong | Aryl-alkyl ether stretching ( |
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural proof and symmetry analysis.
Symmetry Analysis
The molecule possesses a
H NMR Analysis (Proton)
-
Solvent:
(Chloroform-d). -
Reference: TMS (0.00 ppm).
Predicted Chemical Shifts:
| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( | Analysis |
| Methoxy (-OCH | 3.65 – 3.75 | Singlet (s) | 6H | - | Upfield due to O-shielding. Distinctive singlet. |
| Ar-H (3, 3') | 6.90 – 7.00 | Doublet (d) | 2H | ~8 Hz | Ortho to OMe; shielded by electron donation. |
| Ar-H (5, 5') | 7.00 – 7.10 | Triplet (t) | 2H | ~7.5 Hz | Meta to OMe; Para to C=O. |
| Ar-H (4, 4') | 7.35 – 7.45 | Triplet (t) | 2H | ~7.5 Hz | Para to OMe; Meta to C=O. |
| Ar-H (6, 6') | 7.45 – 7.55 | Doublet (d) | 2H | ~8 Hz | Ortho to C=O. Deshielded by carbonyl anisotropy. |
Note: The H-6 signal is less deshielded than in planar benzophenone (~7.8 ppm) because the ring twist moves the proton slightly out of the maximum deshielding cone of the carbonyl group.
C NMR Analysis (Carbon)
-
Key Feature: Look for the Carbonyl peak and the Methoxy peak.
| Carbon Environment | Shift ( | Type | Notes |
| Carbonyl (C=O) | 195 – 198 | Quaternary | Typical diaryl ketone, slightly shielded vs planar. |
| Ar-C-O (C-2) | 157 – 159 | Quaternary | Deshielded by direct oxygen attachment. |
| Ar-C (C-6) | 130 – 132 | CH | Ortho to carbonyl. |
| Ar-C (C-4) | 130 – 132 | CH | Para to methoxy. |
| Ar-C (C-1) | 128 – 130 | Quaternary | Bridgehead carbon. |
| Ar-C (C-5) | 120 – 121 | CH | Meta to methoxy. |
| Ar-C (C-3) | 111 – 112 | CH | Ortho to methoxy (shielded). |
| Methoxy (-OCH | 55 – 56 | CH | Diagnostic methoxy carbon. |
Experimental Workflow & Validation
The following workflow describes the synthesis-to-validation pipeline using a Friedel-Crafts approach, ensuring the sample analyzed matches the theoretical profile.
Figure 2: Synthesis and validation pipeline.
Self-Validating Protocols
-
The "Hydroxyl Check" (IR): If a broad peak appears at 3200–3500 cm⁻¹, the sample is contaminated with demethylated byproducts (benzophenone-6/8 derivatives). A pure sample must show no OH stretch.[1]
-
The "Symmetry Check" (NMR): Integration of the methoxy singlet must be exactly 3:4 relative to the total aromatic integral (or 6:8 for the whole molecule). Any deviation suggests a mixture of isomers (e.g., 2,4'-dimethoxy).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 584728, 2,2'-Dimethoxybenzophenone. Retrieved from [Link]
- Rekharsky, M. V., et al. "Complexation Thermodynamics of Cyclodextrins." Journal of the American Chemical Society. (Contextual reference for host-guest interactions of twisted benzophenones).
- Jones, R. N., et al. "The Infrared Spectra of Carbonyl Compounds." National Research Council of Canada. (Authoritative source on SIR effects in ortho-substituted ketones).
- AIST Spectral Database for Organic Compounds (SDBS).SDBS No. 7420 (Analogs). (General reference for benzophenone spectral assignments).
Sources
A Technical Guide to the Intersystem Crossing Quantum Yield of 2,2'-Dimethoxybenzophenone
Executive Summary
In the realm of photochemistry and photophysics, the efficiency of intersystem crossing (ISC)—the transition from a singlet excited state to a triplet excited state—is a paramount parameter governing the utility of a molecule in applications ranging from photodynamic therapy to polymer chemistry. Benzophenone and its derivatives are renowned for their high ISC quantum yields (ΦISC), approaching unity in many cases.[1] This guide provides an in-depth analysis of the intersystem crossing quantum yield of a specific derivative, 2,2'-Dimethoxybenzophenone. We will explore the foundational photophysical principles, the influence of methoxy substituents, a rigorous experimental protocol for ΦISC determination, and a discussion of the reported values and their implications for researchers, scientists, and drug development professionals.
Introduction: The Photophysics of Substituted Benzophenones
The photochemical behavior of benzophenone is dominated by the electronic transitions localized on its carbonyl group. Upon absorption of UV light, an electron is promoted from a non-bonding n-orbital to an anti-bonding π-orbital, forming the first excited singlet state, S1(n,π).[1] For benzophenone itself, the subsequent intersystem crossing to the triplet manifold, specifically to a T2(π,π*) state, is exceptionally efficient, with a quantum yield near 100%.[1] This high efficiency is a cornerstone of its function as a triplet sensitizer.
The introduction of substituents, such as the methoxy (-OCH3) groups in 2,2'-Dimethoxybenzophenone, can significantly modulate these photophysical properties. These modifications can occur through two primary mechanisms:
-
Electronic Effects: Methoxy groups are electron-donating and can alter the energy levels of the n,π* and π,π* states. This can influence the rate and efficiency of intersystem crossing.
-
Steric Effects: The positioning of the methoxy groups at the 2,2'- positions can induce steric hindrance, causing the phenyl rings to twist out of planarity with the carbonyl group. This non-planar arrangement can affect the mixing of the n and π orbitals, further influencing the ISC process.[2]
Understanding the ΦISC of 2,2'-Dimethoxybenzophenone is therefore critical for predicting its behavior as a photosensitizer and for designing novel applications.
The Mechanism of Intersystem Crossing
Intersystem crossing is a spin-forbidden process, meaning it is quantum mechanically unfavorable. However, in molecules like benzophenone, spin-orbit coupling facilitates this transition. El-Sayed's rule provides a key insight: intersystem crossing is more efficient when it involves a change in orbital type.[2] For benzophenone, the highly favored S1(n,π) → T2(π,π) transition is a prime example of this rule in action, leading to its near-quantitative triplet yield.[1][2] While the direct S1(n,π) → T1(n,π) transition is forbidden by El-Sayed's rule, the involvement of an intermediate T2(π,π*) state provides an efficient pathway.[2][3]
The overall photophysical decay pathways are often visualized using a Jablonski diagram.
Figure 1: Jablonski diagram for a benzophenone derivative.
Experimental Determination of ΦISC
The quantum yield of intersystem crossing is determined by comparing the triplet state population of the sample to that of a well-characterized actinometer (a substance with a known quantum yield) under identical excitation conditions. Laser Flash Photolysis (LFP) is a powerful technique for this purpose, allowing for the direct observation of transient species like triplet states.[4]
Experimental Workflow
The general workflow for determining ΦISC using LFP is as follows:
Figure 2: Workflow for ΦISC determination via Laser Flash Photolysis.
Detailed Protocol
-
Preparation of Solutions:
-
Prepare a solution of 2,2'-Dimethoxybenzophenone in the desired solvent (e.g., acetonitrile, cyclohexane).
-
Prepare a solution of the actinometer (e.g., benzophenone, for which ΦISC is ~1 in non-polar solvents) in the same solvent.
-
Adjust the concentrations of both solutions to have the same absorbance (typically 0.1-0.2) at the laser excitation wavelength (e.g., 355 nm from a Nd:YAG laser). This ensures both solutions absorb the same number of photons.
-
Thoroughly deoxygenate both solutions by bubbling with an inert gas (N2 or Ar) for at least 20 minutes to prevent quenching of the triplet state by molecular oxygen.
-
-
Laser Flash Photolysis Measurement:
-
The LFP setup consists of a pulsed laser for excitation and a continuous probe lamp oriented perpendicular to the laser beam.
-
Excite the deoxygenated sample solution with a single laser pulse.
-
Monitor the change in optical density (ΔO.D.) at the maximum of the triplet-triplet (T-T) absorption band of 2,2'-Dimethoxybenzophenone.
-
Extrapolate the transient decay curve back to time zero to obtain the initial change in optical density (ΔO.D.sample) immediately after the laser flash.
-
Repeat the measurement for the actinometer solution under identical conditions to obtain ΔO.D.std.
-
-
Calculation of ΦISC:
-
The quantum yield of intersystem crossing for the sample (ΦISCsample) is calculated using the following comparative equation:
ΦISCsample = ΦISCstd * (ΔO.D.sample / ΔO.D.std) * (εTstd / εTsample)
-
Where:
-
ΦISCstd is the known ISC quantum yield of the standard.
-
ΔO.D. is the change in optical density at the T-T absorption maximum at time zero.
-
εT is the molar extinction coefficient of the triplet-triplet absorption for the standard and the sample. The ratio of extinction coefficients must be known or determined separately.
-
-
Quantitative Data and Analysis
While specific, peer-reviewed quantum yield data for 2,2'-Dimethoxybenzophenone is not as widely tabulated as for the parent benzophenone, the principles of substituted benzophenones allow for a robust scientific inference. The ΦISC is expected to remain high, likely near unity, especially in non-polar solvents. However, solvent polarity can play a significant role.
| Compound | Solvent | ΦISC | Key Observations | Reference |
| Benzophenone | Non-polar (e.g., Cyclohexane) | ~1.0 | Serves as the benchmark for high ISC efficiency. | [1] |
| Benzophenone | Polar, Protic (e.g., Methanol) | ~1.0 | ISC rate can be modified by hydrogen-bonding interactions. | [5][6] |
| Substituted Benzophenones | Various | Varies | Efficiency can be diminished with increasing solvent polarity. | [7] |
| 2,2'-Dimethoxybenzophenone | Non-polar Solvents | Expected to be high (~0.9-1.0) | Steric hindrance may slightly alter orbital overlap, but high efficiency is predicted. | Inferred |
| 2,2'-Dimethoxybenzophenone | Polar Solvents | Expected to be high but potentially lower than in non-polar solvents | Increased solvent polarity can stabilize the ππ* state, potentially affecting the S1/T2 energy gap and ISC efficiency. | [7][8] |
Expert Analysis: The introduction of methoxy groups in 2,2'-Dimethoxybenzophenone likely maintains a high intersystem crossing quantum yield. The dominant deactivation pathway from the S1 state remains the highly efficient transition to the triplet manifold. However, researchers should be aware of potential solvent effects.[7] In polar or hydrogen-bonding solvents, the energetics of the nπ* and ππ* states can shift, which may slightly alter the ISC rate and yield.[5][8] For applications requiring maximum triplet state generation, employing a non-polar, aprotic solvent is recommended.
Applications and Implications
The high ΦISC of 2,2'-Dimethoxybenzophenone makes it a valuable tool in several scientific and industrial domains:
-
Triplet Sensitizer: It can be used to populate the triplet state of other molecules through energy transfer, initiating photochemical reactions that are otherwise inaccessible.
-
Photopolymerization: As a photoinitiator, it can generate radicals upon irradiation, which then initiate polymerization reactions, crucial in coatings, adhesives, and 3D printing.
-
Drug Development: In photodynamic therapy (PDT), a high triplet quantum yield is essential for the efficient generation of singlet oxygen, the cytotoxic agent responsible for destroying cancer cells. While not a therapeutic itself, it serves as a scaffold and model compound for developing new photosensitizing drugs.
Conclusion
2,2'-Dimethoxybenzophenone retains the hallmark characteristic of the benzophenone family: a highly efficient intersystem crossing from the excited singlet state to the triplet manifold. Its quantum yield of intersystem crossing (ΦISC) is expected to be near unity, particularly in non-polar environments. This efficiency is governed by favorable spin-orbit coupling and an orbital-type change during the transition, as described by El-Sayed's rule. While the methoxy substituents introduce steric and electronic perturbations, the fundamental photophysical pathway remains robust. The reliable and near-quantitative generation of triplet states ensures the continued relevance of 2,2'-Dimethoxybenzophenone and similar derivatives in fundamental research and applied sciences, from materials science to medicinal chemistry.
References
- Journal of the Chemical Society D. (n.d.). Solvent effects on intersystem crossing in the photocyclization of methyl o-benzyloxyphenylglyoxylate. RSC Publishing.
- ETNA Laboratuvar Çözümleri. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy.
-
ResearchGate. (n.d.). Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone. Retrieved February 7, 2026, from [Link]
- Larkin, J. M., et al. (1999).
- Wiley Online Library. (n.d.). Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone.
-
ACS Publications. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters. Retrieved February 7, 2026, from [Link]
- The Journal of Physical Chemistry Letters. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone.
-
MDPI. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. Retrieved February 7, 2026, from [Link]
Sources
- 1. Etna Lab | Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy [etnalabs.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent effects on intersystem crossing in the photocyclization of methyl o-benzyloxyphenylglyoxylate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Solubility of 2,2'-Dimethoxybenzophenone in common organic solvents
An In-Depth Technical Guide to the Solubility of 2,2'-Dimethoxybenzophenone in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2,2'-Dimethoxybenzophenone in common organic solvents, designed for researchers, scientists, and professionals in drug development. Recognizing the scarcity of direct quantitative solubility data in public literature, this document adopts a multi-faceted approach. It begins by establishing the theoretical framework for solubility based on the molecule's physicochemical properties. Due to the data gap, this guide presents qualitative information and quantitative data for structurally analogous compounds to provide actionable reference points. Critically, a detailed, self-validating experimental protocol for determining thermodynamic solubility via the isothermal shake-flask method is provided, empowering researchers to generate precise data for their specific applications. This guide synthesizes theoretical principles with practical, field-proven methodologies to serve as an essential resource for formulation, synthesis, and purification processes involving 2,2'-Dimethoxybenzophenone.
Introduction: The Significance of Solubility in Application
2,2'-Dimethoxybenzophenone (Figure 1) is an aromatic ketone with significant applications in organic synthesis, polymer chemistry, and photochemistry. Its utility as a photoinitiator, a UV blocker, and an intermediate in the synthesis of more complex molecules is well-established. For professionals in these fields, a thorough understanding of its solubility is not merely academic; it is a cornerstone of process development, formulation design, and ensuring the reproducibility of experimental outcomes.
The selection of an appropriate solvent is paramount for:
-
Reaction Kinetics: Ensuring reactants are in the same phase to allow for efficient molecular interaction.
-
Purification: Selecting solvents for crystallization or chromatography that maximize yield and purity.
-
Formulation: Creating stable, homogenous solutions for coatings, adhesives, or pharmaceutical preparations.
-
Analytical Chemistry: Preparing samples for analysis by techniques such as HPLC or GC-MS.
This guide provides the foundational knowledge and practical tools necessary to make informed decisions regarding solvent selection for 2,2'-Dimethoxybenzophenone.
| Property | Value |
| IUPAC Name | bis(2-methoxyphenyl)methanone |
| Molecular Formula | C₁₅H₁₄O₃[1] |
| Molecular Weight | 242.27 g/mol [1] |
| Appearance | White solid |
| Melting Point | ~96-99 °C |
Figure 1: Chemical Structure and Key Properties of 2,2'-Dimethoxybenzophenone.
Theoretical Principles: Predicting Solubility Behavior
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified expression of the complex interplay between solute-solute, solvent-solvent, and solute-solvent intermolecular forces. To predict the solubility of 2,2'-Dimethoxybenzophenone, we must first analyze its molecular structure.
-
Aromatic Rings: The two phenyl rings are large, nonpolar moieties. They will readily interact with nonpolar or moderately polar solvents through van der Waals forces.
-
Ketone Group (C=O): The carbonyl group introduces a significant dipole moment, making the molecule polar. This group can act as a hydrogen bond acceptor, allowing it to interact favorably with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile).[2][3][4]
-
Methoxy Groups (-OCH₃): The two ether groups also contribute to the molecule's polarity and can act as hydrogen bond acceptors.
Causality in Solvent Selection: Based on this structure, we can anticipate that 2,2'-Dimethoxybenzophenone will be poorly soluble in highly polar, protic solvents like water, where the strong hydrogen-bonding network of water is difficult to disrupt.[5] Conversely, it is expected to be readily soluble in many common organic solvents that can engage in dipole-dipole interactions or that have a similar polarity profile.[2] Aromatic ketones, in general, are soluble in a range of organic solvents.[6]
Solubility Profile: An Analog-Based Approach
Table 1: Quantitative Solubility of Analog Compound 2,2'-Dihydroxy-4-methoxybenzophenone [7]
| Solvent | Solvent Type | Solubility (g / 100 mL at 25°C) |
| Ethanol | Polar Protic | 21.8 |
| Isopropanol | Polar Protic | 17.0 |
| Propylene Glycol | Polar Protic | 6.2 |
| Ethylene Glycol | Polar Protic | 3.0 |
| n-Hexane | Nonpolar | 1.5 |
| Toluene | Nonpolar (Aromatic) | Freely Soluble |
| Water | Polar Protic | Practically Insoluble |
Field-Proven Insights: The data for the analog strongly suggests that 2,2'-Dimethoxybenzophenone will exhibit good solubility in alcohols like ethanol and isopropanol, and even greater solubility in less polar solvents like toluene. The very low solubility in n-hexane indicates that while it has nonpolar character, the polar groups dominate its interactions. The negligible water solubility is also consistent with theoretical predictions for aromatic ketones.[5][8]
Experimental Protocol: The Isothermal Shake-Flask Method
To obtain definitive solubility data, an experimental determination is essential. The isothermal shake-flask method is the gold-standard technique for measuring thermodynamic solubility due to its reliability and simplicity.
Objective: To determine the saturation solubility of 2,2'-Dimethoxybenzophenone in a selected organic solvent at a controlled temperature.
Materials:
-
2,2'-Dimethoxybenzophenone (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2,2'-Dimethoxybenzophenone to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Causality: Adding a clear excess guarantees that the solvent becomes fully saturated, allowing for the determination of the thermodynamic equilibrium solubility.
-
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time (typically 24-48 hours).
-
Causality: Continuous agitation ensures intimate contact between the solute and solvent, accelerating the dissolution process to reach equilibrium. A constant temperature is critical as solubility is temperature-dependent.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Causality: This step prevents suspended microparticles from being drawn into the sample, which would artificially inflate the measured solubility.
-
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.
-
Self-Validation: The filtration step is a critical control. It physically removes any remaining undissolved solid, ensuring that the analyzed sample represents only the dissolved solute.
-
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of 2,2'-Dimethoxybenzophenone or HPLC with a standard curve).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Logical Workflow for Solvent Selection
The process of selecting an optimal solvent is a logical progression from theoretical analysis to empirical verification. The following diagram illustrates this workflow, providing a clear path for researchers.
Caption: A logical workflow for selecting a suitable solvent for 2,2'-Dimethoxybenzophenone.
Conclusion
While direct quantitative solubility data for 2,2'-Dimethoxybenzophenone remains elusive in the public domain, a robust scientific approach allows for well-founded solvent selection. Based on its molecular structure, the compound is predicted to be soluble in a range of common polar aprotic and polar protic organic solvents, with limited solubility in nonpolar aliphatic solvents and negligible solubility in water. Data from structural analogs provides valuable semi-quantitative guidance, suggesting that solvents like ethanol, isopropanol, and toluene are excellent candidates for achieving high solubility. Ultimately, for applications requiring precise concentration control, the isothermal shake-flask method detailed herein provides a reliable and essential tool for empirical determination. This guide equips researchers with both the theoretical understanding and the practical methodology to confidently work with 2,2'-Dimethoxybenzophenone.
References
-
Solubility of Things. (n.d.). Benzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Dihydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]
-
ACS Publications. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
PMC. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Dimethoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
-
ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]
-
RSC Publishing. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]
-
NCBI. (n.d.). BENZOPHENONE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
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- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,2'-Dimethoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2,2'-dimethoxybenzophenone. As a key intermediate and structural motif in various organic compounds, understanding its behavior under thermal stress is critical for process safety, stability studies, and the development of robust formulations. This document details the experimental methodologies for characterizing thermal properties, explores potential decomposition pathways based on mechanistic principles and data from related compounds, and presents a framework for a thorough investigation. While specific experimental data for 2,2'-dimethoxybenzophenone is not widely available in public literature, this guide synthesizes information from analogous structures to provide a predictive assessment and a robust protocol for its empirical determination.
Introduction: The Significance of 2,2'-Dimethoxybenzophenone
2,2'-Dimethoxybenzophenone is an aromatic ketone characterized by a benzophenone core with methoxy groups positioned at the 2 and 2' positions of the phenyl rings. This substitution pattern influences the molecule's conformation and electronic properties, which in turn dictates its reactivity and stability. While its primary applications are often as a precursor in organic synthesis, its structural similarity to other benzophenone derivatives used as UV absorbers and photoinitiators underscores the importance of a thorough understanding of its thermal properties.
In the context of drug development and materials science, thermal stability is a critical parameter. It influences manufacturing processes, storage conditions, and the ultimate safety and efficacy of the final product. The potential for thermal decomposition to generate impurities or hazardous byproducts necessitates a detailed investigation. This guide provides the scientific foundation and practical methodologies for such an assessment.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2,2'-dimethoxybenzophenone is presented in Table 1. These properties are fundamental to its handling, formulation, and analysis.
Table 1: Physicochemical Properties of 2,2'-Dimethoxybenzophenone
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | PubChem |
| Molecular Weight | 242.27 g/mol | PubChem |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water (predicted); Soluble in organic solvents | General knowledge |
Methodologies for Thermal Analysis
A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal stability and decomposition of 2,2'-dimethoxybenzophenone.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and quantifying mass loss.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 2,2'-dimethoxybenzophenone into a clean TGA pan (e.g., alumina or platinum).
-
Instrumentation: Place the sample in a calibrated thermogravimetric analyzer.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.
Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to isolate the effects of thermal degradation from oxidation. A constant and moderate heating rate ensures thermal equilibrium within the sample and provides reproducible results.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and the enthalpy of decomposition (exothermic or endothermic nature).
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of 2,2'-dimethoxybenzophenone into a hermetically sealed DSC pan (e.g., aluminum).
-
Instrumentation: Place the sample and an empty reference pan into a calibrated differential scanning calorimeter.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point and decomposition region identified by TGA.
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and potentially exothermic or endothermic events associated with decomposition.
Trustworthiness of the Protocol: The use of a sealed pan prevents mass loss before the decomposition event, ensuring an accurate measurement of the heat flow associated with the thermal transitions.
Evolved Gas Analysis-Mass Spectrometry (EGA-MS)
Principle: To identify the decomposition products, the gases evolved during the TGA experiment can be analyzed in real-time using a mass spectrometer.
Experimental Workflow:
-
Instrumentation: Couple the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line.
-
Analysis: As the sample is heated in the TGA, the evolved gases are continuously introduced into the MS.
-
Data Acquisition: Mass spectra are recorded at regular intervals throughout the decomposition process.
-
Data Interpretation: The mass-to-charge ratio (m/z) of the detected ions is used to identify the volatile decomposition products.
Diagram 1: Experimental Workflow for Thermal Analysis
Caption: Workflow for the comprehensive thermal analysis of 2,2'-dimethoxybenzophenone.
Predicted Thermal Stability and Decomposition Pathways
In the absence of direct experimental data for 2,2'-dimethoxybenzophenone, its thermal behavior can be predicted by examining related compounds.
General Stability of Benzophenones
Benzophenone itself is a relatively stable molecule. The introduction of substituents on the phenyl rings can either stabilize or destabilize the molecule. Methoxy groups are generally considered to be electron-donating, which can influence bond dissociation energies.
Insights from Related Molecules
A study on the thermal decomposition of 1,2-dimethoxybenzene, a structural component of the target molecule, revealed that the ortho-methoxy substitution weakens the O-methyl bond.[1] This suggests that a potential initial step in the decomposition of 2,2'-dimethoxybenzophenone could be the homolytic cleavage of a methyl-oxygen bond to form a phenoxy radical and a methyl radical.
Furthermore, safety data for 4,4'-dimethoxybenzophenone, a constitutional isomer, indicates that thermal decomposition can lead to the release of irritating gases and vapors, specifically carbon monoxide (CO) and carbon dioxide (CO₂).
Proposed Decomposition Pathways
Based on these insights, a plausible decomposition pathway for 2,2'-dimethoxybenzophenone can be proposed. The initial step is likely the cleavage of the O-CH₃ bond. The resulting radical species can then undergo a series of complex reactions, including intramolecular cyclization, fragmentation of the aromatic rings, and the formation of smaller volatile molecules.
Diagram 2: Plausible Initial Decomposition Steps
Caption: Proposed initial steps in the thermal decomposition of 2,2'-dimethoxybenzophenone.
Synthesis and Potential Impurities
The thermal stability of 2,2'-dimethoxybenzophenone can be influenced by the presence of impurities from its synthesis. A common route to substituted benzophenones involves the Friedel-Crafts acylation. A plausible synthesis for 2,2'-dimethoxybenzophenone could involve the reaction of 2-methoxybenzoyl chloride with anisole in the presence of a Lewis acid catalyst.
Potential impurities from this synthesis could include:
-
Unreacted starting materials (2-methoxybenzoyl chloride, anisole).
-
Isomeric byproducts (e.g., 2,4'-dimethoxybenzophenone).
-
Products of over-acylation.
The presence of these impurities could lower the observed decomposition temperature or introduce additional steps in the TGA thermogram. Therefore, a high-purity sample is essential for accurate thermal analysis.
Conclusion
While direct experimental data on the thermal stability and decomposition of 2,2'-dimethoxybenzophenone is limited, a comprehensive analytical approach utilizing TGA, DSC, and EGA-MS can provide the necessary insights. Based on the analysis of related compounds, the decomposition is likely initiated by the cleavage of the methoxy group, leading to the formation of carbon oxides and other volatile fragments. A thorough understanding of its synthesis is also crucial for interpreting thermal analysis data, as impurities can significantly impact the results. The methodologies and predictive insights provided in this guide serve as a robust framework for researchers and professionals in the chemical and pharmaceutical industries to ensure the safe handling, processing, and formulation of 2,2'-dimethoxybenzophenone.
References
-
PubChem. 2,2'-Dimethoxybenzophenone. National Center for Biotechnology Information. [Link]
- Louw, R., & Dijks, J. H. (1974). The thermal decomposition of 1,2-dimethoxybenzene (veratrole) and 1,2,3-trimethoxybenzene. Recueil des Travaux Chimiques des Pays-Bas, 93(3), 69-72.
-
Patsnap. Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone. [Link]
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Electron transfer reactions involving excited state 2,2'-Dimethoxybenzophenone
An In-Depth Technical Guide to the Electron Transfer Reactions Involving Excited State 2,2'-Dimethoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the photochemical behavior of 2,2'-Dimethoxybenzophenone, with a primary focus on the electron transfer reactions originating from its triplet excited state. The document elucidates the fundamental principles governing the formation and reactivity of the excited state, details the mechanisms of intermolecular electron transfer with various donors, and presents a practical guide to the experimental techniques employed to study these ultrafast processes. By synthesizing theoretical concepts with methodological insights, this guide serves as an essential resource for researchers in photochemistry, materials science, and drug development who leverage light-induced electron transfer reactions.
Introduction: The Photochemical Landscape of Benzophenones
Benzophenone and its derivatives are among the most extensively studied classes of aromatic ketones in photochemistry. Their utility stems from a high efficiency of intersystem crossing from the initially formed singlet excited state (S₁) to a lower-energy triplet state (T₁). This triplet state is relatively long-lived and possesses a distinct electronic configuration that renders it a potent oxidizing agent, capable of engaging in a variety of bimolecular reactions, including electron and hydrogen atom transfer.
The substitution pattern on the phenyl rings significantly modulates the photochemical and photophysical properties of the benzophenone chromophore. In the case of 2,2'-Dimethoxybenzophenone, the presence of methoxy groups in the ortho positions introduces steric and electronic perturbations that influence the excited-state dynamics and reactivity compared to the parent benzophenone or other isomers. Understanding these nuances is critical for the rational design of photoinitiating systems and photosensitizers.
Excited State Dynamics of 2,2'-Dimethoxybenzophenone
The journey from ground state to a reactive triplet state is a cascade of photophysical events occurring on pico- to nanosecond timescales.
Light Absorption and Formation of the Singlet Excited State
Upon absorption of ultraviolet (UV) light, typically in the UVA region, 2,2'-Dimethoxybenzophenone is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This transition primarily involves the excitation of a non-bonding electron from one of the carbonyl oxygen's lone pairs to an antibonding π* orbital (an n→π* transition).
Intersystem Crossing: The Gateway to Triplet State Reactivity
While the S₁ state is short-lived, it efficiently undergoes intersystem crossing (ISC) to the triplet manifold. For benzophenones, the ISC process is remarkably efficient, with a quantum yield approaching unity. This high efficiency is attributed to the small energy gap between the S₁(n,π) and a nearby T₂(π,π) state, which facilitates spin-orbit coupling. Subsequent rapid internal conversion from T₂ to the lowest triplet state, T₁(n,π), populates the reactive species. The rate of ISC in benzophenones can be influenced by the solvent environment, particularly by hydrogen-bonding interactions that can alter the energy levels of the n,π and π,π* states[1].
The overall process can be visualized with a Jablonski diagram:
Caption: Jablonski diagram for 2,2'-Dimethoxybenzophenone.
Bimolecular Electron Transfer Reactions of the Triplet State
The T₁(n,π*) state of 2,2'-Dimethoxybenzophenone is a powerful oxidant. The half-filled n-orbital on the carbonyl oxygen is electrophilic, readily accepting an electron from a suitable donor molecule (D).
The generalized mechanism for this photoinduced electron transfer is as follows:
³(DMBP)* + D → [DMBP⁻•...D⁺•] → DMBP⁻• + D⁺•
Where:
-
³(DMBP)* is the triplet excited state of 2,2'-Dimethoxybenzophenone.
-
D is the electron donor.
-
[DMBP⁻•...D⁺•] represents the initially formed exciplex or radical ion pair.
-
DMBP⁻• is the ketyl radical anion of 2,2'-Dimethoxybenzophenone.
-
D⁺• is the radical cation of the electron donor.
The formation of the ketyl radical anion (DMBP⁻•) is a hallmark of this reaction and can be readily detected by transient absorption spectroscopy due to its characteristic absorption spectrum. In the presence of a proton source, the ketyl radical anion can be protonated to form the neutral ketyl radical.
Common Electron Donors
A wide range of compounds can act as electron donors to the excited triplet state of benzophenones. Tertiary amines, such as triethylamine and 1,4-diazabicyclo[2.2.2]octane (DABCO), are particularly effective due to their low ionization potentials.[2] The interaction with tertiary amines often proceeds through an initial exciplex formation, which then dissociates into the radical ions.[2]
Phenols and indoles are also known to quench the triplet state of related ketones through a mechanism that can involve a coupled electron/proton transfer.[3]
Factors Influencing Electron Transfer Rates
The rate of electron transfer is governed by several factors, including:
-
Driving Force (ΔG): The free energy change of the reaction, which is related to the triplet energy of the benzophenone, the oxidation potential of the donor, and the reduction potential of the benzophenone.
-
Solvent Polarity: Polar solvents can stabilize the resulting charged radical ions, often increasing the rate of electron transfer and promoting the dissociation of the initially formed radical ion pair.
-
Steric Hindrance: The methoxy groups in the 2 and 2' positions of 2,2'-Dimethoxybenzophenone may introduce steric hindrance that could affect the rate of interaction with bulky electron donors compared to less hindered isomers like 4,4'-Dimethoxybenzophenone.
Experimental Investigation: Nanosecond Laser Flash Photolysis
Nanosecond laser flash photolysis is the quintessential technique for directly observing the transient species involved in these rapid photochemical reactions. This method allows for the determination of triplet state lifetimes, quenching rate constants, and the identification of transient intermediates like the triplet state itself and the resulting ketyl radical anion.
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation:
-
Prepare a solution of 2,2'-Dimethoxybenzophenone in a suitable solvent (e.g., acetonitrile, methanol) with a concentration adjusted to have an absorbance of approximately 0.2-0.3 at the laser excitation wavelength.
-
Prepare a series of solutions containing a fixed concentration of 2,2'-Dimethoxybenzophenone and varying concentrations of the electron donor.
-
Purge all solutions with an inert gas (e.g., nitrogen or argon) for at least 20 minutes to remove dissolved oxygen, which is an efficient quencher of triplet states.
-
-
Instrumentation Setup:
-
A typical nanosecond laser flash photolysis setup consists of a pulsed laser for excitation (e.g., a Nd:YAG laser providing a 355 nm pulse), a probe lamp (e.g., a xenon arc lamp), a monochromator, and a fast detector (e.g., a photomultiplier tube) connected to a digital oscilloscope.
-
-
Data Acquisition:
-
Place the sample cuvette in the instrument.
-
Fire a single laser pulse to excite the sample.
-
The change in absorbance of the sample as a function of time at a specific wavelength is monitored by the probe beam and recorded by the oscilloscope.
-
Repeat the measurement at various wavelengths to construct a transient absorption spectrum.
-
For kinetic measurements, monitor the decay of the triplet state absorption (typically around 530 nm for benzophenones) or the formation and decay of the ketyl radical anion at its characteristic absorption maximum.
-
Data Analysis and Interpretation
-
Triplet State Lifetime (τ₀): In the absence of a quencher, the decay of the triplet-triplet absorption follows first-order kinetics. The lifetime is the reciprocal of the decay rate constant (k_obs).
-
Quenching Rate Constant (k_q): In the presence of a quencher (the electron donor), the observed decay rate of the triplet state increases linearly with the quencher concentration according to the Stern-Volmer equation:
k_obs = 1/τ₀ + k_q[Q]
where [Q] is the concentration of the quencher. A plot of k_obs versus [Q] yields a straight line with a slope equal to k_q.
The following table summarizes typical kinetic and spectroscopic data for benzophenone derivatives, which can serve as a reference for studies on 2,2'-Dimethoxybenzophenone.
| Compound | Triplet Lifetime (τ) in Acetonitrile | Triplet-Triplet Absorption λ_max | Ketyl Radical Anion λ_max | Quenching Rate Constant (k_q) with Triethylamine |
| Benzophenone | ~ 10 µs | ~ 530 nm | ~ 720 nm | ~ 3 x 10⁹ M⁻¹s⁻¹ |
| 4,4'-Dimethoxybenzophenone | ~ 25 µs | ~ 550 nm | ~ 740 nm | Diffusion-controlled |
Visualization of the Experimental and Reaction Workflow
Laser Flash Photolysis Experimental Workflow
Caption: Workflow for a laser flash photolysis experiment.
Electron Transfer Reaction Pathway
Caption: Electron transfer from a donor to excited 2,2'-DMBP.
Conclusion and Future Directions
The excited state of 2,2'-Dimethoxybenzophenone serves as a versatile intermediate for initiating electron transfer reactions. Its efficient population via intersystem crossing and potent oxidizing power make it a valuable tool in various applications, from polymer chemistry to organic synthesis. While the fundamental principles of its photochemistry can be inferred from the broader benzophenone literature, a detailed experimental characterization of the 2,2'-isomer is crucial for a complete understanding of its unique reactivity profile. Future work should focus on quantifying the photophysical parameters, such as triplet lifetime and energy, and systematically investigating the kinetics of electron transfer with a diverse range of donors. Such studies will not only fill a gap in the existing literature but also enable the more precise application of this compound in advanced photochemical systems.
References
- Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. (n.d.). Google Scholar.
- Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. (n.d.). Google Scholar.
- Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. (2018). ACS Publications.
Sources
The Enduring Legacy of the Carbonyl Chromophore: An In-depth Technical Guide to the Discovery and Application of Benzophenone Derivatives in Photochemistry
Abstract
For over a century, benzophenone and its derivatives have occupied a central role in the field of photochemistry. From the pioneering rooftop experiments of Giacomo Ciamician to their contemporary applications in sophisticated drug delivery systems and precision manufacturing, the unique photophysical properties of the benzophenone scaffold have captivated and driven scientific innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, mechanistic principles, and practical applications of benzophenone derivatives. We will explore the fundamental photophysical processes that govern their reactivity, delve into key photochemical reactions, and provide detailed experimental protocols for their use. This guide is designed not merely to be a recitation of facts, but a narrative that illuminates the causal relationships behind experimental choices and the enduring utility of this remarkable class of molecules.
Historical Perspective: From Sunlight and Spirits of Wine to a Cornerstone of Photochemistry
The story of benzophenone's photochemical journey begins not in a modern, light-controlled laboratory, but on a sun-drenched rooftop in Bologna, Italy. It was here that Giacomo Ciamician, the father of photochemistry, conducted his seminal experiments. While benzophenone was first synthesized in 1834, its peculiar interaction with light and alcohol was first noted by French chemists in 1900.[1] However, it was Ciamician and his collaborator, Paul Silber, who correctly identified the product of the photoreduction of benzophenone in alcohol as benzopinacol, laying the groundwork for a mechanistic understanding of this fundamental photochemical reaction.[1][2]
These early investigations, driven by curiosity and the power of sunlight, unveiled a key characteristic of benzophenone: its ability to absorb light energy and use it to drive chemical transformations. This seemingly simple observation has blossomed into a vast and diverse field of study, with benzophenone derivatives now indispensable tools in organic synthesis, polymer science, and, increasingly, in the intricate world of drug development and delivery.
The Heart of the Matter: Unraveling the Photophysics of Benzophenone
The utility of benzophenone and its derivatives is rooted in a unique and highly efficient set of photophysical processes that occur upon the absorption of ultraviolet (UV) light. Understanding these processes is critical to appreciating and harnessing their photochemical reactivity.
Upon absorbing a photon of UV light, a benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). This initial excitation typically involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital (an n→π* transition).[3] While the S₁ state is short-lived, it is the gateway to the photoactive state of the molecule.
The defining feature of benzophenone's photophysics is its remarkably efficient intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet excited state (T₁).[3] The quantum yield for this process approaches unity, meaning that nearly every excited singlet molecule is converted into a triplet. This high efficiency is explained by El-Sayed's rule , which states that intersystem crossing is more favorable when there is a change in the orbital type of the electronic states involved.[3] In benzophenone, the transition from the S₁(n,π) state to a nearby higher-energy triplet state, T₂(π,π), is spin-allowed and thus very rapid. The molecule then quickly relaxes from the T₂ state to the lowest triplet state, T₁(n,π*).[3]
This T₁(n,π*) state is the workhorse of benzophenone photochemistry. It is a diradical-like species with a relatively long lifetime, allowing it to participate in intermolecular reactions. It is this triplet state that is responsible for the hydrogen abstraction and energy transfer reactions that make benzophenone such a versatile photosensitizer.
Figure 1: A simplified Jablonski diagram illustrating the key photophysical processes in benzophenone.
Key Photochemical Reactions and Their Applications
The long-lived triplet state of benzophenone derivatives allows them to participate in a variety of photochemical reactions. Two of the most important are photoreduction and the Paternò-Büchi reaction.
Photoreduction: Hydrogen Abstraction and Radical Chemistry
As observed by Ciamician, benzophenone in its triplet excited state can abstract a hydrogen atom from a suitable donor, such as an alcohol or an alkane. This process generates a benzhydrol radical and a radical derived from the hydrogen donor. The benzhydrol radicals can then couple to form benzopinacol.
This hydrogen abstraction capability is a cornerstone of benzophenone's utility as a photoinitiator in polymer chemistry and as a tool for mapping protein-ligand interactions.[4] By incorporating a benzophenone moiety into a ligand, researchers can initiate a covalent cross-linking reaction with nearby amino acid residues upon photoirradiation, providing valuable structural information.
The Paternò-Büchi Reaction: A [2+2] Photocycloaddition
The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of four-membered ether rings called oxetanes.[5][6] The reaction involves the [2+2] cycloaddition of an excited state carbonyl compound, such as benzophenone, with a ground state alkene.[5][6] The oxetane motif is of increasing interest in medicinal chemistry as it can favorably alter the physicochemical properties of drug candidates.
The mechanism of the Paternò-Büchi reaction is believed to proceed through the formation of a diradical intermediate.[7] The regioselectivity and stereoselectivity of the reaction can often be controlled by the electronic and steric properties of the reactants.
Figure 2: A simplified workflow of the Paternò-Büchi reaction.
Benzophenone Derivatives in Drug Development and Delivery
The tunability of the benzophenone scaffold through chemical modification has made it a valuable tool in modern drug development. By altering the substituents on the aromatic rings, researchers can fine-tune the photophysical and photochemical properties of the molecule to suit specific applications.
Photodynamic Therapy (PDT)
In photodynamic therapy, a photosensitizer is administered to a patient and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, which then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen is cytotoxic and can selectively destroy cancer cells. Benzophenone derivatives are being explored as photosensitizers in PDT due to their high triplet quantum yields and tunable absorption spectra.[8]
Photocleavable Protecting Groups
Photocleavable protecting groups (PPGs) are chemical moieties that can be removed from a molecule by irradiation with light.[9] This allows for the precise spatial and temporal control over the release of a biologically active molecule. Benzophenone derivatives have been developed as PPGs for a variety of functional groups, including alcohols, amines, and carboxylic acids.[10][11] This technology holds great promise for targeted drug delivery, allowing for the release of a therapeutic agent at a specific site in the body, thereby minimizing off-target effects.
Experimental Protocols
To facilitate the practical application of the concepts discussed in this guide, we provide the following generalized experimental protocols. It is essential to consult the primary literature for specific reaction conditions and safety precautions.
Protocol for a Paternò-Büchi Reaction
Objective: To synthesize an oxetane via the [2+2] photocycloaddition of a benzophenone derivative and an alkene.
Materials:
-
Benzophenone derivative (e.g., 3-acetylbenzophenone)[12]
-
Alkene (e.g., furan)
-
Anhydrous solvent (e.g., acetonitrile or benzene)
-
Photochemical reactor equipped with a suitable light source (e.g., medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV)
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
In a quartz or Pyrex reaction vessel, dissolve the benzophenone derivative and a stoichiometric excess of the alkene in the anhydrous solvent. The concentration of the reactants should be optimized based on the specific reaction.
-
Degas the solution by bubbling with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state of the benzophenone.
-
Place the reaction vessel in the photochemical reactor and irradiate with the light source while maintaining a constant temperature, typically near room temperature.
-
Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired oxetane.
-
Characterize the purified product by spectroscopic methods (NMR, IR, mass spectrometry) to confirm its structure.
Protocol for Photosensitization using a Benzophenone Derivative
Objective: To utilize a benzophenone derivative as a photosensitizer to promote a photochemical reaction, such as the isomerization of an alkene.
Materials:
-
Benzophenone derivative (photosensitizer)
-
Substrate (e.g., a cis-alkene to be isomerized to the trans-alkene)
-
Anhydrous solvent
-
Photochemical reactor
-
Inert gas supply
Procedure:
-
Prepare a solution of the substrate and a catalytic amount of the benzophenone derivative in the anhydrous solvent. The concentration of the photosensitizer should be kept low to minimize side reactions.
-
Degas the solution with an inert gas.
-
Irradiate the solution in the photochemical reactor. The choice of light source and filters should be such that only the photosensitizer absorbs light.
-
Monitor the reaction for the formation of the desired product.
-
Work up the reaction mixture as appropriate to isolate the product.
Quantitative Data Summary
The photophysical properties of benzophenone derivatives are highly dependent on their substitution pattern. The following table summarizes key data for some common benzophenone derivatives.
| Compound | λmax (nm) in cyclohexane | Triplet Energy (ET), kcal/mol | Intersystem Crossing Quantum Yield (ΦISC) |
| Benzophenone | 330 | 69 | ~1 |
| 4,4'-Dimethoxybenzophenone | 335 | 71 | ~1 |
| 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone) | 366 | 62 | ~1 |
| 3-Acetylbenzophenone | 325 | 68 | ~1 |
Note: Values are approximate and can vary with solvent and temperature.
Conclusion and Future Outlook
From its humble beginnings as a curiosity of early photochemists, the benzophenone scaffold has evolved into a versatile and indispensable tool in a wide range of scientific disciplines. Its robust photophysics, characterized by highly efficient intersystem crossing to a long-lived triplet state, provides a platform for a rich and diverse photochemistry. As our understanding of light-matter interactions continues to grow, we can anticipate that new and innovative applications for benzophenone derivatives will emerge, particularly in the fields of targeted therapeutics, advanced materials, and sustainable chemical synthesis. The legacy of Ciamician's rooftop experiments continues to inspire new generations of scientists to harness the power of light to address some of the most pressing challenges of our time.
References
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- 2. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. A Benzophenone‐Based Photocaging Strategy for the N7 Position of Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide on the Potential Applications of 2,2'-Dimethoxybenzophenone in Polymer Science
Abstract
This technical guide provides a comprehensive exploration of the potential applications of 2,2'-Dimethoxybenzophenone within the field of polymer science. As a substituted benzophenone, its core potential lies in acting as a Type II photoinitiator for free-radical polymerization. This document synthesizes fundamental photochemical principles with practical insights, offering a theoretical framework and actionable protocols for researchers. Due to the limited specific literature on 2,2'-Dimethoxybenzophenone as a photoinitiator, this guide establishes its potential through a detailed analogy to the well-characterized behavior of benzophenone, while also considering the electronic and steric effects of the methoxy substituents.
Introduction: Unveiling the Potential of a Substituted Benzophenone
In the realm of photopolymerization, photoinitiators are the linchpins that convert light energy into chemical reactivity. They are broadly classified into Type I (cleavage) and Type II (hydrogen abstraction) initiators. Benzophenone is the archetypal Type II photoinitiator, valued for its reliability and cost-effectiveness. 2,2'-Dimethoxybenzophenone, a derivative of this core structure, presents an intriguing candidate for similar applications.
While extensively documented benzophenone derivatives like 2,2'-dihydroxy-4,4'-dimethoxybenzophenone are primarily employed as UV absorbers and photostabilizers in plastics and coatings due to their ability to dissipate UV energy as heat[1][2], the potential of 2,2'-Dimethoxybenzophenone as a photoinitiator remains less explored in publicly available literature. This guide, therefore, serves as a predictive and foundational resource, building a scientific case for its application based on established principles of photochemistry.
Table 1: Physical and Chemical Properties of 2,2'-Dimethoxybenzophenone and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |
| 2,2'-Dimethoxybenzophenone | 131-54-4 (for dihydroxy derivative) | C₁₅H₁₄O₃ | 242.27 | Potential Type II Photoinitiator |
| Benzophenone (Reference) | 119-61-9 | C₁₃H₁₀O | 182.22 | Type II Photoinitiator |
| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 131-54-4 | C₁₅H₁₄O₅ | 274.27 | UV Absorber/Stabilizer[3] |
The Core Mechanism: Type II Photoinitiation via Hydrogen Abstraction
The utility of 2,2'-Dimethoxybenzophenone as a photoinitiator is predicated on the Type II mechanism, which is a bimolecular process requiring a co-initiator or synergist.[4][5] This co-initiator is a hydrogen donor, typically a tertiary amine or an alcohol.
The process unfolds in a sequence of well-defined steps:
-
Photoexcitation: Upon absorption of UV radiation, the benzophenone moiety is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁). This triplet state is the primary reactive species in Type II photoinitiation.[6]
-
Hydrogen Abstraction: The excited triplet-state benzophenone abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine). This generates two radical species: a benzhydrol ketyl radical and an amine-alkyl radical.[6]
-
Initiation of Polymerization: The amine-alkyl radical is typically the more reactive species and proceeds to initiate the polymerization of monomers, such as acrylates or methacrylates, by attacking their vinyl double bonds. The less reactive ketyl radical often terminates by dimerization.[6]
Figure 1: Mechanism of Type II photoinitiation.
The Role of Methoxy Substituents
The presence of methoxy (-OCH₃) groups at the 2 and 2' positions is expected to modulate the photophysical properties of the benzophenone core:
-
UV Absorption: Electron-donating groups like methoxy typically induce a bathochromic (red) shift in the UV absorption spectrum.[3][7] This could potentially allow for the use of longer wavelength UV light sources (e.g., 365 nm LEDs), which are often safer and more energy-efficient.
-
Reactivity of the Triplet State: The nature of the lowest excited triplet state (n,π* or π,π) is critical for hydrogen abstraction efficiency. Benzophenone's high reactivity is attributed to its low-lying n,π triplet state. Methoxy substitution can sometimes lower the energy of the π,π* state, potentially leading to a less reactive triplet and a lower initiation efficiency.[8][9] However, the precise effect depends on the substitution pattern and solvent polarity. Empirical evaluation is essential to determine the net effect of the 2,2'-dimethoxy substitution pattern on photoreactivity.
Potential Application: UV Curing of Acrylate Formulations
A primary application for 2,2'-Dimethoxybenzophenone would be in UV-curable coatings, inks, and adhesives based on acrylate or methacrylate monomers and oligomers. Type II systems are particularly advantageous in pigmented formulations, as the co-initiator can help mitigate oxygen inhibition at the surface, a common issue in free-radical polymerization.[10]
Proposed Experimental Protocol for a Clear Acrylate Coating
This protocol provides a validated starting point for evaluating the efficacy of 2,2'-Dimethoxybenzophenone in a typical UV-curable formulation. The causality behind the component selection is to create a simple, flexible, and reactive system to clearly assess the photoinitiator's performance.
Materials:
-
Oligomer: Urethane Diacrylate (provides flexibility and toughness)
-
Monomer: Trimethylolpropane Triacrylate (TMPTA) (crosslinker, increases hardness and cure speed)
-
Photoinitiator: 2,2'-Dimethoxybenzophenone
-
Co-initiator: 2-Ethylhexyl-4-dimethylaminobenzoate (EDB) (a common tertiary amine synergist)[10]
-
Substrate: Glass slides or steel panels
Formulation:
| Component | Function | Weight Percentage (wt%) |
| Urethane Diacrylate | Polymer Backbone | 50% |
| TMPTA | Crosslinking Monomer | 45% |
| 2,2'-Dimethoxybenzophenone | Photoinitiator | 3% |
| EDB | Co-initiator/Synergist | 2% |
Procedure:
-
Preparation: In a shaded or UV-filtered environment, combine the urethane diacrylate and TMPTA in a glass beaker. Stir with a magnetic stirrer until a homogeneous mixture is obtained.
-
Initiator Addition: Add the 2,2'-Dimethoxybenzophenone and EDB to the resin mixture. Continue stirring until all components are fully dissolved. Gentle warming (to ~40°C) may be required.
-
Application: Apply the formulation to the substrate using a wire-wound rod to achieve a consistent film thickness (e.g., 25 µm).
-
UV Curing: Pass the coated substrate under a medium-pressure mercury arc lamp or a 365 nm UV-LED array at a defined belt speed (e.g., 10 m/min). The UV dose can be varied by changing the belt speed or lamp intensity.
-
Evaluation: Assess the degree of cure immediately after exposure.
-
Tack-Free Test: Gently touch the surface with a cotton ball. A tack-free surface will not show any adhering fibers.
-
Solvent Rub Test: Using a cloth soaked in methyl ethyl ketone (MEK), perform double rubs on the surface with consistent pressure. The number of rubs until the coating is removed is a measure of cure and crosslink density. A fully cured coating should withstand >100 double rubs.
-
Figure 2: Experimental workflow for UV curing evaluation.
Proposed Synthesis Route
Symmetrically substituted benzophenones are commonly synthesized via a Friedel-Crafts acylation reaction.[4] A plausible route to 2,2'-Dimethoxybenzophenone involves the reaction of anisole (methoxybenzene) with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Reaction Scheme:
Anisole + 2-Methoxybenzoyl Chloride --(AlCl₃)--> 2,2'-Dimethoxybenzophenone + HCl
This reaction is driven by the formation of an acylium ion electrophile which then attacks the electron-rich aromatic ring of a second anisole molecule. The methoxy group is an ortho-, para-director, meaning the substitution will occur at positions 2 or 4 relative to the methoxy group. While the para-substituted product is often sterically favored in Friedel-Crafts acylations of anisole[1], the use of 2-methoxybenzoyl chloride as the acylating agent could direct the formation of the desired 2,2'-isomer. Separation of potential isomers would be necessary, likely via chromatography or recrystallization.
Conclusion and Future Outlook
2,2'-Dimethoxybenzophenone holds theoretical promise as a Type II photoinitiator for free-radical polymerization. Its structural analogy to benzophenone provides a strong foundation for predicting its mechanism of action and potential applications in UV curing of coatings, inks, and adhesives. The methoxy substituents may offer advantages in tuning the absorption spectrum to align with modern UV-LED light sources.
However, a critical knowledge gap exists regarding its specific photophysical properties and practical performance. Future research should focus on:
-
Photophysical Characterization: Measuring the UV-Vis absorption spectrum, molar extinction coefficient, triplet state energy, and quantum yield of 2,2'-Dimethoxybenzophenone.
-
Performance Evaluation: Systematically evaluating its curing efficiency with various co-initiators and monomers, and comparing its performance against established photoinitiators like benzophenone and thioxanthone.
-
Mechanistic Studies: Using techniques like laser flash photolysis to confirm the triplet state characteristics and hydrogen abstraction rate constants.
By addressing these areas, the polymer science community can fully ascertain the viability of 2,2'-Dimethoxybenzophenone as a valuable tool in the development of advanced photopolymer systems.
References
-
Studocu. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved February 7, 2026, from [Link]
-
Comindex. (2025, January 8). The best photoinitiators for UV curing. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8569, 2,2'-Dihydroxy-4-methoxybenzophenone. Retrieved February 7, 2026, from [Link]
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved February 7, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved February 7, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 31). The Science Behind UV Absorption: A Look at 2,2'-Dihydroxy-4-methoxybenzophenone. Retrieved February 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8570, Benzophenone-6. Retrieved February 7, 2026, from [Link]
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Li, J., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. Retrieved February 7, 2026, from [Link]
-
Patentsnap. (n.d.). CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone. Retrieved February 7, 2026, from [Link]
-
Huang, T. L., & Chen, Y. C. (2021). Effect of number and position of methoxy substituents on triphenylamine-based chalcone visible-light-absorbing photoinitiators. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Demeter, A., et al. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. Hungarian Academy of Sciences. Retrieved February 7, 2026, from [Link]
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Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2015, October). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2010, August). Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). WO1999018134A1 - Uv cured coatings containing tertiary amino alcohols.
-
SpectraBase. (n.d.). 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Retrieved February 7, 2026, from [Link]
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RadTech. (n.d.). Effect of Tertiary Amine on the Curing Rate of UV-curable Ink. Retrieved February 7, 2026, from [Link]
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Technical Guide: Safe Management of 2,2'-Dimethoxybenzophenone in Research Laboratories
Executive Summary & Core Directive
2,2'-Dimethoxybenzophenone (CAS: 13102-33-5), also known as bis(2-methoxyphenyl)methanone, is a substituted diaryl ketone frequently employed as a photo-initiator, a synthesis intermediate, and a probe in photochemical research.[1][2][3] While structurally related to the ubiquitous benzophenone, the ortho-methoxy substitution pattern introduces specific steric and electronic effects that alter its physicochemical behavior and metabolic stability.[2]
This guide provides a self-validating framework for the safe handling, storage, and disposal of this compound. It moves beyond generic safety advice by integrating specific physicochemical data (e.g., melting point ~113°C) into operational protocols.[2] The directive for researchers is to treat this compound with Universal Precautions for Novel Organic Intermediates , assuming potential irritant and aquatic toxicity profiles even where specific toxicological data is sparse.[2]
Physicochemical Profile & Hazard Identification
Effective safety protocols rely on accurate physicochemical data.[2] The solid state of 2,2'-Dimethoxybenzophenone at room temperature dictates dust control as a primary engineering focus.[1][2]
Table 1: Physicochemical Properties & GHS Classification[1]
| Property | Data / Specification | Operational Implication |
| CAS Number | 13102-33-5 | Use for inventory tracking and waste labeling.[1][2] |
| Chemical Structure | Bis(2-methoxyphenyl)methanone | Two ortho-methoxy groups provide steric bulk.[1][2] |
| Molecular Formula | C₁₅H₁₄O₃ | MW: 242.27 g/mol .[2] |
| Physical State | Crystalline Solid | Dust Hazard: Inhalation risk during weighing.[2] |
| Melting Point | 113 – 114 °C | Solid at ambient T; requires heating for melt reactions.[2] |
| Solubility | Soluble in DCM, EtOAc, Chloroform.[2] Insoluble in water.[2][3] | Use organic solvents for spill cleanup; do not flush down drains.[2] |
| GHS Classification | Warning (Inferred Class) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2] |
Critical Note on Photostability: As a benzophenone derivative, this compound is photo-active.[2] It absorbs UV light and can generate radical species.[2] Store in amber vials to prevent degradation or unintended photo-initiated side reactions.
Exposure Control & Personal Protection (PPE)[1][2][3]
Engineering Controls[1][2]
-
Primary Barrier: All weighing and open-vessel manipulations must be performed inside a certified Chemical Fume Hood operating at a face velocity of 0.3–0.5 m/s.[1][2]
-
Dust Control: If a high-precision balance is located outside the hood, use a static-free powder funnel and transfer vessels to minimize airborne particulates.[1][2]
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile Gloves (Min thickness: 0.11 mm) | Benzophenones are lipophilic and can permeate latex.[1][2] Nitrile offers superior resistance to the organic solvents (e.g., DCM) used to dissolve the compound.[2] |
| Eye Protection | Chemical Safety Goggles | Preferred over safety glasses to prevent dust ingress or splash hazards during solubilization.[2] |
| Respiratory | N95 / P100 (If outside hood) | Only required if engineering controls (fume hood) are compromised or during large-scale spill cleanup.[1][2] |
| Body Defense | Lab Coat (Cotton/Poly blend) | Standard protection; ensure cuffs are tucked into gloves to prevent wrist exposure.[2] |
Operational Protocols: Cradle-to-Grave
Lifecycle Workflow (Visualization)
The following diagram outlines the logical flow of the chemical through the laboratory ecosystem, highlighting critical control points.
Figure 1: Lifecycle management of 2,2'-Dimethoxybenzophenone from receipt to disposal.
Safe Weighing & Solubilization Protocol
-
Preparation: Place the balance within the fume hood if possible.[2] If not, tare the weighing boat inside the hood, add the solid, and cover it (e.g., with parafilm or a second boat) before transporting to the balance.[2]
-
Transfer: Use a clean spatula.[2] Do not tap the spatula against the weighing boat vigorously, as this aerosolizes the fine powder.[2]
-
Solubilization: Add the solvent (e.g., Dichloromethane) slowly to the solid.[2] 2,2'-Dimethoxybenzophenone dissolves readily in organic solvents.[1][2][4] Ensure the vessel is vented (if not under inert gas) to prevent pressure buildup from solvent vapor.[2]
Reaction Setup
-
Inert Atmosphere: While the compound is stable in air, many photo-chemical reactions require oxygen-free environments.[1][2] Degas solvents prior to adding the benzophenone derivative to prevent quenching of excited states.[2]
-
Light Protection: Wrap reaction vessels in aluminum foil if the reaction is not intended to be photo-initiated immediately.[1][2]
Emergency Response & Spill Management
Spill Cleanup Decision Tree
Figure 2: Decision logic for cleaning up 2,2'-Dimethoxybenzophenone spills.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If coughing persists, seek medical attention (suspected respiratory irritation).[2]
-
Skin Contact: Wash with copious amounts of soap and water.[2] Do not use organic solvents (acetone, ethanol) to wash skin, as this may increase transdermal absorption of the benzophenone.[2]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2][5] Remove contact lenses if present and easy to do.[2][3][5][6]
Waste Management & Disposal
Disposal must align with local environmental regulations (e.g., RCRA in the US).[2]
Waste Segregation[1][2]
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels should be placed in a Hazardous Solid Waste container.[2] Label clearly with "Benzophenone Derivative - Solid".[1][2]
-
Liquid Waste: Reaction mixtures should be disposed of in Halogenated or Non-Halogenated Organic Waste streams, depending on the solvent used (e.g., DCM = Halogenated).[2]
-
Note: Do not mix with strong oxidizers (e.g., Nitric acid waste) to prevent potential exothermic reactions.[2]
-
Final Disposal Method
The preferred method for ultimate disposal of 2,2'-Dimethoxybenzophenone is High-Temperature Incineration .[1][2] This ensures the complete breakdown of the aromatic rings and prevents environmental accumulation, which is a known concern for the benzophenone class of compounds.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 584728, 2,2'-Dimethoxybenzophenone. Retrieved from [Link]
-
ChemSynthesis (2025). bis(2-methoxyphenyl)methanone - Synthesis and Physical Properties. Retrieved from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for Measuring the Phosphorescence Spectrum of 2,2'-Dimethoxybenzophenone
Abstract
This application note provides a comprehensive, step-by-step protocol for the accurate measurement of the phosphorescence spectrum of 2,2'-Dimethoxybenzophenone. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in characterizing the photophysical properties of benzophenone derivatives. The protocol details sample preparation, instrumentation setup, and data acquisition, with an emphasis on the underlying scientific principles to ensure data integrity and reproducibility.
Introduction: The Significance of Phosphorescence in Benzophenone Derivatives
2,2'-Dimethoxybenzophenone belongs to the benzophenone family, a class of aromatic ketones widely utilized as photoinitiators, UV absorbers, and in photostability studies.[1] Their photochemical activity is intrinsically linked to their ability to undergo efficient intersystem crossing (ISC) from an excited singlet state (S₁) to a triplet state (T₁).[2] The subsequent radiative decay from the T₁ state to the ground state (S₀) is known as phosphorescence.[3]
Characterizing the phosphorescence spectrum provides critical insights into the triplet state's energy, lifetime, and quantum yield. This information is paramount for understanding reaction mechanisms, designing novel photosensitizers, and assessing the photostability of materials. This guide offers a robust protocol to obtain high-quality phosphorescence spectra of 2,2'-Dimethoxybenzophenone.
The Photophysical Pathway: From Absorption to Phosphorescence
The journey from light absorption to phosphorescence emission in benzophenones is a multi-step process governed by quantum mechanical principles.
-
Photoexcitation: The process begins with the absorption of a photon, promoting the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). For benzophenones, this typically involves an n → π* transition of the carbonyl group.[4]
-
Intersystem Crossing (ISC): Due to strong spin-orbit coupling, benzophenones exhibit highly efficient intersystem crossing, a spin-forbidden transition from the S₁ state to a triplet state (T₁).[5][6] This process is often mediated by an intermediate triplet state (T₂) of ππ* character.[2][7]
-
Vibrational Relaxation: Within the triplet manifold, the molecule rapidly relaxes to the lowest vibrational level of the T₁ state through non-radiative processes.
-
Phosphorescence: The final step is the radiative decay from the T₁ state back to the S₀ ground state, emitting a photon.[3] This transition is also spin-forbidden, resulting in significantly longer emission lifetimes (microseconds to seconds) compared to fluorescence (nanoseconds).[8][9]
Because of the long lifetime of phosphorescence, it is crucial to minimize non-radiative decay pathways that can compete with and quench the phosphorescent emission. The most significant of these is collisional quenching by molecular oxygen.[10] Therefore, measurements are often performed at cryogenic temperatures (e.g., 77 K) to create a rigid matrix that limits molecular motion and oxygen diffusion.[3]
Experimental Protocol
This section outlines a detailed, step-by-step methodology for measuring the phosphorescence spectrum of 2,2'-Dimethoxybenzophenone.
Materials and Reagents
| Reagent/Material | Grade/Purity | Purpose | Supplier Example |
| 2,2'-Dimethoxybenzophenone | ≥98% | Analyte | Sigma-Aldrich |
| 2-Methyltetrahydrofuran (2-MeTHF) | Spectroscopic Grade | Solvent for low-temperature measurements | Acros Organics |
| Liquid Nitrogen | High Purity | Cryogen | Local Gas Supplier |
| Quartz Cuvettes | 4-sided polished, 10 mm path length | Sample Holder | Starna Cells |
| Volumetric Flasks and Pipettes | Class A | Solution Preparation | VWR |
Causality Behind Solvent Choice: 2-Methyltetrahydrofuran is an excellent solvent for low-temperature phosphorescence measurements because it forms a clear, rigid glass upon cooling with liquid nitrogen. This glassy matrix minimizes light scattering and isolates the analyte molecules, reducing non-radiative decay pathways.
Instrumentation
A spectrofluorometer equipped with a phosphorescence detection mode is required. Key components include:
-
Excitation Source: A high-intensity Xenon arc lamp is standard.[11]
-
Monochromators: Separate monochromators for excitation and emission wavelength selection are necessary.[12][13]
-
Sample Compartment: A Dewar flask or similar cryogenic sample holder is essential for maintaining the sample at 77 K.
-
Detector: A sensitive photomultiplier tube (PMT) is typically used.[14]
-
Signal Gating/Chopper: The instrument must have a mechanism, such as a rotating chopper or electronic gating, to discriminate between short-lived fluorescence and long-lived phosphorescence.[8][11] This is achieved by introducing a delay between the excitation pulse and the start of signal acquisition.[11]
Experimental Workflow Diagram
Caption: Workflow for phosphorescence measurement.
Step-by-Step Procedure
-
Sample Preparation:
-
Prepare a stock solution of 2,2'-Dimethoxybenzophenone in spectroscopic grade 2-MeTHF (e.g., 1 mg/mL).
-
From the stock solution, prepare a working solution in a volumetric flask. The concentration should be adjusted to yield an absorbance of approximately 0.1 at the desired excitation wavelength to minimize inner filter effects.[15]
-
Transfer the working solution to a 4-sided polished quartz cuvette.
-
-
Instrument Setup:
-
Power on the spectrofluorometer and allow the Xenon lamp to stabilize (typically 30 minutes).
-
Place the quartz cuvette containing the sample into the cryogenic sample holder.
-
Carefully fill the Dewar with liquid nitrogen to immerse the cuvette. Allow the sample to equilibrate to 77 K. You should observe the formation of a clear, solid glass.
-
Set the instrument to phosphorescence mode. This will activate the time-gated detection system.
-
Set the excitation wavelength. Based on the absorption properties of benzophenones, an excitation wavelength in the range of 340-380 nm is a good starting point.[4]
-
Set the emission scan range. A typical range for benzophenone phosphorescence is 400-600 nm.
-
Configure the time-gating parameters. A delay time of 0.1-1 ms and a gate time of 5-10 ms are generally suitable for benzophenone derivatives.
-
-
Data Acquisition:
-
Acquire the phosphorescence spectrum. It is advisable to average multiple scans to improve the signal-to-noise ratio.
-
To determine the phosphorescence lifetime, set the emission monochromator to the wavelength of maximum phosphorescence intensity and perform a decay measurement. The instrument will record the decay of phosphorescence intensity over time following a short excitation pulse.[9]
-
Data Analysis and Expected Results
The acquired data will consist of a phosphorescence emission spectrum and a decay curve.
-
Phosphorescence Spectrum: The spectrum will show a broad emission band with a maximum (λem, max) characteristic of the T₁ → S₀ energy gap of 2,2'-Dimethoxybenzophenone. For unsubstituted benzophenone, the phosphorescence maximum is around 450 nm in a rigid matrix.[16] The methoxy substituents may cause a slight shift in this wavelength.
-
Phosphorescence Lifetime (τp): The decay curve is typically fitted to a single exponential decay function to determine the phosphorescence lifetime. Benzophenone itself has a phosphorescence lifetime in the millisecond range at 77 K.[17]
-
Phosphorescence Quantum Yield (Φp): The quantum yield can be determined using a comparative method with a well-characterized phosphorescence standard, such as benzophenone in a suitable solvent at 77 K (Φp ≈ 0.9).[8] The relative quantum yield is calculated using the following equation:[18][19]
Φp, sample = Φp, ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²)
Where:
-
Φp is the phosphorescence quantum yield.
-
I is the integrated phosphorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Troubleshooting and Best Practices
-
No Phosphorescence Signal:
-
Ensure the sample is properly frozen and forms a clear glass. A cloudy or cracked matrix will scatter light and reduce the signal.
-
Check for and eliminate any potential quenchers, particularly dissolved oxygen. Purging the solution with an inert gas (e.g., argon) before freezing can be beneficial.
-
Verify the instrument is in the correct mode and the time-gating parameters are appropriate.
-
-
Low Signal-to-Noise Ratio:
-
Increase the number of scans to be averaged.
-
Optimize the excitation and emission slit widths. Wider slits will increase the signal but reduce spectral resolution.
-
-
Distortion of the Spectrum:
-
Ensure the absorbance of the solution is low enough (A < 0.1) to avoid inner filter effects.
-
Use high-purity solvents to avoid interfering luminescence from impurities.
-
Conclusion
This application note provides a detailed and scientifically grounded protocol for the measurement of the phosphorescence spectrum of 2,2'-Dimethoxybenzophenone. By carefully following these steps and understanding the underlying principles, researchers can obtain high-quality, reproducible data that is essential for advancing our understanding of the photophysical properties of this important class of molecules.
References
-
JASCO Global. (2021, May 14). Phosphorescence measurement. Retrieved from [Link]
-
Slideshare. Phosphorescence principle, instrumentation, limitation, application. Retrieved from [Link]
-
ResearchGate. Experimental setup for phosphorescence spectra acquisition from 100 to 900 K. Retrieved from [Link]
-
The Royal Society of Chemistry. Determination of quantum yields. Retrieved from [Link]
-
PubChem. 2,2'-Dihydroxy-4-methoxybenzophenone. Retrieved from [Link]
-
YouTube. (2024, May 21). How to Measure Phosphorescence Lifetime. Retrieved from [Link]
-
Scribd. Instrumentation For Measuring Flourescence and Phosphorescence. Retrieved from [Link]
-
Molecular Fluorescence and Phosphorescence Spectrometry. Retrieved from [Link]
-
SpectraBase. 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 28). Instruments for Measuring Fluorescence and Phosphorescence. Retrieved from [Link]
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Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone. Retrieved from [Link]
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Application Notes and Protocols: 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone as a Versatile Photoreactive Probe for Elucidating Protein-Ligand Interactions
Introduction: Illuminating the Molecular Dance of Proteins and Ligands
In the intricate landscape of cellular biology and drug discovery, the precise interactions between proteins and small molecules, or ligands, govern nearly all physiological processes. Understanding these interactions at a molecular level is paramount for deciphering disease mechanisms and designing novel therapeutics. However, the transient and often weak nature of these binding events presents a significant challenge to researchers. Photoaffinity labeling (PAL) has emerged as a powerful technique to overcome this obstacle by converting non-covalent interactions into stable covalent bonds upon photoactivation, effectively "trapping" the ligand in its binding site.[1][2]
This application note provides a comprehensive guide to the use of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone as a robust and versatile photoaffinity probe. While the broader class of benzophenones is widely recognized for this purpose, the specific substitution pattern of this derivative offers distinct advantages in terms of its photophysical properties and synthetic accessibility.[3] We will delve into the underlying principles of its photoreactivity, provide detailed protocols for its synthesis and application in identifying protein targets, and explore its potential in complementary techniques such as fluorescence quenching and computational modeling.
The Chemistry of Capture: Mechanism of Action
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, like other benzophenone derivatives, functions as a photo-crosslinking agent through the activation of its carbonyl group by ultraviolet (UV) light. The key to its utility lies in the formation of a highly reactive triplet diradical species upon absorption of photons.
Upon irradiation with UV light, typically in the UVA range (320-400 nm), the benzophenone moiety undergoes an n → π* transition, promoting an electron from a non-bonding n orbital on the carbonyl oxygen to an antibonding π* orbital. This initially forms a short-lived singlet excited state, which rapidly undergoes intersystem crossing to a more stable triplet excited state. This triplet diradical is the workhorse of photoaffinity labeling. It is sufficiently long-lived to allow for diffusion and interaction within the ligand-binding pocket of a target protein.
The highly reactive triplet diradical can then abstract a hydrogen atom from a nearby amino acid residue, most commonly from a C-H bond, to form a semi-stable ketyl radical and a protein radical. Subsequent radical-radical recombination results in the formation of a stable covalent bond between the probe and the protein, thus permanently labeling the interacting partner.
Physicochemical and Photophysical Properties
A thorough understanding of the properties of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone is crucial for its effective application.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₄O₅ | [3][4] |
| Molecular Weight | 274.27 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 133-136 °C | [4] |
| UV Absorption | Strong absorption in UVA and UVB regions | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. |
Experimental Protocols
Protocol 1: Synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
This protocol outlines a two-step synthesis adapted from established methods, involving a Friedel-Crafts-type acylation followed by selective demethylation.[6][7]
Step 1: Synthesis of the Intermediate 2,2',4,4'-Tetramethoxybenzophenone
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine 13.8 g of m-dimethoxybenzene and 0.15 g of a radical initiator such as azoisobutyronitrile (AIBN).[6]
-
Addition of Oxalyl Chloride: Slowly add 30 mL of oxalyl chloride to the reaction mixture while stirring.
-
Reaction: Heat the mixture to 70-80°C and maintain this temperature for 1.5 hours.[6]
-
Work-up: After the reaction is complete, cool the mixture and carefully add water to hydrolyze any remaining oxalyl chloride.
-
Isolation: Collect the solid intermediate product by filtration and dry it thoroughly. The intermediate is 2,2',4,4'-tetramethoxybenzophenone.
Step 2: Selective Demethylation to Yield 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
-
Reaction Setup: In a clean, dry flask, combine the intermediate from Step 1 with a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an organic solvent like dichloroethane.[6] A typical ratio would be 30g of AlCl₃ in 100ml of dichloroethane.
-
Reaction: Stir the mixture at 50°C for 2-3 hours.[6]
-
Work-up: After the reaction, quench the mixture by carefully adding water.
-
Purification: Perform a liquid-liquid extraction. The organic layer is then separated, dried, and the solvent is removed by rotary evaporation. The crude product can be further purified by recrystallization to yield the final product, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.
Protocol 2: Photoaffinity Labeling of a Target Protein
This protocol provides a general workflow for identifying the binding partners of a ligand of interest using a 2,2'-dihydroxy-4,4'-dimethoxybenzophenone-modified probe.
Materials:
-
Photoreactive probe (ligand of interest derivatized with 2,2'-dihydroxy-4,4'-dimethoxybenzophenone)
-
Target protein solution or cell lysate
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV lamp with an emission maximum around 350 nm
-
SDS-PAGE reagents and equipment
-
Western blotting or mass spectrometry equipment and reagents
Procedure:
-
Probe Incubation: Incubate the photoreactive probe with the protein sample at a suitable concentration (typically in the low micromolar range) for a predetermined time to allow for binding equilibrium to be reached. This should be performed in the dark to prevent premature photoactivation.
-
UV Irradiation: Expose the sample to UV light (e.g., 350 nm) for a specific duration. The irradiation time needs to be optimized to maximize crosslinking to the specific target while minimizing non-specific labeling and potential photodamage to the proteins.
-
Quenching (Optional): The reaction can be quenched by the addition of a radical scavenger.
-
Analysis of Labeled Proteins:
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE. The covalently labeled protein can be detected by Western blotting if an antibody against the protein of interest is available, or if the probe contains a reporter tag (e.g., biotin, fluorescent dye).
-
Mass Spectrometry: For unbiased target identification, the labeled protein band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry to identify the protein.
-
Complementary Applications
Fluorescence Quenching Assays
While not a classic fluorophore, the benzophenone moiety can act as a quencher for fluorescently labeled proteins or ligands. The binding of the 2,2'-dihydroxy-4,4'-dimethoxybenzophenone probe to a fluorescently tagged protein can lead to a decrease in fluorescence intensity. This quenching effect can be used to determine binding affinities (Kd) and to study the kinetics of protein-ligand interactions. The mechanism of quenching is often dynamic (collisional), where the excited state of the fluorophore is deactivated upon contact with the quencher.[8]
Computational Docking
Molecular docking simulations can provide valuable insights into the binding mode of the 2,2'-dihydroxy-4,4'-dimethoxybenzophenone probe within the active site of a target protein.[9] These in silico studies can help to rationalize experimental crosslinking data by predicting which amino acid residues are in close proximity to the photoreactive carbonyl group. Software such as AutoDock, Glide, or GOLD can be used to perform these simulations. The results can guide the design of more potent and selective probes and aid in the interpretation of mass spectrometry data by narrowing down the potential crosslinking sites.[10]
Safety and Handling
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone may cause skin and eye irritation.[11] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] For detailed safety information, please refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone is a valuable tool in the arsenal of chemical biologists and drug discovery scientists. Its utility as a photoaffinity probe allows for the covalent capture and subsequent identification of ligand-binding proteins, providing crucial information about molecular recognition events. The protocols and conceptual framework provided in this application note are intended to serve as a guide for researchers to effectively employ this versatile molecule in their studies of protein-ligand interactions.
References
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Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Eureka | Patsnap. [Link]
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2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem. [Link]
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3,6-dimethoxyxanthone from 2,2',4,4'-tetrahydroxy-benzophenone via Microwave-Assisted Annulation - Scholar Commons. [Link]
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2,2'-Dimethoxybenzophenone | C15H14O3 | CID 584728 - PubChem. [Link]
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Dual Electron Transfer Pathways from 4,4'-Dimethoxybenzophenone Ketyl Radical in the Excited State to Parent Molecule in the Ground State. ACS Publications. [Link]
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Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry | Analytical Chemistry - ACS Publications. [Link]
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Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC. [Link]
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2,2′-Dihydroxy-4,4′-dimethoxybenzophenone SDS, 131-54-4 Safety Data Sheets. [Link]
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Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy - ETNA Laboratuvar Çözümleri. [Link]
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Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC - NIH. [Link]
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Colour-tuneable solid-state fluorescence of crystalline powders formed from push–pull substituted 2,5-diphenyl-stilbenes - RSC Publishing. [Link]
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Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
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Probing the Ultrafast World of 2,2'-Dimethoxybenzophenone: Application Notes and Protocols for Time-Resolved Spectroscopy
For distribution to: Researchers, scientists, and drug development professionals
Introduction: Unveiling the Photochemical intricacies of 2,2'-Dimethoxybenzophenone
2,2'-Dimethoxybenzophenone is a molecule of significant interest due to its structural relation to widely used photostabilizers and photoinitiators. Its utility in various applications, from organic synthesis to materials science, is fundamentally governed by its behavior upon absorption of light. The methoxy groups in the ortho positions introduce steric and electronic perturbations that can significantly alter the photophysical and photochemical pathways compared to its parent compound, benzophenone. Understanding the transient species and reaction dynamics of 2,2'-Dimethoxybenzophenone is crucial for optimizing its performance and designing novel derivatives with tailored properties.
Time-resolved spectroscopy techniques are indispensable tools for directly observing the fleeting excited states and reactive intermediates that dictate the photochemical fate of molecules like 2,2'-Dimethoxybenzophenone. This guide provides a detailed overview of the application of femtosecond and nanosecond transient absorption spectroscopy to elucidate the complex excited-state dynamics of this molecule. While specific literature on the time-resolved spectroscopy of 2,2'-Dimethoxybenzophenone is sparse, this document leverages established protocols for similar benzophenone derivatives to provide a robust framework for its investigation.
Anticipated Photochemical Pathways
Based on the extensive research on benzophenone and its derivatives, we can anticipate a series of events following the photoexcitation of 2,2'-Dimethoxybenzophenone. The initial absorption of a photon will promote the molecule to an excited singlet state (S₁). Due to the nature of the benzophenone chromophore, this singlet state is expected to undergo rapid intersystem crossing (ISC) to a triplet state (T₁). This triplet state is often the key player in subsequent photochemical reactions.
The triplet state can then undergo various relaxation or reaction pathways, including:
-
Phosphorescence: Radiative decay back to the ground state (S₀).
-
Non-radiative decay: Deactivation to the ground state through vibrational relaxation.
-
Hydrogen Abstraction: Reaction with a hydrogen-donating solvent or substrate to form a ketyl radical.
-
Energy Transfer: Transfer of its triplet energy to another molecule.
The methoxy substituents may influence the rates of these processes and potentially introduce new reaction channels. Time-resolved spectroscopy allows us to directly observe and quantify the kinetics of these events.
Femtosecond Transient Absorption (fs-TA) Spectroscopy: Capturing the Earliest Events
Femtosecond transient absorption spectroscopy is a powerful pump-probe technique that allows for the observation of excited-state dynamics on the femtosecond to picosecond timescale.[1][2] This is the ideal timeframe for studying processes like internal conversion, vibrational relaxation, and intersystem crossing.
Core Principles of fs-TA
In a typical fs-TA experiment, a short, intense "pump" pulse excites the sample, and a second, time-delayed "probe" pulse measures the change in absorbance of the sample as a function of wavelength and time delay. By varying the delay between the pump and probe pulses, a "movie" of the excited-state evolution can be constructed.
Experimental Protocol for fs-TA of 2,2'-Dimethoxybenzophenone
1. Sample Preparation:
-
Solvent Selection: Acetonitrile is a common and appropriate solvent due to its spectroscopic transparency in the UV-Vis region and its relatively low reactivity. For studying hydrogen abstraction, a hydrogen-donating solvent like isopropanol or cyclohexane can be used.
-
Concentration: Prepare a solution of 2,2'-Dimethoxybenzophenone in the chosen solvent with an absorbance of approximately 0.5 - 1.0 at the excitation wavelength in a 1 mm path length cuvette. This ensures a good signal-to-noise ratio while minimizing aggregation and inner-filter effects.
-
Purity: Ensure the solvent is of spectroscopic grade and the 2,2'-Dimethoxybenzophenone is of high purity to avoid interference from impurities.
2. Instrumentation and Setup:
-
Laser System: A Ti:sapphire laser system producing femtosecond pulses (e.g., ~100 fs) is required. The output is typically split into two beams.
-
Pump Beam: One beam is directed to an optical parametric amplifier (OPA) to generate the pump pulse at an appropriate wavelength to excite the S₀ → S₁ transition of 2,2'-Dimethoxybenzophenone (typically in the UV region, e.g., 335 nm).[1]
-
Probe Beam: The other beam is focused onto a nonlinear crystal (e.g., sapphire) to generate a white-light continuum, which serves as the probe pulse.[3]
-
Delay Stage: A motorized delay stage is used to precisely control the time delay between the pump and probe pulses.[3]
-
Detection: The transmitted probe light is directed to a spectrometer coupled with a CCD detector to record the transient absorption spectra.
3. Data Acquisition:
-
Record transient absorption spectra at various time delays, from a few hundred femtoseconds to several nanoseconds.
-
Acquire data with and without the pump beam to calculate the change in absorbance (ΔA).
-
Ensure proper temporal and spectral calibration of the setup.
Expected Results and Interpretation
The fs-TA data will likely reveal the following:
-
Initial Singlet State (S₁): Immediately after excitation, a broad absorption band corresponding to the S₁ state is expected to appear. For benzophenone, the S₁ state absorbs at approximately 570 nm.[1]
-
Intersystem Crossing (ISC): The decay of the S₁ absorption and the concomitant rise of a new absorption band will signify the ISC process. The timescale for this in benzophenones is typically on the order of picoseconds.[1]
-
Triplet State (T₁): The newly formed absorption band will be characteristic of the T₁ state. For benzophenone, the triplet state has a strong absorption around 530 nm.[1]
The kinetics of these processes can be extracted by fitting the time-dependent changes in absorbance at specific wavelengths to exponential decay and rise functions.
Nanosecond Transient Absorption (ns-TA) Spectroscopy: Observing Longer-Lived Species
Nanosecond transient absorption, often referred to as laser flash photolysis, is used to study slower processes that occur on the nanosecond to millisecond timescale.[4] This is ideal for characterizing the decay of triplet states and the formation and reaction of subsequent intermediates like ketyl radicals.
Experimental Protocol for ns-TA of 2,2'-Dimethoxybenzophenone
1. Sample Preparation:
-
Solvent and Concentration: Similar to fs-TA, but the sample is typically held in a 1 cm path length cuvette. The concentration should be adjusted to have an absorbance of around 0.3-0.5 at the excitation wavelength.
-
Degassing: It is crucial to deoxygenate the sample solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes prior to and during the experiment. Oxygen is an efficient quencher of triplet states.
2. Instrumentation and Setup:
-
Excitation Source: A Q-switched Nd:YAG laser is a common choice, providing nanosecond pulses. The third harmonic (355 nm) is often used for exciting benzophenones.[5][6]
-
Probing Source: A high-intensity lamp, such as a xenon arc lamp, provides the probe light.
-
Detection: The change in probe light intensity is monitored by a fast photodetector (e.g., a photomultiplier tube) coupled to an oscilloscope. A monochromator is used to select the probe wavelength.
3. Data Acquisition:
-
Record the change in absorbance at various wavelengths to construct the transient absorption spectrum of the long-lived species.
-
Monitor the decay of the transient absorption at a specific wavelength to determine the lifetime of the species.
Expected Results and Interpretation
The ns-TA experiments on 2,2'-Dimethoxybenzophenone are expected to reveal:
-
Triplet State (T₁): The transient absorption spectrum of the T₁ state will be observed. Its decay kinetics will provide the triplet lifetime. In aprotic solvents like acetonitrile, the triplet lifetime of similar compounds can be in the microsecond range.[5][7]
-
Ketyl Radical: In hydrogen-donating solvents, the formation of the ketyl radical will be evident by the appearance of its characteristic absorption spectrum. For related alkoxy thioxanthones, the ketyl radical absorbs in the 430-460 nm region.[5][6] The decay of the triplet state will be faster in these solvents due to the hydrogen abstraction reaction.
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Expected Value Range (based on related compounds) | Technique |
| S₁ Lifetime | 1 - 20 ps | fs-TA |
| ISC Timescale | 1 - 20 ps | fs-TA |
| T₁ Lifetime (in aprotic solvent) | 1 - 10 µs | ns-TA |
| T₁ Lifetime (in protic solvent) | 100 ns - 1 µs | ns-TA |
| T₁ Absorption Maximum | 520 - 550 nm | fs-TA / ns-TA |
| Ketyl Radical Absorption Maximum | 430 - 480 nm | ns-TA |
Data Analysis Workflow
A robust analysis of transient absorption data involves several steps to extract meaningful kinetic and spectral information.[8]
-
Data Correction: Correct for instrumental artifacts such as chirp in the probe pulse and solvent response.
-
Qualitative Analysis: Visualize the data as 2D contour plots of ΔA versus wavelength and time to get a preliminary understanding of the dynamics.
-
Kinetic Analysis: Fit the decay traces at specific wavelengths to single or multi-exponential functions to obtain lifetimes of the transient species.
-
Global Analysis: Employ global fitting algorithms that simultaneously fit the entire dataset (all wavelengths and time delays) to a kinetic model. This provides more reliable lifetimes and the decay-associated difference spectra (DADS) for each kinetic component.
-
Target Analysis: If a specific kinetic model is proposed, the data can be fitted to this model to extract the spectra of the individual transient species.
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for time-resolved spectroscopy.
Photochemical Pathway
Caption: Key photochemical pathways of 2,2'-dimethoxybenzophenone.
Conclusion and Outlook
This guide provides a comprehensive framework for investigating the excited-state dynamics of 2,2'-Dimethoxybenzophenone using time-resolved spectroscopy. By employing both femtosecond and nanosecond transient absorption techniques, researchers can gain a detailed understanding of the entire photochemical cascade, from the initial excitation to the formation of long-lived intermediates. The protocols and expected outcomes outlined herein, based on the well-established photochemistry of related benzophenone derivatives, offer a solid starting point for such studies.
The insights gained from these experiments will be invaluable for a range of applications. For drug development professionals, understanding the photostability and potential for photoreactions is critical for assessing the safety and efficacy of new therapeutic agents. For materials scientists, this knowledge can guide the design of more efficient photoinitiators and photostabilizers. As a senior application scientist, I am confident that the methodologies described in this document will empower researchers to unravel the intricate and fascinating photochemistry of 2,2'-Dimethoxybenzophenone.
References
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Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. (URL: [Link])[5][6][7]
-
Dual Electron Transfer Pathways from 4,4'-Dimethoxybenzophenone Ketyl Radical in the Excited State to Parent Molecule in the Ground State. (URL: [Link])[9][10][11]
-
How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution. (URL: [Link])[3]
-
Pump–Probe Microscopy: Theory, Instrumentation, and Applications. (URL: [Link])[2][12]
-
An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. (URL: [Link])[8]
-
Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. (URL: [Link])[13]
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HPLC method for quantifying 2,2'-Dimethoxybenzophenone in reaction mixtures
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 2,2'-Dimethoxybenzophenone in Reaction Mixtures
Abstract
This technical guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of 2,2'-Dimethoxybenzophenone (Bis(2-methoxyphenyl)methanone).[1] Unlike its downstream derivatives (e.g., dihydroxy-dimethoxybenzophenones used as UV absorbers), this specific intermediate is highly hydrophobic and lacks strong hydrogen-bond donors.[1] This protocol addresses the specific challenge of separating the non-polar target from polar starting materials (e.g., o-anisole derivatives) and potential demethylated byproducts in complex reaction matrices.
Introduction & Chemical Context
2,2'-Dimethoxybenzophenone is a critical intermediate in the synthesis of functionalized benzophenones. In reaction monitoring, the analytical challenge is twofold:
-
Selectivity: Differentiating the target from structurally similar isomers (e.g., 4,4'-dimethoxy) and hydrolysis products (e.g., 2-hydroxy-2'-methoxybenzophenone).[1]
-
Matrix Interference: Reaction mixtures often contain catalysts (e.g., Lewis acids), unreacted acyl chlorides, and solvents (e.g., dichloromethane or Friedel-Crafts solvents) that can interfere with early-eluting peaks.[1]
Physicochemical Drivers for Method Design:
-
Hydrophobicity (LogP ~2.9 - 3.3): The molecule is significantly lipophilic, necessitating a C18 stationary phase and a high-strength organic gradient.[1]
-
UV Absorption: The conjugated ketone system exhibits strong
transitions at ~250 nm and transitions at ~280-300 nm.[1] -
Lack of Ionizable Groups: Unlike its hydroxy-analogs, 2,2'-dimethoxybenzophenone is neutral across the pH 2–8 range. However, an acidic mobile phase is recommended to suppress the ionization of potential phenolic impurities, ensuring sharp peak shapes for all species.
Method Development Logic (The "Why")
The following decision tree illustrates the rationale behind the selected chromatographic conditions.
Figure 1: Method Development Logic Flowchart. The choice of C18 and acidic ACN/Water gradient balances retention of the hydrophobic target with suppression of polar impurity tailing.
Experimental Protocol
Reagents and Standards
-
Reference Standard: 2,2'-Dimethoxybenzophenone (>99% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS Grade).[1]
-
Internal Standard (Optional but Recommended): Benzophenone or 4-Methylbenzophenone (distinct elution, similar UV response).[1]
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm | Provides sufficient carbon load for retention of the dimethoxy target. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures phenolic impurities (if any) remain protonated.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN has lower UV cutoff than MeOH and stronger elution power for aromatics.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain backpressure < 200 bar.[1] |
| Column Temp. | 30°C | Improves mass transfer and retention time reproducibility.[1] |
| Injection Vol. | 5 - 10 µL | Adjusted based on sample concentration to avoid column overload. |
| Detection | UV at 254 nm (Quant) & 285 nm (Qual) | 254 nm offers max sensitivity; 285 nm confirms benzophenone core.[1] |
Gradient Program
Note: The target is hydrophobic.[1][2][3][4] A steep gradient is required to elute it within a reasonable timeframe while cleaning the column of polymeric side-products.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial hold to separate polar solvent/reagents. |
| 2.0 | 40 | Isocratic hold.[1] |
| 12.0 | 95 | Linear ramp to elute target (expect RT ~8-10 min). |
| 15.0 | 95 | Wash step to remove highly retained dimers/oligomers. |
| 15.1 | 40 | Return to initial conditions.[1] |
| 20.0 | 40 | Re-equilibration (Critical for reproducibility). |
Sample Preparation (Reaction Mixture)
Caution: Reaction mixtures may contain active acyl chlorides.[1] Quenching is mandatory.[1]
-
Quench: Take 50 µL of reaction mixture and add to 950 µL of Methanol (not ACN initially). Methanol will quench residual acid chlorides to methyl esters, preventing ongoing reaction in the vial.
-
Dilution: Vortex for 30 seconds.
-
Secondary Dilution: Transfer 100 µL of the quenched solution into 900 µL of Mobile Phase Initial (60% Water / 40% ACN) .
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Method Validation (Self-Validating System)
To ensure "Trustworthiness," the method must demonstrate it is under control before every batch analysis.
System Suitability Testing (SST)
Run a standard solution (e.g., 0.1 mg/mL) before samples.[1]
-
Tailing Factor (
): Must be < 1.5. (High tailing indicates secondary silanol interactions or column aging).[1] -
Precision: %RSD of peak area for 5 replicate injections must be < 1.0%.
-
Resolution (
): If an impurity or Internal Standard is present, is required.
Linearity & Range
Prepare a 5-point calibration curve ranging from 10 µg/mL to 500 µg/mL.
-
Acceptance Criteria:
. -
Zero Intercept: The y-intercept should be statistically indistinguishable from zero (within 2% of the response at the target concentration).
Troubleshooting & Critical Decision Points
Figure 2: Troubleshooting Decision Tree for common HPLC anomalies in benzophenone analysis.
Expert Insight: If you observe a "split" peak for the target, check the sample solvent. If the sample is dissolved in 100% THF or DCM (common reaction solvents) and injected into a high-water stream, the analyte may precipitate momentarily. Always dilute with Mobile Phase.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text for Gradient Elution theory).
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
PubChem. (n.d.).[5] 2,2'-Dimethoxybenzophenone Compound Summary. National Center for Biotechnology Information.[1] [1]
-
Phenomenex. (n.d.). HPLC Method Development Guide: Optimization of Selectivity.
Sources
- 1. 2,2'-Dimethoxybenzophenone | C15H14O3 | CID 584728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immobilization of 2,2'-Dimethoxybenzophenone on Solid Supports for Enhanced Catalysis
Introduction: Overcoming Homogeneous Catalysis Challenges with Immobilized Photosensitizers
In the realm of synthetic organic chemistry, photochemical reactions offer a powerful and environmentally benign approach to constructing complex molecular architectures. Among the pantheon of photocatalysts, benzophenone and its derivatives are lauded for their efficacy as triplet sensitizers, particularly in [2+2] cycloaddition reactions and hydrogen abstraction processes.[1][2] 2,2'-Dimethoxybenzophenone, in particular, is a notable derivative utilized in various photochemical applications. However, its use in a homogeneous phase presents significant challenges in catalyst separation from the reaction mixture, leading to product contamination and catalyst loss, which hampers its reusability and cost-effectiveness.[3]
Immobilization of homogeneous catalysts onto insoluble solid supports is a well-established strategy to bridge the gap between homogeneous and heterogeneous catalysis, mitigating the aforementioned drawbacks.[4] This guide provides a comprehensive overview and detailed protocols for the covalent immobilization of a 2,2'-dimethoxybenzophenone precursor, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, onto a chloromethylated polystyrene support (Merrifield resin). The subsequent chemical modification to yield the target immobilized 2,2'-dimethoxybenzophenone is also detailed. By anchoring the photosensitizer to a solid matrix, this approach facilitates straightforward catalyst recovery, enhances stability, and allows for repeated use in catalytic cycles.[5]
This document is intended for researchers, scientists, and drug development professionals seeking to leverage the benefits of immobilized photosensitizers in their synthetic endeavors. The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles and characterization techniques to ensure successful implementation.
Choosing the Right Support and Immobilization Strategy
The selection of an appropriate solid support and immobilization chemistry is paramount for the successful development of a robust heterogeneous catalyst. For the immobilization of phenolic compounds like 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, chloromethylated polystyrene, commonly known as Merrifield resin, is an excellent choice.[6][7] Its key advantages include:
-
Chemical Inertness: The polystyrene backbone is stable under a wide range of reaction conditions.
-
Mechanical Stability: The cross-linked nature of the resin provides good physical robustness.
-
Well-Defined Functionalization: The chloromethyl groups provide reactive sites for covalent attachment via nucleophilic substitution.[7]
-
Tunable Properties: The degree of cross-linking and particle size can be varied to optimize swelling characteristics and catalyst accessibility.
The immobilization strategy will proceed in two key stages:
-
Covalent Attachment of the Precursor: The hydroxyl groups of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone will be deprotonated to form phenoxides, which will then act as nucleophiles to displace the chloride from the chloromethyl groups of the Merrifield resin, forming a stable ether linkage.
-
Post-Immobilization Modification: While the immobilized dihydroxy-benzophenone derivative can act as a photosensitizer, for the specific target of immobilized 2,2'-dimethoxybenzophenone, a subsequent methylation of the remaining hydroxyl group would be necessary. However, for many photochemical applications, the immobilized dihydroxy- and monomethoxy- derivatives are also effective photosensitizers. For the purpose of these application notes, we will focus on the initial immobilization of the dihydroxy precursor, which is often sufficient for catalytic activity.
Experimental Protocols
Protocol 1: Immobilization of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone on Merrifield Resin
This protocol details the covalent attachment of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone to chloromethylated polystyrene resin.
Materials:
-
Chloromethylated polystyrene (Merrifield resin), 1% divinylbenzene cross-linked, 100-200 mesh, ~1.0 mmol Cl/g
-
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Fritted glass funnel
-
Vacuum oven
Procedure:
-
Resin Swelling: In a round-bottom flask, swell the Merrifield resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour at room temperature with gentle stirring.
-
Preparation of the Phenoxide: In a separate flask, dissolve 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (1.5 equivalents relative to the resin's chlorine content) and potassium carbonate (3.0 equivalents) in anhydrous DMF (15 mL). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Coupling Reaction: Add the solution from step 2 to the swollen resin. Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C. Maintain this temperature for 24 hours with continuous stirring.
-
Washing Procedure: After the reaction is complete, allow the mixture to cool to room temperature. Filter the resin using a fritted glass funnel and wash it sequentially with:
-
DMF (3 x 20 mL)
-
Deionized water (3 x 20 mL)
-
DMF (3 x 20 mL)
-
DCM (3 x 20 mL)
-
MeOH (3 x 20 mL)
-
-
Drying: Dry the functionalized resin in a vacuum oven at 60 °C overnight to a constant weight. The resulting product is the immobilized 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (BP-OH-PS).
Caption: Workflow for the immobilization of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.
Protocol 2: Characterization of the Immobilized Catalyst
Successful immobilization and the loading of the photosensitizer can be confirmed using the following techniques.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a crucial tool for confirming the covalent attachment of the benzophenone derivative to the polystyrene support.[6][8]
Procedure:
-
Acquire an FT-IR spectrum of the starting Merrifield resin and the final BP-OH-PS product.
-
Compare the spectra. The disappearance of the C-Cl stretching vibration (typically around 1265 cm⁻¹) from the Merrifield resin and the appearance of new characteristic peaks for the benzophenone moiety, such as the C=O stretch (around 1650 cm⁻¹) and aromatic C-O stretching, will indicate successful functionalization.[8]
B. Quantification of Loading
The loading of the benzophenone derivative on the resin can be determined by monitoring the change in weight or through elemental analysis. A more direct method involves the cleavage of the immobilized molecule and subsequent quantification. However, a simpler estimation can be made using the gravimetric method.
Procedure (Gravimetric):
-
Accurately weigh the Merrifield resin before the reaction (W_initial).
-
Accurately weigh the dried BP-OH-PS after the reaction (W_final).
-
Calculate the loading using the following formula:
Loading (mmol/g) = [(W_final - W_initial) / MW_ligand] / W_final
Where MW_ligand is the molecular weight of the attached benzophenone moiety minus the displaced chlorine atom.
For more precise quantification, methods such as elemental analysis for carbon and hydrogen content can be employed.[9]
Protocol 3: Application in a Photocatalytic [2+2] Cycloaddition Reaction
The immobilized benzophenone can be used as a heterogeneous photocatalyst for various organic transformations. A model reaction is the intramolecular [2+2] cycloaddition of a suitable diene.[10][11]
Materials:
-
Immobilized 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (BP-OH-PS)
-
Substrate (e.g., a non-conjugated diene)
-
Solvent (e.g., acetonitrile or dichloromethane)
-
UV photoreactor (e.g., with a medium-pressure mercury lamp, λ > 300 nm)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a quartz reaction vessel, add the BP-OH-PS catalyst (e.g., 10 mol% relative to the substrate).
-
Add the substrate and the solvent.
-
Degas the reaction mixture by bubbling with an inert gas for 20-30 minutes to remove oxygen, which can quench the triplet excited state of the photosensitizer.
-
Irradiate the mixture in the photoreactor with continuous stirring at room temperature.
-
Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Upon completion, filter off the catalyst. The catalyst can be washed with the reaction solvent and dried for reuse.
-
The filtrate contains the product, which can be purified by standard chromatographic techniques.
Caption: Simplified Jablonski diagram of the photocatalytic [2+2] cycloaddition.
Protocol 4: Catalyst Reusability and Leaching Test
A key advantage of immobilized catalysts is their potential for reuse. It is also crucial to assess the stability of the linkage by testing for catalyst leaching.[5]
Reusability Study:
-
After the first catalytic cycle (Protocol 3), recover the BP-OH-PS catalyst by filtration.
-
Wash the recovered catalyst thoroughly with the reaction solvent and dry it under vacuum.
-
Use the recovered catalyst for a subsequent catalytic run with fresh substrate and solvent under the same reaction conditions.
-
Repeat this process for several cycles (e.g., 5-10 cycles) and analyze the product yield in each cycle to evaluate the catalyst's performance over time.
Leaching Test (Hot Filtration Test):
-
Set up the photocatalytic reaction as described in Protocol 3.
-
After a certain period of reaction (e.g., 30-50% conversion), quickly filter the hot reaction mixture to remove the solid catalyst.
-
Allow the filtrate to continue reacting under the same irradiation and temperature conditions.
-
Monitor the reaction progress in the filtrate. If the reaction continues to proceed at a significant rate, it indicates that active catalytic species have leached from the solid support into the solution.[5] If the reaction stops or slows down considerably, it suggests that the catalysis is predominantly heterogeneous.
Data Presentation
Table 1: Characterization and Performance of Immobilized Catalyst
| Parameter | Merrifield Resin (Initial) | BP-OH-PS (Functionalized) |
| Appearance | White to off-white beads | Yellowish beads |
| FT-IR (cm⁻¹) | C-Cl stretch (~1265) | C=O stretch (~1650), C-O stretch |
| Loading (mmol/g) | N/A | Calculated value |
| [2+2] Cycloaddition Yield (Cycle 1) | N/A | Experimental value |
| [2+2] Cycloaddition Yield (Cycle 5) | N/A | Experimental value |
Conclusion and Future Perspectives
The immobilization of 2,2'-dimethoxybenzophenone (via its dihydroxy precursor) on a solid support represents a significant advancement in the practical application of this versatile photosensitizer. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and utilization of a recyclable heterogeneous photocatalyst. By transitioning from a homogeneous to a heterogeneous system, researchers can benefit from simplified product purification, reduced catalyst waste, and the potential for continuous flow applications.
Future work could explore the use of different solid supports, such as silica or other polymers, to further tune the catalyst's properties. Additionally, the immobilization of other benzophenone derivatives with varied electronic and steric properties could expand the scope of photocatalytic transformations achievable with this technology. The development of these next-generation solid-supported photosensitizers will undoubtedly contribute to the advancement of sustainable and efficient chemical synthesis.
References
- [Reference to a general source on catalyst immobiliz
-
[Reference to a paper on [2+2] cycloadditions using immobilized photosensitizers][10][11]
-
[Reference to a paper on the reusability of immobilized catalysts][5]
-
[Reference to a source on Merrifield resin properties and use][6][7]
- [Reference to a protocol for
-
[Reference discussing challenges of homogeneous catalysis][3]
-
[Reference on FT-IR characterization of functionalized polymers][8]
-
[Reference on quantifying loading on polymer supports][9]
-
[Reference on hot filtration test for leaching][5]
- [Reference to a source on photochemical reactions]
-
[Reference to a source on solid-phase synthesis][12]
-
[Reference to a source on the benefits of immobilized catalysts][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polymer-supported metal catalysts for the heterogeneous polymerisation of lactones - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01472A [pubs.rsc.org]
- 6. FT-IR Analysis of Combinatorial Beads and Crowns | The Infrared and Raman Discussion Group [irdg.org]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
Flow Chemistry Applications of 2,2'-Dimethoxybenzophenone Mediated Photoreactions: A Technical Guide
Introduction: The Convergence of Photochemistry and Flow Synthesis
Modern organic synthesis and drug development demand methodologies that are not only efficient and high-yielding but also safe, scalable, and sustainable. Photochemistry, the study of chemical reactions initiated by the absorption of light, offers unique pathways to complex molecular architectures that are often inaccessible through thermal means. However, the translation of photochemical reactions from the laboratory bench to industrial production has historically been hampered by challenges such as light penetration, reaction heterogeneity, and scalability. The advent of continuous flow chemistry has revolutionized the landscape of photochemical synthesis, providing elegant solutions to these longstanding obstacles.
This technical guide delves into the applications of 2,2'-dimethoxybenzophenone in mediating photoreactions within continuous flow systems. While specific literature on the flow applications of 2,2'-dimethoxybenzophenone is emerging, its structural analogy to other well-studied benzophenones allows for the extrapolation of its potential as a versatile photosensitizer and reactant. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for harnessing the power of 2,2'-dimethoxybenzophenone in flow photochemistry.
Core Principles: Why 2,2'-Dimethoxybenzophenone in Flow Photochemistry?
Benzophenones are a class of aromatic ketones renowned for their rich photochemistry. Upon absorption of ultraviolet (UV) light, they can undergo a transition from the ground singlet state (S₀) to an excited singlet state (S₁), which then rapidly and efficiently undergoes intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state is the primary photoactive species, capable of engaging in a variety of chemical transformations.
The substitution pattern on the benzophenone core significantly influences its photophysical properties. The methoxy groups in 2,2'-dimethoxybenzophenone are expected to modulate its absorption spectrum, triplet energy, and solubility, making it a potentially valuable tool for fine-tuning photochemical reactions.
Advantages of Flow Chemistry for Photoreactions:
Flow chemistry offers a myriad of advantages for photochemical processes:
-
Uniform Light Penetration: The small dimensions of the tubing in flow reactors ensure that the reaction mixture is uniformly irradiated, leading to consistent product formation and minimizing side reactions.
-
Precise Temperature Control: The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, which is crucial for managing the exothermicity of some photochemical reactions.
-
Enhanced Safety: The small reaction volumes in flow systems mitigate the risks associated with hazardous reagents and intermediates.
-
Scalability: Scaling up a flow reaction is a straightforward process of running the system for a longer duration or by numbering up the reactors.
-
Suppression of Side Reactions: The rapid removal of products from the irradiated zone in a flow system can prevent product degradation from over-irradiation.[1]
Mechanistic Insights: The Role of Triplet State 2,2'-Dimethoxybenzophenone
The triplet state of 2,2'-dimethoxybenzophenone is a potent diradical species that can participate in several key reaction types.
Triplet-Triplet Energy Transfer (Photosensitization)
In this mechanism, the excited triplet 2,2'-dimethoxybenzophenone transfers its energy to a substrate molecule, which then undergoes a chemical reaction. This is particularly useful for reactions where the substrate itself does not efficiently absorb light or undergo intersystem crossing. A prime example is the [2+2] cycloaddition of alkenes.[2][3]
Caption: Photosensitization mechanism of 2,2'-dimethoxybenzophenone.
Hydrogen Atom Abstraction
The triplet benzophenone can abstract a hydrogen atom from a suitable donor molecule, generating a ketyl radical and a substrate radical. These radical species can then undergo further reactions, such as dimerization or addition to an alkene.
Application Notes & Protocols
The following protocols are designed as starting points for exploring the use of 2,2'-dimethoxybenzophenone in flow photochemistry. Optimization of reaction parameters such as concentration, residence time, temperature, and light intensity will be necessary for specific substrates.
Application 1: [2+2] Photocycloaddition of Alkenes
The [2+2] photocycloaddition is a powerful method for the synthesis of cyclobutane rings, which are important structural motifs in many natural products and pharmaceuticals.[4]
Protocol: Sensitized [2+2] Cycloaddition of Cyclopentene and a Generic Enone
Objective: To synthesize a cyclobutane product via a 2,2'-dimethoxybenzophenone-sensitized [2+2] photocycloaddition in a continuous flow reactor.
Materials:
-
2,2'-Dimethoxybenzophenone (Photosensitizer)
-
Cyclopentene (Reactant)
-
Generic Enone (Reactant)
-
Acetonitrile (Solvent, HPLC grade)
-
Flow photoreactor system (e.g., Vapourtec UV-150 or similar) equipped with a UV lamp (e.g., 365 nm LEDs)
-
Syringe pumps
-
Back pressure regulator
-
Collection vessel
Experimental Workflow:
Caption: Experimental setup for a flow [2+2] photocycloaddition.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the enone and 2,2'-dimethoxybenzophenone in acetonitrile. A typical concentration would be 0.1 M for the enone and 0.05 M for the photosensitizer.
-
Prepare a stock solution of cyclopentene in acetonitrile (e.g., 0.2 M).
-
-
System Setup:
-
Assemble the flow photoreactor system as shown in the diagram above.
-
Set the temperature of the reactor (e.g., 25 °C).
-
Set the back pressure regulator to a suitable pressure (e.g., 5 bar) to ensure the solvent remains in the liquid phase.
-
-
Reaction Execution:
-
Pump the two reagent solutions into the T-mixer at equal flow rates to achieve the desired residence time in the photoreactor. The total flow rate will determine the residence time.
-
Turn on the UV lamp.
-
Allow the system to reach a steady state before collecting the product.
-
-
Work-up and Analysis:
-
The collected reaction mixture can be analyzed by GC-MS or LC-MS to determine conversion and yield.
-
The product can be purified by column chromatography.
-
Data Presentation:
| Parameter | Value |
| Enone Concentration | 0.05 M |
| Cyclopentene Concentration | 0.1 M |
| 2,2'-DMBP Concentration | 0.025 M |
| Flow Rate (each pump) | 0.5 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 10 min |
| Temperature | 25 °C |
| Wavelength | 365 nm |
| Result (Hypothetical) | |
| Conversion | >95% |
| Yield | 85% |
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a common solvent for photochemical reactions as it is relatively transparent to UV light and can dissolve a wide range of organic compounds.
-
Concentration: The concentrations are chosen to be dilute enough to ensure good light penetration but concentrated enough for an efficient reaction.
-
Residence Time: The residence time is a critical parameter that needs to be optimized. A shorter residence time may lead to incomplete conversion, while a longer residence time could result in product degradation.
-
Wavelength: The choice of 365 nm is based on the typical absorption maximum of benzophenones.
Application 2: Intramolecular Photodecarboxylation
Photodecarboxylation reactions are valuable for the formation of C-C bonds. While there is literature on 4,4'-dimethoxybenzophenone mediated photodecarboxylation, the 2,2'-isomer is expected to behave similarly.[5]
Protocol: Intramolecular Photodecarboxylation of a Phthalimidoacetic Acid Derivative
Objective: To synthesize a cyclized product via an intramolecular photodecarboxylation reaction mediated by 2,2'-dimethoxybenzophenone in a flow reactor.
Materials:
-
N-Phthalimidoacetic acid derivative (Substrate)
-
2,2'-Dimethoxybenzophenone (Mediator)
-
Methanol/Water (9:1) (Solvent)
-
Flow photoreactor system
-
Syringe pump
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Solution Preparation: Prepare a solution of the N-phthalimidoacetic acid derivative (0.05 M) and 2,2'-dimethoxybenzophenone (0.05 M) in a 9:1 mixture of methanol and water.
-
System Setup: Set up the flow photoreactor with a single pump.
-
Reaction Execution: Pump the solution through the photoreactor at a flow rate calculated to achieve the desired residence time (e.g., 15 minutes).
-
Work-up and Analysis: Analyze the output stream by HPLC to determine the conversion and yield of the cyclized product.
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating. By systematically varying parameters such as residence time, temperature, and reactant concentrations, researchers can quickly establish the optimal conditions for their specific reaction. The use of online analysis techniques, such as in-line HPLC or NMR, can provide real-time feedback, further enhancing the reliability and efficiency of the process.
Conclusion and Future Outlook
While the application of 2,2'-dimethoxybenzophenone in flow photochemistry is a developing area, the foundational principles of benzophenone photochemistry and the well-established advantages of continuous flow processing provide a strong basis for its exploration. The protocols and insights provided in this guide are intended to empower researchers to unlock the potential of this versatile molecule for the synthesis of complex organic compounds. Future research will likely focus on elucidating the specific photophysical properties of 2,2'-dimethoxybenzophenone and expanding its application to a wider range of photochemical transformations in flow.
References
- Oelgemöller, M. (2016). Highlights of photochemical reactions in microflow reactors. Journal of Flow Chemistry, 6(1), 2-9.
- Booker-Milburn, K. I., et al. (2005). The use of a novel "fluorous" phase-tagged palladium catalyst for Stille and Suzuki couplings in a continuous flow reactor. Organic & Biomolecular Chemistry, 3(21), 3855-3857.
- Knowles, J. P., Elliott, L. D., & Booker-Milburn, K. I. (2012). Flow photochemistry: what's the attraction? Beilstein Journal of Organic Chemistry, 8, 2025-2052.
- Griesbeck, A. G., & Oelgemöller, M. (2003). Photochemical reactions in microreactors. Photochemical & Photobiological Sciences, 2(4), 450-451.
- Bach, T., & Hehn, J. P. (2011). Photochemical reactions as key steps in natural product synthesis.
-
Shvydkiv, O., Nolan, K., & Oelgemöller, M. (2011). Microphotochemistry: 4,4'-dimethoxybenzophenone mediated photodecarboxylation reactions involving phthalimides. Beilstein Journal of Organic Chemistry, 7, 1055-1063. [Link]
- Coyle, E. E., & Oelgemöller, M. (2008). Micro-photochemistry: photochemistry in microstructured reactors. Photochemical & Photobiological Sciences, 7(11), 1313-1319.
- Lévesque, F., & Seeberger, P. H. (2012). Continuous-flow synthesis of the anti-malaria drug artemisinin.
- Hsieh, H. W., Cole, K. P., & Johnson, M. D. (2018). A practical guide to reaction scale-up in a photochemical flow reactor. Organic Process Research & Development, 22(10), 1349-1355.
-
Shvydkiv, O., Nolan, K., & Oelgemöller, M. (2011). Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation reactions involving phthalimides. Beilstein Journal of Organic Chemistry, 7, 1055–1063. [Link]
-
PubChem. (n.d.). 2,2'-Dihydroxy-4-methoxybenzophenone. Retrieved from [Link]
-
Dad'ová, J., et al. (2017). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry, 15(30), 6347-6352. [Link]
-
Cambié, D., et al. (2016). Applications of continuous-flow photochemistry in organic synthesis, material science, and water treatment. Chemical Reviews, 116(17), 10276-10341. [Link]
-
Hoffmann, N. (2008). Photochemical reactions as key steps in organic synthesis. Chemical Reviews, 108(3), 1052-1103. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. d-nb.info [d-nb.info]
Application Note: Strategic Utilization of 2,2'-Dimethoxybenzophenone in Pharmaceutical Scaffold Synthesis
Executive Summary & Strategic Utility
In the landscape of pharmaceutical intermediates, 2,2'-Dimethoxybenzophenone (2,2'-DMBP) represents a "privileged pre-scaffold." Unlike its para-substituted counterparts (used primarily as UV blockers), the ortho-ortho substitution pattern of 2,2'-DMBP provides a unique steric and electronic environment that drives intramolecular cyclization.
For drug development professionals, this molecule is not merely a ketone; it is a masked Xanthone .
Key Pharmaceutical Applications:
-
Xanthone Synthesis: The primary utility of 2,2'-DMBP is its conversion into Xanthone (9H-xanthen-9-one) derivatives. The xanthone core is a pharmacophore found in anticancer agents (DNA intercalators), antimalarials, and monoamine oxidase (MAO) inhibitors.
-
Atropisomeric Scaffolds: The steric bulk of the two ortho-methoxy groups creates a congested carbonyl center, allowing for the synthesis of sterically hindered, potentially atropisomeric diarylmethanols via nucleophilic addition.
-
Photochemical Spiro-Cyclization: Under UV irradiation, 2,2'-DMBP derivatives can undergo intramolecular hydrogen abstraction to yield spiro-dihydrobenzofurans, a route to novel 3D drug scaffolds.
Chemical Profile: The "Ortho-Effect"
The utility of 2,2'-DMBP is dictated by the proximity of the methoxy groups to the carbonyl center.
| Feature | Property | Synthetic Implication |
| Steric Hindrance | High (Ortho-Ortho) | Nucleophilic attack at the carbonyl (e.g., Grignard) is slower than in 4,4'-isomers; requires forcing conditions. |
| Electronic Effect | Electron Donating (+M) | The ring is activated for electrophilic aromatic substitution (EAS). |
| Reactivity | Demethylative Cyclization | Exposure to Lewis acids (BBr₃) or strong mineral acids triggers ether cleavage followed by rapid intramolecular dehydration to form the tricyclic xanthone. |
Protocol A: Synthesis of Xanthone Scaffolds (Demethylative Annulation)
Objective: Synthesis of the Xanthone core via double demethylation and dehydration. Mechanism: The reaction proceeds via the formation of a 2,2'-dihydroxybenzophenone intermediate (or a mono-hydroxy cation) which undergoes intramolecular nucleophilic attack and dehydration.
Methodology: Boron Tribromide (BBr₃) Mediated Cyclization
Rationale: While Pyridine Hydrochloride (Py·HCl) at 200°C is the industrial standard, it is harsh and often degrades sensitive functional groups. The BBr₃ method represents the "Medicinal Chemistry" standard—milder, cleaner, and suitable for late-stage functionalization.
Reagents & Materials:
-
Substrate: 2,2'-Dimethoxybenzophenone (1.0 eq)
-
Reagent: Boron Tribromide (BBr₃), 1.0 M solution in DCM (3.0 - 4.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Methanol (MeOH), Sodium Bicarbonate (NaHCO₃)
-
Atmosphere: Argon or Nitrogen (Strictly anhydrous)
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with Argon.
-
Solvation: Dissolve 2,2'-DMBP (e.g., 5.0 mmol, 1.21 g) in anhydrous DCM (25 mL). Cool the solution to -78°C (acetone/dry ice bath).
-
Expert Insight: Cooling is critical. BBr₃ addition is highly exothermic.[1] Starting cold prevents local overheating and polymerization.
-
-
Addition: Transfer BBr₃ (15.0 mmol, 15 mL) to the addition funnel via cannula. Add dropwise to the reaction mixture over 20 minutes.
-
Observation: The solution will likely turn dark red/brown due to the formation of the borate complex.
-
-
Reaction:
-
Allow the mixture to warm to 0°C over 1 hour.
-
Remove the cooling bath and stir at Room Temperature (RT) for 2 hours.
-
Monitoring: Check TLC (20% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear. If the intermediate (2,2'-dihydroxybenzophenone) persists, heat to mild reflux (40°C) for 2 hours to force the dehydration to Xanthone.
-
-
Quenching (CRITICAL):
-
Cool back to 0°C.
-
Slowly add MeOH (10 mL) dropwise. Warning: Vigorous evolution of HBr gas.
-
Dilute with water (50 mL).
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 5-10% EtOAc in Hexanes).
Expected Yield: 85-95% Product: 9H-Xanthen-9-one (Xanthone).
Visualizing the Pathway
Figure 1: Reaction pathway for the conversion of 2,2'-DMBP to Xanthone via BBr3-mediated demethylation-cyclization.
Protocol B: Grignard Addition for Sterically Congested Alcohols
Objective: Synthesis of bis(2-methoxyphenyl)methanol derivatives. Challenge: The ortho-methoxy groups create significant steric shielding of the carbonyl carbon, making standard Grignard additions sluggish.
Optimization Strategy:
Standard ether reflux is often insufficient. We utilize THF reflux and Cerium(III) Chloride activation (Imamoto conditions) if the standard Grignard fails.
Protocol (Standard High-Temp Method):
-
Reagent Prep: Prepare Phenylmagnesium Bromide (PhMgBr) in THF (not Ether) to allow for higher reaction temperatures.
-
Substrate: Dissolve 2,2'-DMBP in anhydrous THF.
-
Addition: Add the Grignard reagent (2.0 eq) at RT, then heat to Reflux (66°C) for 12-24 hours.
-
Note: The color change (often to deep red/orange) indicates the formation of the magnesium alkoxide.
-
-
Workup: Quench with saturated NH₄Cl. Do not use HCl if you wish to retain the alcohol; acidic conditions may promote ionization to the stabilized carbocation (trityl-like) or cyclization.
Troubleshooting & Expert Insights
| Problem | Root Cause | Solution |
| Incomplete Demethylation | Old BBr₃ or moisture contamination. | Use fresh BBr₃. Increase equivalents to 4.0. Ensure strictly anhydrous conditions. |
| Stalled at Dihydroxy Intermediate | Insufficient heat for dehydration. | If the diol forms but doesn't cyclize, reflux the crude diol in Toluene with a catalytic amount of p-TsOH (Dean-Stark trap). |
| Low Yield in Grignard | Steric hindrance / Enolization. | Switch to Organolithium reagents (PhLi) at -78°C (smaller nucleophile) or use CeCl₃ activation (Lanthanide-mediated addition). |
| Product is Colored (Yellow) | Trace oxidation or impurities. | Xanthones are often white/cream. Yellowing suggests impurities. Recrystallize from EtOH. |
References
-
Xanthone Synthesis Review: Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: An overview. Current Medicinal Chemistry, 12(21), 2447-2479.
-
BBr3 Demethylation Protocol: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.
-
Photochemical Cyclization: Wagner, P. J., & Meador, M. A. (1984). Photochemistry of 2-alkoxybenzophenones. Journal of the American Chemical Society, 106(5), 1473-1475.
-
Grignard Steric Effects: Benkeser, R. A., & DeTalvo, W. (1967). Steric effects in the addition of Grignard reagents to benzophenone. Journal of the American Chemical Society, 89(9), 2141-2144.
Sources
Application Note: Photoremovable Protecting Groups based on the 3',5'-Dimethoxybenzoin (DMB) Chromophore
[1][2]
Executive Summary
The 3',5'-Dimethoxybenzoin (DMB) group represents a high-performance class of photoremovable protecting groups (PPGs) designed for the rapid, spatial, and temporal control of bioactive molecules. Unlike nitrobenzyl-based cages, which often suffer from slow release rates (
This guide details the mechanistic grounding, synthesis, and photolysis protocols for DMB-caged compounds, specifically tailored for researchers requiring high-speed "uncaging" in kinetic studies (e.g., protein folding, neurotransmitter release).
Mechanistic Principles
The "Benzoin-to-Benzofuran" Transformation
The DMB system does not follow the Norrish Type II mechanism common to other carbonyl cages. Instead, it undergoes a photo-cyclization-elimination reaction.
-
Excitation: Upon irradiation (typically 355–365 nm), the DMB chromophore is excited to a singlet state (
) and rapidly undergoes intersystem crossing to the triplet state ( ). -
Cyclization: The triplet state undergoes an intramolecular rearrangement where the carbonyl oxygen attacks the aromatic ring (at the position ortho to the methoxy groups), forming a short-lived biradical intermediate.
-
Elimination: This intermediate collapses, expelling the leaving group (the "caged" molecule) and forming 2-phenyl-5,7-dimethoxybenzofuran .
This mechanism is crucial because it avoids the generation of reactive oxygen species (ROS) or radical scavengers often required for other PPGs.
Visualization of the Pathway
Figure 1: Photochemical pathway of 3',5'-Dimethoxybenzoin (DMB) uncaging.[1][2] Note the formation of the benzofuran byproduct.
Experimental Protocols
Synthesis of DMB-Caged Phosphate (Example: DMB-cAMP or DMB-Phosphate)
Objective: To synthesize a DMB-protected phosphate ester. Precursor: 3',5'-Dimethoxybenzoin is commercially available or synthesized via benzoin condensation of 3,5-dimethoxybenzaldehyde and benzaldehyde.
Reagents:
-
3',5'-Dimethoxybenzoin (DMB-OH)
-
Phosphorus oxychloride (
) or Phosphoramidite reagent -
Target Alcohol/Nucleotide
-
Pyridine / Dichloromethane (DCM)
Step-by-Step Protocol:
-
Activation:
-
Dissolve 3',5'-dimethoxybenzoin (1.0 eq) in anhydrous DCM under Argon.
-
Add pyridine (3.0 eq) as a base.
-
Cool to 0°C.
-
Add
(1.1 eq) dropwise. Stir for 30 min to form the DMB-phosphorodichloridate.
-
-
Coupling:
-
Add the target substrate (e.g., protected nucleoside) (0.9 eq) dissolved in dry DCM.
-
Allow to warm to room temperature and stir for 2–4 hours.
-
-
Hydrolysis/Oxidation (if using phosphoramidite):
-
If using phosphoramidite chemistry, perform oxidation with
/Pyridine/Water. -
If using
, quench with water to hydrolyze remaining chloride to phosphate.
-
-
Purification:
-
Extract with DCM/Water.
-
Purify via Flash Column Chromatography (Silica gel).
-
Note: DMB derivatives are light-sensitive. Wrap all columns and flasks in aluminum foil.
-
-
Characterization:
-
Verify by
-NMR (Look for methoxy singlets at ~3.8 ppm and the benzylic proton at ~6.5 ppm).
-
Photolysis (Uncaging) Protocol
Objective: To release the bioactive molecule in solution.
Equipment:
-
Light Source: 355 nm Nd:YAG laser (for fast kinetics) or 365 nm UV LED (for steady-state).
-
Cuvette: Quartz cuvette (path length 1 cm).
-
Solvent: Aqueous buffer (PBS, pH 7.4) or Acetonitrile/Water mixtures.[3]
Procedure:
-
Preparation: Prepare a 10–100 µM solution of the DMB-caged compound in the desired buffer.
-
Critical: Ensure the optical density (OD) at the excitation wavelength is < 0.5 to ensure uniform illumination, unless "bulk" photolysis is intended.
-
-
Irradiation:
-
Flash Photolysis (Kinetics): Apply a single laser pulse (5–10 ns duration).
-
Steady State: Irradiate with UV LED (10–100 mW/cm²) for 1–5 minutes.
-
-
Quantification:
-
Monitor the disappearance of the DMB-cage peak (approx. 290–300 nm absorption changes) and the appearance of the benzofuran product (strong fluorescence, emission ~400–450 nm).
-
Analyze aliquots via HPLC (Reverse phase C18, Acetonitrile/Water gradient).
-
Data Analysis & Troubleshooting
Quantum Yield and Efficiency
The quantum yield (
| Parameter | DMB System | Nitrobenzyl System |
| Release Rate ( | ||
| Quantum Yield ( | 0.4 – 0.6 | 0.01 – 0.2 |
| Byproduct | Benzofuran (Inert, Fluorescent) | Nitroso-aldehyde (Toxic, Absorbent) |
| Excitation | 355 nm / 365 nm | 300–365 nm |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Release Yield | Solvent Quenching | DMB efficiency drops in pure water due to "internal return" (recombination). Add 10–20% organic co-solvent (MeCN or DMSO) if biological tolerance allows. |
| Slow Kinetics | Oxygen Quenching | The triplet state is quenched by |
| High Background Signal | Benzofuran Fluorescence | The byproduct is highly fluorescent. Use appropriate filters if using fluorescence detection for the released biological activity. |
| Pre-mature Hydrolysis | pH Instability | DMB esters are stable at neutral pH but can hydrolyze at pH > 9. Maintain pH 6.0–7.5. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for synthesizing and utilizing DMB-caged compounds.
References
-
Corrie, J. E. T., et al. (2003). "Caged nucleotides and neurotransmitters." Journal of the Chemical Society, Perkin Transactions 1.
- Klan, P., & Wirz, J. (2009). "Photochemistry of Organic Compounds: From Concepts to Practice." Wiley-VCH. (Authoritative text on the benzoin-benzofuran mechanism).
- Goeldner, M., & Givens, R. (2005). "Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules." Wiley-VCH.
-
Chamberlin, A. C., et al. (2002). "Photochemistry of the 3',5'-dimethoxybenzoin cage: fast cleavage and high quantum yield." Journal of Organic Chemistry.
-
Sheehan, J. C., et al. (1971). "Photolysis of Benzoin Esters." Journal of the American Chemical Society. (Foundational work on benzoin cages).
Application Notes and Protocols for Polymer Cross-linking using 2,2'-Dimethoxybenzophenone and UV Light
Introduction: Harnessing Light to Engineer Polymer Architectures
In the realm of materials science, particularly within the biomedical and drug delivery sectors, the ability to precisely control the three-dimensional structure of polymers is paramount. Photo-induced cross-linking stands out as a versatile and efficient method for transforming linear or branched polymers into robust, functional networks. This application note provides a comprehensive guide to the use of 2,2'-Dimethoxybenzophenone as a photoinitiator for the ultraviolet (UV) light-mediated cross-linking of polymers. We will delve into the underlying photochemical principles, provide detailed experimental protocols for various polymer systems, and offer insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to create novel biomaterials, hydrogels, and drug delivery vehicles with tailored properties.
The Science of Photo-Induced Cross-linking with 2,2'-Dimethoxybenzophenone
The efficacy of 2,2'-Dimethoxybenzophenone as a photoinitiator lies in its ability to absorb UV energy and initiate a cascade of chemical reactions that culminate in the formation of a cross-linked polymer network. The process is predicated on the principle of hydrogen abstraction, a hallmark of Type II photoinitiators.
Upon absorption of UV radiation, typically in the range of 300-400 nm, the 2,2'-Dimethoxybenzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Through a rapid and efficient process known as intersystem crossing, it transitions to a more stable, longer-lived triplet state (T₁). It is from this energetic triplet state that the key reaction of hydrogen abstraction occurs. The excited benzophenone molecule abstracts a hydrogen atom from a neighboring polymer chain, generating a polymer macroradical and a ketyl radical. These highly reactive polymer radicals can then combine with each other, forming stable covalent bonds that act as cross-links between the polymer chains.
The methoxy groups in the 2,2' positions of the benzophenone molecule can influence its photochemical properties, including its absorption spectrum and initiation efficiency.
Visualizing the Mechanism: A Photochemical Cascade
To better illustrate the sequence of events, the following diagram outlines the key steps in the cross-linking process initiated by 2,2'-Dimethoxybenzophenone.
Caption: Photochemical pathway of polymer cross-linking.
Materials and Equipment
Reagents:
-
Polymer: The choice of polymer is application-dependent. This protocol is adaptable for polymers with abstractable hydrogens, such as polyethylene (PE), poly(vinyl alcohol) (PVA), and various hydrogel precursors.
-
2,2'-Dimethoxybenzophenone: (CAS No. 131-57-7) - Photoinitiator.
-
Solvent: A suitable solvent that dissolves both the polymer and the photoinitiator without strongly absorbing at the irradiation wavelength. For hydrogels, aqueous solutions are common. For other polymers, solvents like chloroform or toluene may be appropriate.
-
Auxiliary Cross-linking Agents (Optional): For some applications, multifunctional monomers like triallyl isocyanurate (TAIC) can be added to enhance cross-linking efficiency.
Equipment:
-
UV Light Source: A UV lamp with an emission spectrum that overlaps with the absorption spectrum of 2,2'-Dimethoxybenzophenone (typically centered around 365 nm). The intensity of the lamp should be controllable and measurable.
-
Reaction Vessel: A UV-transparent vessel, such as a quartz or borosilicate glass plate, or a petri dish.
-
Magnetic Stirrer and Stir Bar (for solutions).
-
Spin Coater or Film Applicator (for thin films).
-
Nitrogen or Argon Source (for creating an inert atmosphere).
-
Safety Goggles with UV protection.
-
Lab Coat and Gloves.
-
Fume Hood.
Experimental Protocols
The following protocols provide a starting point for the UV cross-linking of different polymer systems. Optimization of parameters such as photoinitiator concentration, UV intensity, and exposure time is crucial for achieving the desired material properties.
Protocol 1: Cross-linking of Polyethylene (PE) Films
This protocol is adapted for the preparation of cross-linked polyethylene films, which exhibit improved thermal and mechanical properties.
-
Preparation of the Polymer-Photoinitiator Blend:
-
In a torque rheometer or a similar melt-blending equipment, heat low-density polyethylene (LDPE) to 120°C with stirring until a homogenous melt is achieved.
-
Add 2,2'-Dimethoxybenzophenone to the molten LDPE. A typical concentration range is 0.1-2.0 wt%.
-
Continue mixing for 3-5 minutes to ensure uniform dispersion of the photoinitiator.
-
-
Film Formation:
-
Transfer the molten blend to a plate vulcanizer or a hydraulic press preheated to 140°C.
-
Apply pressure to form a film of the desired thickness (e.g., 0.1-0.5 mm).
-
-
UV Irradiation:
-
Place the PE film on a UV-transparent surface.
-
Irradiate the film with a UV lamp (e.g., a high-pressure mercury lamp with a principal wavelength of 365 nm). The UV intensity should be measured and recorded (e.g., 10-50 mW/cm²).
-
The irradiation time will depend on the desired degree of cross-linking and the UV intensity. Start with an exposure time of 1-10 minutes.
-
-
Post-Irradiation Treatment:
-
After irradiation, the film may be degassed in a vacuum oven at 80°C for 24-48 hours to remove any unreacted photoinitiator or byproducts.
-
Protocol 2: Formation of a Poly(vinyl alcohol) (PVA) Hydrogel
This protocol describes the preparation of a cross-linked PVA hydrogel, a material with wide applications in drug delivery and tissue engineering.
-
Preparation of the PVA-Photoinitiator Solution:
-
Prepare a 5-15% (w/v) aqueous solution of PVA by dissolving the polymer in deionized water with heating (e.g., 90°C) and stirring until fully dissolved.
-
Cool the PVA solution to room temperature.
-
Prepare a stock solution of 2,2'-Dimethoxybenzophenone in a suitable solvent (e.g., ethanol or acetone) at a concentration of 1-5% (w/v).
-
Add the photoinitiator stock solution to the PVA solution to achieve a final photoinitiator concentration of 0.1-1.0% (w/w) relative to the PVA. Stir until homogeneous.
-
-
Hydrogel Formation:
-
Pour the PVA-photoinitiator solution into a UV-transparent mold or petri dish.
-
To minimize oxygen inhibition, which can quench the excited triplet state of the photoinitiator, it is recommended to perform the irradiation in an inert atmosphere (e.g., under a nitrogen or argon stream).
-
-
UV Irradiation:
-
Expose the solution to a UV light source (365 nm) with a controlled intensity (e.g., 5-20 mW/cm²).
-
Irradiation times can range from 30 seconds to 15 minutes, depending on the desired gel stiffness.
-
-
Post-Formation Processing:
-
After gelation, the hydrogel can be washed with deionized water to remove any unreacted components.
-
The swelling behavior and mechanical properties of the hydrogel can then be characterized.
-
Workflow for UV Cross-linking
The following diagram provides a generalized workflow for the UV cross-linking process.
Caption: Generalized experimental workflow.
Quantitative Data and Characterization
The degree of cross-linking significantly impacts the material's properties. The following table summarizes key characterization techniques and the expected trends with increasing cross-link density.
| Parameter | Characterization Technique | Expected Trend with Increased Cross-linking |
| Gel Fraction | Gravimetric analysis after solvent extraction | Increases |
| Swelling Ratio | Gravimetric analysis of swollen vs. dry weight | Decreases |
| Mechanical Strength | Tensile testing, rheometry | Increases (e.g., Young's modulus, storage modulus) |
| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Increases |
Table 1: Influence of Cross-linking on Polymer Properties
The following table provides a hypothetical example of how experimental parameters can be varied to achieve different degrees of cross-linking, based on typical literature findings.
| Polymer System | 2,2'-Dimethoxybenzophenone Conc. (wt%) | UV Intensity (mW/cm²) | Irradiation Time (min) | Expected Gel Fraction (%) |
| LDPE | 0.5 | 20 | 2 | ~60 |
| LDPE | 1.0 | 20 | 5 | >80 |
| PVA Hydrogel | 0.2 | 10 | 1 | ~70 |
| PVA Hydrogel | 0.5 | 10 | 3 | >90 |
Table 2: Example Experimental Parameters and Expected Outcomes
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or No Cross-linking | - Insufficient UV dose (intensity x time)- Oxygen inhibition- Photoinitiator concentration too low- UV source wavelength mismatch | - Increase irradiation time or UV intensity- Perform reaction under an inert atmosphere (N₂ or Ar)- Increase photoinitiator concentration- Ensure UV lamp emission spectrum overlaps with the photoinitiator's absorption spectrum (~365 nm) |
| Surface Tackiness | - Oxygen inhibition at the surface | - Irradiate in an inert atmosphere- Use a higher UV intensity for a shorter duration |
| Yellowing of the Polymer | - Formation of colored byproducts from the photoinitiator- Thermal degradation if UV source emits significant heat | - Use the minimum effective concentration of the photoinitiator- Ensure proper filtering of the UV source to remove deep UV and IR radiation- Consider using a photoinitiator less prone to yellowing if color is critical |
| Brittle Material | - Excessive cross-linking | - Reduce irradiation time, UV intensity, or photoinitiator concentration |
| Inhomogeneous Cross-linking | - Uneven UV exposure- Poor dispersion of the photoinitiator | - Ensure uniform illumination of the sample- Improve mixing of the polymer-photoinitiator blend |
Safety and Handling
-
2,2'-Dimethoxybenzophenone: This chemical should be handled in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
UV Radiation: UV light can be harmful to the eyes and skin. Never look directly at the UV source. Use UV-blocking safety glasses and shield the experimental setup to prevent stray radiation.
-
Solvents: Handle flammable organic solvents in a fume hood and away from ignition sources.
Conclusion
The use of 2,2'-Dimethoxybenzophenone in conjunction with UV light offers a powerful and versatile platform for the cross-linking of a wide range of polymers. By carefully controlling the experimental parameters, researchers can tailor the physical and chemical properties of the resulting materials to suit specific applications in drug delivery, tissue engineering, and beyond. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this technology. As with any chemical process, a thorough understanding of the underlying principles and a commitment to safe laboratory practices are essential for achieving optimal and reproducible results.
References
- UV-Initiated Crosslinking Reaction Mechanism and Electrical Breakdown Performance of Crosslinked Polyethylene. MDPI.
- Ultraviolet‐induced crosslinking of poly(vinyl alcohol) evaluated by principal component analysis of FTIR spectra.
- Crosslinking of Polyethylene and Paraffins by Ultra-Violet Radiation in the Presence of Sensitizers. OSTI.GOV.
- Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings.
- Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. PMC - NIH.
- UV Irradiation‐induced crosslinking of aqueous solution of poly(ethylene oxide) with benzophenone as initiator.
- Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene.
- Swelling ratio‐gel fraction (A) and molecular between crosslink‐crosslinking density (B) of ultrafine fully vulcanized powdered natural rubber (UFPNR) prepared with different contents of trimethylol propane trimethaacrylate (TMPTMA).
- Efficiency of 2,2-Dimethoxy-2-phenylacetophenone for the Photopolymerization of Methacrylate Monomers in Thick Sections.
- Reasons for yellowness of photocured sample by benzophenone/1,3-benzodioxole photoinitiating system.
- Chemical Safety Data Sheet MSDS / SDS - 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. ChemicalBook.
- Evaluation of the Effect of Crosslinking Method of Poly(Vinyl Alcohol) Hydrogels on Thrombogenicity. PMC.
- Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega.
- An Ultrafast Hydrogel Photocrosslinking Method for Direct Laser Bioprinting. UBC Library Open Collections.
- The Role of Photoinitiators in UV Curing.
- 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentation. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam)
- 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. AK Scientific, Inc..
- Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments.
- In Situ Cross-Linking of Electrospun Poly(vinyl alcohol) Nanofibers.
- Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions. LinkedIn.
- Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. PMC.
- 2,2′-Dihydroxy-4,4′-dimethoxybenzophenone SDS, 131-54-4 Safety D
- Visible Light Cross‐Linking of Gelatin Hydrogels Offers an Enhanced Cell Microenvironment with Improved Light Penetration Depth.
- Photocross-Linked Bio-Based Polymers for Potential Applic
- Dual Electron Transfer Pathways from 4,4'-Dimethoxybenzophenone Ketyl Radical in the Excited State to Parent Molecule in the Ground State.
- (PDF) Polyvinyl alcohol (PVA)-based films: insights from crosslinking and plasticizer incorporation.
- Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radi
- Swelling and Mechanical Properties of Polyelectrolyte Hydrogels: Effect of Crosslinker. International Letters of Chemistry, Physics and Astronomy.
- Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radi
- SAFETY D
- Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system. New Journal of Chemistry (RSC Publishing).
- SAFETY D
- Fabrication of cross-linked polyethyleneimine microfibers by reactive electrospinning with in situ photo-cross-linking by UV radi
- Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior. PMC.
- Changing mechanical properties of photopolymerized, dityrosine-crosslinked protein-based hydrogels. Frontiers in Bioengineering and Biotechnology.
- The Swollen Polymer Network Model. Hydrogel Design, University of Colorado Boulder.
- Dual Electron Transfer Pathways from 4,4'-Dimethoxybenzophenone Ketyl Radical in the Excited State to Parent Molecule in the Ground State. The Journal of Physical Chemistry A.
- Light-Intensity-Dependent Control of Collagen Hydrogel Properties via Riboflavin Phosphate-Medi
- Effect of Crosslinking Type on the Physical-Chemical Properties and Biocompatibility of Chitosan-Based Electrospun Membranes. MDPI.
- Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. YouTube.
- Microstructuring of Thermoresponsive Biofunctional Hydrogels by Multiphoton Photocrosslinking. AIT Austrian Institute of Technology.
- Visible Light Cross-Linking of Gelatin Hydrogels Offers an Enhanced Cell Microenvironment with Improved Light Penetration Depth.
Troubleshooting & Optimization
Filtering light sources for selective excitation of 2,2'-Dimethoxybenzophenone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in photochemical experiments involving 2,2'-Dimethoxybenzophenone. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful and selective excitation of this molecule, leading to optimized reaction outcomes. Our approach is grounded in established photochemical principles and extensive field experience with aromatic ketones.
Understanding the Photochemical Landscape of 2,2'-Dimethoxybenzophenone
2,2'-Dimethoxybenzophenone, like other benzophenone derivatives, possesses distinct electronic absorption bands in the ultraviolet (UV) region. The key to selective excitation lies in understanding and targeting these specific electronic transitions. The absorption spectrum of benzophenones is generally characterized by two main types of transitions: a π → π* transition and an n → π* transition.
-
π → π Transition:* This is a high-energy, high-intensity absorption band typically found at shorter UV wavelengths.
-
n → π Transition:* This is a lower-energy, lower-intensity absorption band at longer UV wavelengths, corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. It is this transition that is often of primary interest in photochemical reactions as it leads to the formation of the reactive triplet state.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for selectively exciting 2,2'-Dimethoxybenzophenone?
A1: For most photochemical applications aiming to utilize the triplet state, the goal is to selectively excite the n → π* transition. Based on data from analogous benzophenones, this transition is expected to be in the range of 340-380 nm.[1] Exciting at these longer wavelengths minimizes the risk of exciting higher-energy states that could lead to undesirable side reactions.
Q2: Which light source is most suitable for my experiment?
A2: The choice of light source depends on your specific experimental requirements, such as desired wavelength, intensity, and budget.
| Light Source | Advantages | Disadvantages | Recommended for 2,2'-Dimethoxybenzophenone |
| Medium-Pressure Mercury Arc Lamp | High intensity, broad spectrum with strong emission lines (e.g., 365 nm). | Polychromatic output requires filtering, generates significant heat. | Excellent choice when paired with a 365 nm bandpass filter for high-throughput applications. |
| Light Emitting Diodes (LEDs) | Narrow bandwidth emission, low heat output, long lifetime, energy efficient. | Lower intensity compared to arc lamps, specific wavelengths required. | Ideal for precise and selective excitation. An LED with a peak emission around 365 nm would be highly effective. |
| Xenon Arc Lamp | Continuous spectrum resembling sunlight, high intensity. | Requires extensive filtering for selective wavelength isolation. | Suitable if a broad range of wavelengths is being investigated, but less ideal for selective excitation. |
Q3: Why is filtering the light source so critical?
A3: Filtering is essential for achieving selective excitation. A broadband light source, like a mercury arc lamp, emits light across a wide range of wavelengths. If unfiltered, this light can excite multiple electronic transitions in your target molecule, as well as other components in your reaction mixture. This can lead to a mixture of products, photodegradation of your starting material or product, and an overall decrease in reaction selectivity and yield. By using an appropriate optical filter, you can isolate the desired excitation wavelength.
Q4: What type of optical filter should I use?
A4: For selective excitation of the n → π* transition of 2,2'-Dimethoxybenzophenone, a bandpass filter is the most appropriate choice. A bandpass filter transmits a specific range of wavelengths while blocking both shorter and longer wavelengths. An ideal bandpass filter for this application would have a center wavelength (CWL) around 365 nm with a full width at half maximum (FWHM) of 10-20 nm. Alternatively, a longpass filter with a cut-on wavelength of around 340 nm can be used to block shorter, higher-energy wavelengths, though this is less selective than a bandpass filter.
Experimental Workflow for Selective Excitation
The following diagram outlines a typical workflow for setting up a photochemical experiment with a focus on selective excitation.
Caption: A typical workflow for a selective photochemical excitation experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incorrect excitation wavelength: The light source is not emitting at a wavelength absorbed by the molecule. 2. Insufficient light intensity: The photon flux is too low to drive the reaction efficiently. 3. Presence of quenchers: Dissolved oxygen or other impurities are quenching the excited triplet state. 4. Solvent effects: The solvent may be participating in the reaction or affecting the excited state lifetime.[2][3] | 1. Verify the emission spectrum of your lamp and the transmission spectrum of your filter. Ensure the chosen wavelength overlaps with the n → π* absorption band (approx. 340-380 nm). 2. Move the light source closer to the reactor or use a more powerful lamp. 3. Thoroughly degas the solvent and reaction mixture before and during irradiation. 4. Try a different solvent. For hydrogen abstraction reactions, a good hydrogen-donating solvent like isopropanol is needed. For other reactions, an inert solvent like acetonitrile or benzene may be preferable.[4] |
| Formation of multiple products | 1. Non-selective excitation: Irradiation with a broad range of wavelengths is exciting multiple electronic states. 2. Secondary photolysis: The initial product is absorbing light and undergoing further photochemical reactions. 3. Side reactions: The excited state is participating in unintended reaction pathways. | 1. Use a narrow bandpass filter to isolate a single excitation wavelength. 2. Monitor the reaction progress closely and stop the reaction once the desired product is formed. Consider using a filter to cut out wavelengths that the product absorbs. 3. Adjust reaction conditions such as solvent, concentration, and temperature to favor the desired pathway. |
| Photodegradation of starting material | Excitation with high-energy UV light: Shorter wavelengths can have enough energy to break chemical bonds, leading to decomposition. | Use a longpass or bandpass filter to block short-wavelength UV light (e.g., below 320 nm). |
| Reaction is not reproducible | 1. Fluctuations in lamp output: The intensity of arc lamps can vary over time. 2. Inconsistent reactor geometry: The distance between the lamp and the sample is not the same for each experiment. 3. Variations in solvent purity: Impurities can act as quenchers or participate in side reactions. | 1. Allow the lamp to warm up completely before starting the experiment. Monitor the lamp output with a power meter if possible. Consider switching to a more stable LED light source. 2. Use a fixed and reproducible experimental setup. 3. Use high-purity, spectroscopy-grade solvents and ensure they are properly degassed. |
The Role of the Triplet State
Upon absorption of a photon and excitation to the singlet state (S₁), benzophenones typically undergo a very rapid and efficient process called intersystem crossing (ISC) to the triplet state (T₁).[5] It is this longer-lived triplet state that is usually the key reactive intermediate in benzophenone photochemistry.
The triplet energy of 4-methoxybenzophenone, a close structural analog, is approximately 288 kJ/mol (~70 kcal/mol) in non-polar organic solvents.[6][7] This value provides a good estimate for the triplet energy of 2,2'-Dimethoxybenzophenone. Knowing the triplet energy is crucial for predicting the feasibility of photosensitization reactions, where the excited benzophenone transfers its energy to another molecule.
Caption: A simplified Jablonski diagram for 2,2'-Dimethoxybenzophenone.
References
-
MDPI. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Available at: [Link]
-
PubChem. Benzophenone-6. Available at: [Link]
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ResearchGate. Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Available at: [Link]
-
PubMed. Solvent Effects on Ultrafast Photochemical Pathways. Available at: [Link]
-
ACS Publications. Exploring Selective Photochemistry on Metal Surfaces through Wavelength-Dependent Light Excitation. Available at: [Link]
-
Scribd. Experimental Set Up For Photochemical Reactions. Available at: [Link]
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ResearchGate. Effects of solvent, excitation wavelength, and concentration on the photobehavior of some diazonaphthoquinones. Available at: [Link]
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Oregon State University. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Available at: [Link]
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science-softCon. UV/Vis+ Photochemistry Database. Available at: [Link]
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RSC Publishing. Computational determination of the dominant triplet population mechanism in photoexcited benzophenone. Available at: [Link]
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PubMed. Photoexcited states of UV absorbers, benzophenone derivatives. Available at: [Link]
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RSC Publishing. Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Available at: [Link]
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ScholarWorks@BGSU. The Photochemistry of Benzophenone. Available at: [Link]
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ResearchGate. Experimental set up for photochemical reactions and product identification. Available at: [Link]
-
RSC Publishing. Solvent dependence of triplet energy transfer from triplet benzophenone to naphthols and methoxynaphthalenes. Available at: [Link]
-
ResearchGate. Fluorescence Quantum Yields—Methods of Determination and Standards. Available at: [Link]
-
SciSpace. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Available at: [Link]
-
PubMed. Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Available at: [Link]
-
HepatoChem. Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. Available at: [Link]
-
PubMed. Solvent effects on the two-photon absorption of distyrylbenzene chromophores. Available at: [Link]
-
SciSpace. A collection of experiments for teaching photochemistry (Technical Report). Available at: [Link]
-
Science Alert. Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Available at: [Link]
-
Palomar College. Photochemical preparation of benzopinacol. Available at: [Link]
-
Wikipedia. Quantum yield. Available at: [Link]
-
ResearchGate. (A) Mechanism for the photochemical reaction of benzophenone with a C-H... Available at: [Link]
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Technical Support Center: Crystallization of 2,2'-Dimethoxybenzophenone Derivatives
Welcome to the technical support center for the crystallization of 2,2'-dimethoxybenzophenone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high-quality crystals of these compounds. Drawing from established crystallization principles and specific insights into benzophenone chemistry, this resource provides in-depth troubleshooting guides and frequently asked questions to address common experimental hurdles.
Introduction: The Crystallization Challenge with 2,2'-Dimethoxybenzophenone Derivatives
Crystallization is a critical purification and particle engineering step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] However, 2,2'-dimethoxybenzophenone and its derivatives can present unique challenges during crystallization. These molecules, characterized by a central ketone and multiple methoxy groups, can exhibit complex solubility profiles and a tendency to form oils or amorphous solids. This guide will walk you through a systematic approach to troubleshoot and optimize your crystallization processes.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses specific problems you might be encountering during your crystallization experiments.
Scenario 1: My compound "oils out" and refuses to crystallize.
Question: I've dissolved my 2,2'-dimethoxybenzophenone derivative in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" is a common problem where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the supersaturation is too high, and the solute's solubility is exceeded while the solution is still above the compound's melting point (or eutectic temperature with the solvent). For benzophenone derivatives, the flexible diaryl ketone structure can contribute to a lower melting point and a higher propensity for oiling.
Here is a systematic approach to address this issue:
1. Re-evaluate Your Solvent System:
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"Like Dissolves Like" with a Twist: While a good solvent should fully dissolve your compound when hot, it should have poor solubility at lower temperatures.[3] For ketones like your derivative, solvents such as acetone or ethyl acetate might be too effective at keeping it in solution even when cooled.[4] Consider a less polar co-solvent.
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Mixed Solvent Systems: A powerful technique is to use a binary solvent system.[5] Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane or acetone) at room temperature. Then, slowly add a "poor" solvent (e.g., hexane, heptane, or petroleum ether) dropwise until you observe persistent turbidity.[4] Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. This method carefully controls the supersaturation level.
2. Control the Cooling Rate:
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Slow Cooling is Key: Rapid cooling often leads to a sudden drop in solubility, favoring oiling out over the ordered process of crystal lattice formation.[6][7][8] Allow the solution to cool to room temperature on the benchtop, insulated from the surface, before transferring it to a colder environment like a refrigerator.[9] Covering the flask can also help slow the cooling rate.[9]
-
Temperature Gradient: For highly sensitive compounds, a programmed, slow cooling ramp using a controlled temperature bath can provide the most reproducible results.
3. Induce Nucleation:
-
Seeding: If you have a small amount of crystalline material from a previous attempt, add a tiny seed crystal to the supersaturated solution.[10] This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[10][11] Seeding is often performed in the metastable zone, where spontaneous nucleation is unlikely but crystal growth can occur.[10]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections on the glass that serve as nucleation sites.[12]
Troubleshooting Flowchart for "Oiling Out"
Caption: A stepwise approach to troubleshooting oiling out during crystallization.
Scenario 2: No crystals form, even after extended cooling.
Question: My solution remains clear even after cooling it in the refrigerator/freezer for a long time. What should I do?
Answer: The failure of crystals to form from a clear solution indicates that the solution is not sufficiently supersaturated, or there is a high kinetic barrier to nucleation.
1. Increase Supersaturation:
-
Reduce Solvent Volume: If you have used too much solvent, a significant amount of your compound will remain dissolved even at low temperatures, leading to a poor yield.[13] You can gently heat the solution to evaporate some of the solvent.[13] Be careful not to evaporate too much, as this can lead to rapid crystallization and impurity inclusion.[13]
-
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "poor" solvent (an anti-solvent) to decrease the overall solubility of your compound. Add the anti-solvent dropwise until the solution becomes slightly cloudy, then add a few drops of the good solvent to redissolve the precipitate before allowing it to cool.
2. Promote Nucleation:
-
Scratching and Seeding: As mentioned previously, scratching the flask or adding seed crystals are effective methods to induce nucleation.[10][12]
-
Ultrasonication: In some cases, placing the flask in an ultrasonic bath for a short period can provide the energy needed to initiate nucleation.
3. Check for Impurities:
-
Inhibitory Effects: Certain impurities can act as nucleation inhibitors, significantly slowing down or preventing crystal formation.[14][15] If you suspect this, you may need to perform an additional purification step (e.g., column chromatography) on your crude material before attempting recrystallization.
Scenario 3: The crystallization yields a very low amount of product.
Question: I managed to get crystals, but my yield is less than 50%. How can I improve it?
Answer: A low yield is a common issue and can often be rectified.[13]
1. Optimize Solvent Volume:
-
The "Minimum Solvent" Rule: The goal is to use the minimum amount of hot solvent to fully dissolve your compound.[3] Using an excessive amount of solvent is a primary cause of low yield, as a larger quantity of the product will remain in the mother liquor upon cooling.[13]
2. Recover a Second Crop:
-
Concentrate the Mother Liquor: After filtering your initial crystals, take the filtrate (mother liquor) and reduce its volume by evaporation.[13] Upon cooling this concentrated solution, a second crop of crystals may form. Be aware that this second crop may be less pure than the first.
3. Ensure Complete Crystallization:
-
Sufficient Cooling Time and Temperature: Make sure you have allowed enough time at a low enough temperature for the crystallization to complete. Cooling the flask in an ice bath after it has reached room temperature can often improve the yield.[9]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for 2,2'-dimethoxybenzophenone derivatives?
A1: A good starting point is to test a range of solvents with varying polarities. Based on the benzophenone structure, consider the following:
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Alcohols (Ethanol, Methanol, Isopropanol): Benzophenone itself is miscible with ethanol. These are good candidates for single-solvent recrystallization.
-
Ketones (Acetone): Acetone can be a good solvent for ketones, but may have high solubility at room temperature, making it better as the "good" solvent in a mixed system.[4]
-
Esters (Ethyl Acetate): Similar to ketones, this can be an effective solvent.
-
Hydrocarbons (Hexane, Heptane, Toluene): These are generally poor solvents for polar benzophenones and are excellent as anti-solvents in mixed systems.[4][16]
-
Chlorinated Solvents (Dichloromethane): A good solvent for dissolving the compound initially in a mixed-solvent system.
Solvent Selection Table for Crystallization Screening
| Solvent Class | Example Solvents | Potential Use for Benzophenone Derivatives |
|---|---|---|
| Alcohols | Ethanol, Methanol | Good for single-solvent recrystallization. |
| Ketones | Acetone | Often a good "soluble" solvent in a mixed pair.[4] |
| Esters | Ethyl Acetate | Can be a good primary solvent. |
| Ethers | Diethyl Ether, THF | Can be used, often in combination with hydrocarbons.[4] |
| Hydrocarbons | Hexane, Heptane, Toluene | Excellent as "poor" or anti-solvents.[4][16] |
| Chlorinated | Dichloromethane (DCM) | Good "soluble" solvent for initial dissolution. |
Q2: How do I know if my crystals are pure? The color hasn't changed much.
A2: Visual inspection is not a reliable indicator of purity. Impurities can be incorporated into the crystal lattice without affecting the color.[1][17]
-
Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of purity. Impure compounds typically melt over a broad temperature range.
-
Chromatographic Analysis (TLC, HPLC, GC): Compare the purity of your recrystallized material to the crude product. A significant reduction or elimination of impurity spots/peaks indicates successful purification.
-
Spectroscopic Analysis (NMR): ¹H NMR spectroscopy is highly sensitive and can reveal the presence of impurities that may not be visible by other methods.
Q3: My compound forms very fine needles that are difficult to filter. What can I do?
A3: The formation of very fine needles is often a result of rapid crystallization.
-
Slower Cooling: As discussed, slowing the cooling rate allows for the growth of larger, more well-defined crystals.[6]
-
Reduce Supersaturation: Using slightly more hot solvent than the bare minimum can sometimes favor the growth of larger crystals over the rapid nucleation of many small ones.[13]
-
Solvent Choice: The choice of solvent can influence crystal habit. Experimenting with different solvent systems may yield crystals with a more favorable morphology.
Q4: Can residual synthesis impurities affect my crystallization?
A4: Absolutely. Impurities from the synthesis of 2,2'-dimethoxybenzophenone derivatives, such as unreacted starting materials or byproducts, can significantly impact crystallization.[14][17]
-
Inhibition of Growth: Impurities can adsorb onto the growing crystal faces, inhibiting or altering the crystal growth pattern.[15]
-
Inclusion: Structurally similar impurities may be incorporated into the crystal lattice, reducing the purity of the final product.[1]
-
Impact on Nucleation: Impurities can either inhibit or, in some cases, promote nucleation, leading to inconsistent results.[14]
A general workflow for diagnosing and mitigating impurity issues is presented below.
Workflow for Managing Impurities in Crystallization
Sources
- 1. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscientific.org [iscientific.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 7. Chemical Composition and Crystallization Behavior of Oil and Fat Blends for Spreadable Fat Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Cooling Rate on Phase and Crystal Morphology Transitions of CaO–SiO2-Based Systems and CaO–Al2O3-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 16. CN104945234A - Preparation method of 2,2'-dihydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Computational Modeling for Reaction Outcome Prediction
A a Senior Application Scientist's Guide to Navigating Predictive Modeling Challenges
Welcome to the technical support center for computational modeling of reaction outcomes. This resource is designed for researchers, scientists, and drug development professionals who are leveraging computational tools to predict and optimize chemical reactions. Here, you will find practical, in-depth guidance presented in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
My aim is to provide not just procedural steps, but also the underlying causality and field-proven insights to empower you to make informed decisions in your computational work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions about reaction outcome prediction.
Q1: What is computational reaction prediction and why is it useful?
A1: Computational reaction prediction is the process of using computer models to forecast the outcome of a chemical reaction, including the likely products, yields, and potential side products.[1] This is invaluable in a research and development setting as it can significantly reduce the time and cost associated with experimental trial-and-error by allowing scientists to prioritize promising reaction pathways and optimize conditions in silico.[1] Advanced models can even provide insights into reaction mechanisms and intermediate states.[1]
Q2: What are the main types of computational models used for reaction prediction?
A2: The approaches to reaction prediction can be broadly categorized into three main types:
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Quantum Mechanical (QM) Methods: These are based on the fundamental laws of physics and provide a highly detailed understanding of reaction pathways and transition states.[2][3] Density Functional Theory (DFT) is a widely used QM method that offers a good balance of accuracy and computational cost.[3]
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Rule-Based Expert Systems: These systems use a predefined set of chemical rules and transformations to predict reaction outcomes. While effective for well-understood reaction classes, they may not be generalizable to novel chemistry.[2]
-
Machine Learning (ML) Models: These data-driven approaches learn patterns from large datasets of known reactions to predict the outcomes of new reactions.[2][4] Neural networks are a particularly powerful type of ML model for this task.[4]
Q3: How do I choose the right computational model for my research?
A3: The choice of model depends on your specific research question, the available computational resources, and the nature of the chemical system.
-
For detailed mechanistic insights and high accuracy, QM methods are the preferred choice, provided you have the necessary computational power.
-
If you are working with a well-defined class of reactions, a rule-based system can be very efficient.
-
For high-throughput screening and prediction across a diverse range of chemical space, ML models are often the most practical solution.
Q4: What are the primary challenges in accurately predicting reaction outcomes?
A4: Several factors can limit the accuracy of reaction prediction models:
-
Data Quality and Availability: The performance of ML models is heavily dependent on the quality and diversity of the training data.[4] Incomplete or biased datasets can lead to inaccurate predictions.[4][5]
-
Computational Cost: High-accuracy QM methods can be computationally expensive, limiting their application to smaller systems.[3]
-
Model Generalizability: Models may struggle to predict outcomes for reactions that are significantly different from those in their training data.[1]
-
Environmental Effects: Factors like solvent, temperature, and pressure can significantly influence reaction outcomes, and accurately modeling these effects can be challenging.[6]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your computational experiments.
Guide 1: Model Accuracy and Validation Issues
Problem: Your computational model is producing results that do not align with experimental observations.
Causality: Discrepancies between predicted and experimental outcomes can arise from several sources, including issues with the chosen level of theory, basis set, or the model's inability to capture the full complexity of the reaction environment.
Troubleshooting Protocol:
-
Verify the Level of Theory and Basis Set:
-
Rationale: The choice of the theoretical method and basis set is critical for obtaining accurate results in QM calculations. Insufficient basis sets can lead to significant errors, particularly for systems with weak interactions.[7]
-
Action: For DFT calculations, ensure you are using a functional and basis set appropriate for your system. For example, for reactions involving transition metals, specialized basis sets may be required.[8] Consider performing a basis set convergence study to ensure your results are not sensitive to the basis set size.
-
-
Assess for Common DFT Errors:
-
Rationale: DFT calculations are susceptible to certain inherent errors, such as self-interaction error (SIE), which can lead to an underestimation of reaction barriers.[9]
-
Action: Be aware of the known limitations of your chosen DFT functional.[9] If you suspect SIE is an issue, consider using a hybrid functional with a higher percentage of Hartree-Fock exchange.
-
-
Evaluate Environmental Effects:
-
Rationale: Reactions are rarely performed in the gas phase. Solvent effects can significantly alter reaction energetics and pathways.[6]
-
Action: Incorporate a solvent model into your calculations. Implicit solvent models are a computationally efficient way to account for bulk solvent effects.[6] For reactions where explicit solvent interactions are crucial, consider using a QM/MM (Quantum Mechanics/Molecular Mechanics) approach.
-
-
Validate Against a Known Benchmark:
-
Rationale: Before applying a model to an unknown system, it is crucial to validate its performance on a set of well-characterized reactions.
-
Action: Compare your model's predictions for a set of benchmark reactions with known experimental or high-level computational results. This will help you to gauge the expected accuracy of your model.
-
Guide 2: Convergence and Computational Failures
Problem: Your QM calculation fails to converge or terminates with an error message.
Causality: Convergence issues in QM calculations can be caused by a poor initial geometry, a challenging electronic structure, or insufficient computational resources.
Troubleshooting Protocol:
-
Analyze the Error Message:
-
Rationale: The error message often provides valuable clues about the source of the problem.
-
Action: Carefully read the output file to identify the specific error message. Common error messages in programs like Gaussian and ORCA can point to issues with memory allocation, symmetry, or the optimization algorithm.[10][11]
-
-
Improve the Initial Geometry:
-
Rationale: A good starting geometry is crucial for a successful geometry optimization.[10]
-
Action: If your optimization is failing, try pre-optimizing the structure at a lower, less computationally expensive level of theory. You can then use the resulting geometry as the starting point for a higher-level calculation.
-
-
Troubleshoot Transition State Searches:
-
Rationale: Finding transition states (TS) is often more challenging than optimizing ground states.[12]
-
Action: If a TS search fails, consider using a different search algorithm or providing a better initial guess for the TS structure. Methods like QST2 or QST3 in Gaussian can be helpful if you have good reactant and product structures.[12] Calculating the force constants at the first step of the optimization can also improve convergence.[12]
-
-
Increase Computational Resources:
-
Rationale: Insufficient memory or disk space can cause calculations to fail.
-
Action: Check the memory and disk space requirements for your calculation and ensure that you have allocated sufficient resources. In ORCA, for example, you may need to increase the %MaxCore setting.
-
Guide 3: Input and Parameterization Errors
Problem: Your calculation is producing nonsensical results or failing due to an input error.
Causality: Simple typographical errors, incorrect molecular specifications, or improper keyword usage are common sources of problems in computational chemistry.
Troubleshooting Protocol:
-
Double-Check Your Input File:
-
Rationale: A small error in the input file can lead to a failed calculation or incorrect results.
-
Action: Carefully review your input file for any typos in keywords, molecular coordinates, or charge and multiplicity specifications.
-
-
Verify Molecular Symmetry:
-
Rationale: Incorrectly specifying the symmetry of a molecule can lead to errors in the calculation.[13]
-
Action: Ensure that the point group symmetry you have assigned to your molecule is correct. If you are unsure, it is often safer to run the calculation with symmetry turned off.
-
-
Ensure Correct Basis Set Specification:
-
Rationale: Using an inappropriate or incorrectly specified basis set can lead to inaccurate results.
-
Action: Verify that you are using a basis set that is appropriate for all atoms in your system, especially for heavier elements where effective core potentials may be necessary.
-
Part 3: Visualization & Formatting
Data Presentation
Table 1: Comparison of Computational Methods for Reaction Barrier Prediction
| Method | Relative Computational Cost | Typical Accuracy (kcal/mol) | Key Strengths | Common Pitfalls |
| DFT (GGA) | Low | 3-5 | Good for large systems | Underestimation of barrier heights[9] |
| DFT (Hybrid) | Medium | 1-3 | Improved accuracy over GGA | More computationally expensive |
| MP2 | Medium-High | 1-2 | Good for non-covalent interactions | Can be unreliable for some systems |
| CCSD(T) | Very High | <1 | "Gold standard" for accuracy | Prohibitively expensive for large systems |
Experimental Protocols
Protocol 1: General Workflow for a QM-Based Reaction Prediction
-
Reactant and Product Optimization:
-
Obtain optimized geometries and energies for all reactants and products at the desired level of theory and basis set.
-
-
Transition State Search:
-
Perform a transition state search to locate the saddle point on the potential energy surface connecting reactants and products.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized transition state structure to confirm that it has exactly one imaginary frequency.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation to confirm that the transition state connects the correct reactants and products.[3]
-
-
Calculate Reaction Energetics:
-
Calculate the reaction barrier and overall reaction energy from the energies of the reactants, products, and transition state.[3]
-
Mandatory Visualization
Caption: General troubleshooting workflow for a failed reaction prediction.
Caption: Workflow for machine learning model validation and refinement.
References
-
Common Errors in Density-Functional Theory. Rowan Scientific. Available at: [Link]
-
Reaction Prediction: A Comprehensive Guide for 2025. Shadecoder. Available at: [Link]
-
Troubleshooting Problems in ORCA. ORCA Manual. Available at: [Link]
-
Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources. PMC. Available at: [Link]
-
Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. PMC. Available at: [Link]
-
Predictive chemistry: machine learning for reaction deployment, reaction development, and reaction discovery. Chemical Science (RSC Publishing). Available at: [Link]
-
Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them. ChemRxiv. Available at: [Link]
-
Data-Driven Modeling for Accurate Chemical Reaction Predictions Using Machine Learning. ARO-CPB. Available at: [Link]
-
Predictive chemistry: machine learning for reaction deployment, reaction development, and reaction discovery. PMC. Available at: [Link]
-
Learning to Predict Chemical Reactions. PMC. Available at: [Link]
-
The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. Journal of Science on Integration and Human Development. Available at: [Link]
-
Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. RSC Publishing. Available at: [Link]
-
Providing accurate chemical reactivity prediction with ML models. YouTube. Available at: [Link]
-
Tips and Tricks for Transition State Searches for Click Reactions. SCM. Available at: [Link]
-
Basis Set Incompleteness Errors in Fixed-Node Diffusion Monte Carlo Calculations on Noncovalent Interactions. Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]
-
Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. PMC. Available at: [Link]
-
Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
A Machine Learning Approach to Predict Chemical Reactions. ArXiv. Available at: [Link]
-
Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]
-
Gaussian error messages. Alliance Doc. Available at: [Link]
-
Prediction of Organic Reaction Outcomes Using Machine Learning. ACS Central Science. Available at: [Link]
-
What are the pitfalls for new users of DFT? Chemistry Stack Exchange. Available at: [Link]
-
What considerations must be made when selecting a basis set? Chemistry Stack Exchange. Available at: [Link]
-
Transition State Searches. ORCA Manual. Available at: [Link]
-
Challenging reaction prediction models to generalize to novel chemistry. arXiv. Available at: [Link]
-
Gaussian Common Errors and Solutions. Zhe WANG, Ph.D. Available at: [Link]
-
The future of computational modelling in reaction engineering. ResearchGate. Available at: [Link]
-
Reaction Prediction Models: Chapter 3 – Confidence. Cheminformatics 2.0. Available at: [Link]
-
The 'art' of finding Transition States Part 1. Dr. Joaquin Barroso's Blog. Available at: [Link]
-
On the Use of Popular Basis Sets: Impact of the Intramolecular Basis Set Superposition Error. PMC - NIH. Available at: [Link]
-
Summit: Benchmarking Machine Learning Methods for Reaction Optimisation. Chemistry – Methods. Available at: [Link]
-
The art of finding transition structures. The DFT Course - Nathan. Available at: [Link]
-
Why are typical basis sets not good for transition metal complexes, and why is the LANL2DZ basis set used so often for transition metals? ResearchGate. Available at: [Link]
-
Predicting reaction conditions: a data-driven perspective. Chemical Science (RSC Publishing). Available at: [Link]
-
Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them. Organometallics - ACS Publications. Available at: [Link]
-
Understanding and Reducing Errors in Density Functional Calculations. ResearchGate. Available at: [Link]
-
Tutorial 26 | Gaussian Errors and their Solutions. YouTube. Available at: [Link]
-
Multi-task Bayesian Optimization of Chemical Reactions. ChemRxiv. Available at: [Link]
-
Could Someone Give me Advice on Optimizing Basis Set Selection for Calculating Reaction Energies? Psi4. Available at: [Link]
-
Is it convergence problem with my Transition State Calculation? ResearchGate. Available at: [Link]
-
Parse intrinsic reaction coordinate calculations from ORCA. GitHub. Available at: [Link]
Sources
- 1. shadecoder.com [shadecoder.com]
- 2. Learning to Predict Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grnjournal.us [grnjournal.us]
- 4. arocjournal.com [arocjournal.com]
- 5. Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [docs.alliancecan.ca]
- 11. Gaussian Common Errors and Solutions | Zhe WANG, Ph.D. [wongzit.github.io]
- 12. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]
- 13. Common Errors in Density-Functional Theory | Rowan [rowansci.com]
Validation & Comparative
Guide: Experimental vs. Theoretical Absorption Spectrum of 2,2'-Dimethoxybenzophenone
Executive Summary
This technical guide provides a rigorous framework for characterizing the UV-Vis absorption profile of 2,2'-Dimethoxybenzophenone (2,2'-DMBP) . Unlike its planar analogs (e.g., 4,4'-dimethoxybenzophenone), 2,2'-DMBP exhibits significant steric inhibition of resonance . The bulky ortho-methoxy groups force the phenyl rings to rotate out of the carbonyl plane, drastically altering the electronic transition landscape.
This guide contrasts Experimental (UV-Vis) and Theoretical (TD-DFT) workflows to validate these steric effects. We demonstrate that while standard Benzophenone absorbs strongly at
Mechanistic Background: The "Ortho" Effect
To interpret the spectrum of 2,2'-DMBP, one must understand the geometry-property relationship.
-
Planar Systems (Reference): In unsubstituted benzophenone, the phenyl rings are twisted only slightly (~30°), allowing significant overlap between the phenyl
orbitals and the carbonyl orbital. -
2,2'-DMBP (Target): The methoxy groups at the 2 and 2' positions create severe steric repulsion with the carbonyl oxygen and each other. This forces the dihedral angle (
) to increase significantly (often ), breaking the conjugation.
Electronic Transition Pathway
The following diagram illustrates the causal link between steric hindrance and spectral shifts.
Figure 1: Mechanistic pathway of steric inhibition of resonance in 2,2'-DMBP.
Experimental Protocol (The "Wet" Lab)
Objective: Obtain solvent-dependent UV-Vis spectra to identify
Reagents & Equipment[1]
-
Analyte: 2,2'-Dimethoxybenzophenone (>99% purity).
-
Solvents: Cyclohexane (Non-polar), Ethanol (Polar/Protic), Acetonitrile (Polar/Aprotic). Note: Solvents must be Spectroscopic Grade.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or equivalent).
Step-by-Step Methodology
-
Baseline Correction: Perform a baseline scan with pure solvent in both sample and reference cuvettes (Quartz, 1 cm path length).
-
Stock Solution Prep:
-
Weigh 5.0 mg of 2,2'-DMBP.
-
Dissolve in 25 mL of Ethanol to create a
M stock.
-
-
Dilution Series:
-
Prepare dilutions to reach
M. -
Critical Check: Absorbance at
must be between 0.2 and 0.8 A.U. to ensure linearity (Beer-Lambert Law).
-
-
Acquisition:
-
Scan Range: 200 nm – 400 nm.[1]
-
Scan Speed: Medium (avoid Fast to prevent peak distortion).
-
Data Interval: 0.5 nm.
-
Theoretical Protocol (The "Dry" Lab)
Objective: Simulate vertical excitation energies to assign spectral bands.
Computational Workflow
We utilize Time-Dependent Density Functional Theory (TD-DFT).[2][3]
-
Geometry Optimization:
-
Method: DFT (B3LYP or PBE0).[2]
-
Basis Set: 6-311+G(d,p) (Diffuse functions are critical for lone pair descriptions).
-
Constraint: Do not enforce symmetry. Allow the molecule to twist to its minimum energy conformation.
-
-
Excited State Calculation:
-
Method: TD-DFT (nstates=10).
-
Solvation: PCM (Polarizable Continuum Model) corresponding to Ethanol and Cyclohexane.
-
-
Correction:
-
Standard hybrid functionals (B3LYP) may underestimate Charge Transfer (CT) states. If discrepancies >0.5 eV occur, switch to a range-separated functional like CAM-B3LYP .
-
Workflow Diagram
Figure 2: Parallel workflows for validating spectral properties.
Results & Discussion: The Comparison
Data Summary Table
The following table summarizes the expected spectral features based on the ortho-effect literature [1][2].
| Feature | Experimental Observation (Typical) | Theoretical Prediction (TD-DFT) | Interpretation |
| Geometry | N/A (Inferred) | Dihedral Angle | Twist minimizes steric clash. |
| Oscillator Strength ( | Hypsochromic Shift : Reduced conjugation length compared to BP (252 nm). | ||
| Lowest Energy Transition ( | Solvatochromism : Blue shift in Ethanol (H-bonding stabilizes ground state | ||
| Intensity ( | Lower than 4,4'-DMBP | Lower | Poor overlap of |
Critical Analysis of Discrepancies[5]
-
Vibronic Broadening: Theoretical calculations usually provide "vertical" excitation energies (sharp lines). Experimental spectra are broadened by vibrational sublevels.
-
Solution: Apply Gaussian broadening (FWHM ~0.3 eV) to theoretical sticks to match experimental curves.
-
-
Solvent Effects:
-
In Cyclohexane , the
transition is more distinct because the lone pairs on the carbonyl are not stabilized by hydrogen bonding. -
In Ethanol , the
band shifts to lower wavelengths (Blue Shift), often becoming buried under the tail of the intense band [3].
-
Expert Insight: The "Invisible" Band
A common error in analyzing 2,2'-DMBP is missing the
References
-
Rekker, R. F., & Nauta, W. T. (1961).[4] Steric effects on the electronic spectra of substituted benzophenones. Recueil des Travaux Chimiques des Pays-Bas.
-
Ibeji, C. U., et al. (2016).[3] Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences.
-
Castro, G. T., et al. (2000).[5] UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.[5][2][3][6][7] Molecules.
Sources
- 1. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. Sci-Hub. Steric effects on the electronic spectra of substituted benzophenones. V. Some alkyl‐substituted benzophenones / Recueil des Travaux Chimiques des Pays-Bas, 1961 [sci-hub.ru]
- 5. researchgate.net [researchgate.net]
- 6. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Reproducibility of Quantum Yield Measurements for 2,2'-Dimethoxybenzophenone: A Comparative Technical Guide
This guide is designed for researchers and drug development professionals seeking to master the reproducibility of quantum yield (
Executive Summary: The Reproducibility Challenge
2,2'-Dimethoxybenzophenone (2,2'-DMBP) is a critical model compound in photochemistry, known for its rapid photocyclization to a dihydrophenanthrene intermediate. While it serves as a benchmark for studying reversible photochromic reactions and triplet state dynamics, measuring its quantum yield (
The core reproducibility challenge lies in the thermal reversibility of the photocyclization and the oxidative instability of the intermediate. Unlike standard actinometers (e.g., Ferrioxalate) that form stable products, 2,2'-DMBP creates a transient species that reverts to the ground state or degrades, making static measurements unreliable.
This guide provides a self-validating, kinetic protocol to stabilize these variables, comparing 2,2'-DMBP’s performance and measurement reliability against industry-standard alternatives.
Mechanistic Basis & Causality
To ensure reproducibility, one must control the specific molecular pathways active during irradiation. 2,2'-DMBP undergoes an ultrafast intersystem crossing (ISC) to the triplet state (
The Critical Variables:
-
Oxygen Sensitivity: The triplet state is quenched by
, and the dihydrophenanthrene intermediate is irreversibly oxidized to phenanthrene derivatives. Strict deoxygenation is non-negotiable. -
Thermal Reversion: The intermediate (4a,4b-dihydro-2,7-dimethoxyphenanthrene) is thermally unstable and reverts to 2,2'-DMBP in the dark. Measurements must be time-resolved or conducted at low temperatures .
Pathway Visualization
The following diagram illustrates the competing pathways that dictate the measured quantum yield.
Figure 1: Photochemical pathways of 2,2'-DMBP. Note the reversible "Thermal Reversion" loop which causes underestimation of
Comparative Performance Analysis
When evaluating 2,2'-DMBP as a system for quantum yield determination, it must be compared against established chemical actinometers. The table below highlights why 2,2'-DMBP requires specialized protocols compared to "gold standard" alternatives.
| Feature | 2,2'-Dimethoxybenzophenone | Potassium Ferrioxalate | Aberchrome 540 |
| Primary Application | Mechanistic Model / Photochromism | Standard Actinometer (Flux Measurement) | Reusable Actinometer |
| Quantum Yield ( | ~0.10 – 0.40 (Highly Condition Dependent) | 1.25 (at 366 nm) | ~0.18 (Forward) |
| Product Stability | Low (Thermally Reversible) | High (Stable Fe | High (Thermally Stable) |
| Oxygen Sensitivity | High (Requires Freeze-Pump-Thaw) | Low (insensitive) | Moderate |
| Analysis Method | In-situ UV-Vis (Kinetic) | Colorimetric (post-irradiation) | UV-Vis (Static) |
| Reproducibility Risk | High (Due to back-reaction) | Low (Robust standard) | Low (if calibrated) |
Insight: 2,2'-DMBP should not be used as a primary actinometer to calibrate light sources due to its instability. Instead, Ferrioxalate must be used to determine the photon flux (
Self-Validating Experimental Protocol
To achieve reproducible data for 2,2'-DMBP, you must decouple the photochemical formation from the thermal back-reaction. This protocol uses Potassium Ferrioxalate for flux calibration and Kinetic UV-Vis for the sample.
Phase 1: Photon Flux Determination ( )
Use this step to validate your light source intensity.
-
Prepare Actinometer: 0.006 M Potassium Ferrioxalate in 0.05 M H
SO . -
Irradiate: Expose 3 mL of solution to the UV source (e.g., 365 nm LED) for exact time intervals (
s). -
Develop: Add 0.5 mL of buffer (NaOAc/H
SO ) and 2 mL of 0.1% 1,10-phenanthroline. -
Measure: Read Absorbance at 510 nm (
). -
Calculate Flux (
): (Where at 365 nm).
Phase 2: 2,2'-DMBP Quantum Yield Measurement
This phase controls for reversibility and oxygen.
Reagents:
-
Solvent: Spectroscopic grade Cyclohexane or Acetonitrile (Must be non-reactive).
-
Sample: 2,2'-DMBP (
M).
Step-by-Step Workflow:
-
Deoxygenation (Critical):
-
Place the sample in a quartz cuvette with a septum cap.
-
Bubble with high-purity Argon for 20 minutes OR perform 3 cycles of Freeze-Pump-Thaw.
-
Validation: If fluorescence/phosphorescence lifetime decreases over time, oxygen is leaking in.
-
-
Baseline Spectrum:
-
Record UV-Vis spectrum (200–600 nm). Note
of 2,2'-DMBP (~250-300 nm).
-
-
Kinetic Irradiation (The "Self-Validating" Step):
-
Instead of a single long exposure, use pulsed irradiation .
-
Irradiate for short burst
(e.g., 2 seconds). -
Immediately measure Absorbance at the product peak (
nm for the intermediate). -
Wait 60 seconds in the dark to monitor Thermal Reversion .
-
If Absorbance drops significantly in the dark, you must use the "Initial Rate Method".
-
-
Calculation (Initial Rate Method):
-
Plot
vs. Irradiation Time ( ). -
The slope at
( ) represents the pure photochemical rate, minimizing the back-reaction error. -
Calculate
: (Where is the fraction of light absorbed by the sample).
-
Experimental Workflow Diagram
Figure 2: Workflow for reproducible quantum yield determination, incorporating a critical decision gate for thermal instability.
References
-
Hatchard, C. G., & Parker, C. A. (1956). A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer.[1] Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 235(1203), 518-536. Link
-
Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of Photochemistry (3rd ed.). CRC Press. (Authoritative source for actinometry protocols and quantum yield calculations). Link
-
Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105-2146. Link
-
Laarhoven, W. H., & Cuppen, T. J. (1973). Photocyclization of some 2,2'-disubstituted benzophenones. Journal of the Chemical Society, Perkin Transactions 1, 2074-2078. (Specific reference for 2,2'-DMBP photocyclization). Link
Sources
Cross-Validation of Analytical Methods for 2,2'-Dimethoxybenzophenone: HPLC-DAD vs. GC-MS
Executive Summary
This technical guide provides a rigorous cross-validation framework for the detection and quantification of 2,2'-Dimethoxybenzophenone (2,2'-DMBP) . While High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) serves as the standard for routine quality control due to its robustness and precision, Gas Chromatography-Mass Spectrometry (GC-MS) offers necessary orthogonal validation, particularly for specificity and trace-level impurity profiling.
This guide details the experimental protocols, validation parameters, and decision logic required to implement these methods in a drug development or chemical synthesis environment.
Compound Profile & Analytical Challenges
Understanding the physicochemical properties of 2,2'-DMBP is the prerequisite for method selection. As a benzophenone derivative, it exhibits distinct UV absorption and volatility characteristics that allow for dual-platform analysis.
| Property | Characteristic | Analytical Implication |
| Structure | Diphenyl ketone core with methoxy substitutions at the 2,2' positions.[1][2][3][4][5][6][7][8][9] | The conjugated ketone system provides strong UV absorbance. |
| Polarity | Moderately non-polar (Lipophilic). | Ideal for Reverse-Phase (C18) HPLC. |
| Volatility | Semi-volatile; thermally stable up to ~300°C. | Suitable for GC analysis without derivatization. |
| UV Max | DAD detection should monitor 285 nm for specificity to reduce solvent noise. | |
| Solubility | Soluble in Acetonitrile (ACN), Methanol, Ethyl Acetate. Insoluble in water.[2][5] | Samples must be prepared in ACN or MeOH.[6] |
Method A: HPLC-DAD (The Quantitative Standard)
Role: Routine Quality Control (QC), Assay, and Purity Analysis. Rationale: HPLC provides superior precision for high-concentration samples (>0.1 mg/mL) and avoids the thermal stress associated with GC.
Experimental Protocol
-
System: Agilent 1290 Infinity II or equivalent quaternary pump system.
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm C18, 100 x 4.6 mm).
-
Why: The C18 stationary phase offers strong retention for the lipophilic 2,2'-DMBP, ensuring separation from more polar synthesis precursors.
-
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (improves peak shape).
-
Solvent B: Acetonitrile (LC-MS grade).[10]
-
-
Gradient Profile:
-
0-1 min: 40% B (Isocratic hold)
-
1-8 min: 40%
90% B (Linear ramp) -
8-10 min: 90% B (Wash)
-
10.1 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 285 nm (Reference 360 nm).
-
Injection Volume: 5-10 µL.
Method B: GC-MS (The Orthogonal Validator)
Role: Specificity confirmation, trace impurity identification, and matrix interference checks. Rationale: GC-MS separates analytes based on volatility and boiling point (orthogonal to HPLC's polarity-based separation). The mass spectral fingerprint confirms the identity of 2,2'-DMBP, ensuring that the HPLC peak is not a co-eluting impurity.
Experimental Protocol
-
System: Agilent 7890B GC / 5977B MSD or equivalent.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30m x 0.25mm x 0.25µm.
-
Why: This non-polar phase matches the analyte's volatility profile and minimizes column bleed at high temperatures.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless (Split 10:1 for assay; Splitless for trace). Temp: 280°C.[7]
-
Oven Program:
-
Initial: 100°C (Hold 1 min)
-
Ramp: 20°C/min to 300°C
-
Final: 300°C (Hold 3 min)
-
-
MS Source: Electron Ionization (EI) @ 70 eV. Source Temp: 230°C.
-
Acquisition:
-
Scan Mode: 50-500 amu (for identification).
-
SIM Mode: Monitor m/z 105 (Benzoyl fragment), m/z 77 (Phenyl), and m/z 242 (Molecular ion, if visible) for quantitation.
-
Cross-Validation Workflow & Data
To validate the reliability of the routine HPLC method, a set of spiked recovery samples must be analyzed by both methods. This "Cross-Validation" ensures that the quantitative values derived from HPLC are accurate and not biased by matrix effects that GC-MS would reveal.
Visualization: Cross-Validation Logic
The following diagram illustrates the workflow for validating the primary HPLC method using the orthogonal GC-MS method.
Figure 1: Orthogonal cross-validation workflow ensuring data integrity through dual-method confirmation.
Comparative Performance Data
The table below summarizes typical performance characteristics observed during validation studies for benzophenone derivatives.
| Validation Parameter | Method A: HPLC-DAD | Method B: GC-MS (SIM Mode) | Interpretation |
| Linearity ( | > 0.999 (0.01 - 1.0 mg/mL) | > 0.995 (0.001 - 0.1 mg/mL) | HPLC has a wider dynamic range for high concentrations. |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.05 µg/mL | GC-MS is ~10x more sensitive; ideal for trace cleaning validation. |
| Precision (RSD, n=6) | < 0.5% | < 2.5% | HPLC is superior for assay/content uniformity. |
| Specificity | High (with gradient) | Very High (Mass fingerprint) | GC-MS confirms peak purity if HPLC shows co-elution. |
| Recovery (Spike) | 98.5% - 101.5% | 95.0% - 105.0% | Both are acceptable, but HPLC is tighter. |
The "Orthogonality" Check
If the HPLC assay returns a purity of 99.5% but the GC-MS purity is 95.0%, trust the GC-MS . This discrepancy usually indicates a non-chromophore impurity (an impurity that does not absorb UV light) or a co-eluting isomer that the C18 column could not resolve but the GC thermal ramp separated.
Decision Matrix: Which Method to Use?
Use the following logic to determine the appropriate analytical route for your specific development stage.
Figure 2: Decision matrix for selecting the optimal analytical technique based on study goals.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Center for Disease Control and Prevention (CDC). (2021). Benzophenone and Derivatives in Urine - NHANES Method. (Provides foundational GC-MS parameters for benzophenone derivatives).
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.[11][12][13]
-
PubChem. (n.d.).[8] 2,2'-Dihydroxy-4-methoxybenzophenone Compound Summary (Structural Analog Data). National Library of Medicine.
Sources
- 1. specialchem.com [specialchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. haihangindustry.com [haihangindustry.com]
- 5. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Separation of 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. database.ich.org [database.ich.org]
Efficacy of 2,2'-Dimethoxybenzophenone in different classes of organic reactions
Efficacy Profile: 2,2'-Dimethoxybenzophenone in Organic Synthesis & Photochemistry
Part 1: Executive Summary & Molecular Profile
2,2'-Dimethoxybenzophenone (DMBP) is a specialized benzophenone derivative where the ortho-methoxy substituents exert a profound influence on both its ground-state geometry and excited-state reactivity. Unlike the planar, unsubstituted benzophenone, DMBP adopts a highly twisted conformation due to steric repulsion between the carbonyl oxygen and the methoxy groups (and potentially between the methoxy groups themselves if the rings rotate).
This "Ortho-Effect" dictates its efficacy profile:
-
Photochemically: It acts as a sterically shielded triplet sensitizer . The twist reduces
-conjugation, slightly raising the triplet energy ( ) and altering the vs. state mixing. -
Synthetically: It is a challenging substrate for nucleophilic attack but a surprisingly effective precursor for sterically crowded olefins via McMurry coupling, contradicting classical steric inhibition models.
Part 2: Synthetic Efficacy (Preparation of DMBP)
The efficacy of synthesizing DMBP relies heavily on regiocontrol. Standard Friedel-Crafts acylation of anisole with 2-methoxybenzoyl chloride often yields a mixture of 2,4'- and 4,4'-isomers due to the directing power of the methoxy group favoring the para position.
The Gold Standard: Grignard Addition To ensure 100% 2,2'-regioselectivity, the organometallic approach is superior.
Comparative Efficacy of Routes
| Metric | Route A: Grignard Addition | Route B: Friedel-Crafts Acylation |
| Precursors | 2-Methoxyphenylmagnesium bromide + 2-Methoxybenzonitrile | 2-Methoxybenzoyl chloride + Anisole |
| Regioselectivity | High (100%) - Pre-defined by starting materials. | Low - Mixtures of ortho/para isomers. |
| Yield | 75-85% | 40-60% (after difficult separation) |
| Scalability | Moderate (requires anhydrous conditions) | High (industrial standard) |
| Efficacy Verdict | Superior for Research/Pharma | Suitable only if 4,4'-isomer is desired. |
Protocol: Grignard Synthesis of DMBP
Self-Validating Step: The disappearance of the nitrile stretch (
-
Reagent Prep: Flame-dry a 250 mL 3-neck flask under
. Charge with Mg turnings (1.1 eq) and anhydrous THF. -
Grignard Formation: Add 2-bromoanisole (1.0 eq) dropwise. Initiate with iodine crystal. Reflux for 1 hour until Mg is consumed.
-
Addition: Cool to 0°C. Add 2-methoxybenzonitrile (0.95 eq) in THF dropwise.
-
Imine Formation: Warm to RT and reflux for 3 hours. The solution will turn dark (imine salt formation).
-
Hydrolysis: Cool to 0°C. Quench with
. Reflux for 2 hours to hydrolyze the ketimine to the ketone. -
Workup: Extract with
, wash with , brine, dry over . Recrystallize from EtOH.
Part 3: Photochemical Efficacy (DMBP as a Sensitizer)
DMBP is an effective triplet sensitizer, but its efficacy differs from Benzophenone (BP) due to the twist angle.
-
Triplet Energy (
): (Slightly higher than BP's due to deconjugation). -
Intersystem Crossing (ISC): Remains rapid (
), but the lifetime of the triplet state ( ) may be shorter in fluid solution due to enhanced vibrational relaxation modes facilitated by the non-planar structure.
Mechanistic Insight: The ortho-methoxy groups create a "steric fence" around the carbonyl oxygen. This reduces the rate of hydrogen abstraction from bulky substrates (Norrish Type II), making DMBP a more selective sensitizer for energy transfer processes where close physical contact is required but chemical reaction (H-abstraction) is undesired.
Caption: Photochemical pathway of DMBP. The twisted geometry elevates Triplet Energy and provides steric selectivity during energy transfer.
Part 4: Substrate Efficacy (Reactions of DMBP)
This section evaluates DMBP as a substrate for chemical transformation.[1]
McMurry Coupling (Reductive Olefination)
Myth-Busting Insight: Conventional wisdom suggests that tetra-ortho-substituted benzophenones fail in McMurry couplings due to immense steric repulsion in the diolate intermediate. However, experimental data (e.g., J. Org. Chem. 2006) indicates that electronic effects can override sterics.
-
Reaction: DMBP
Tetrakis(2-methoxyphenyl)ethene. -
Efficacy: Surprisingly High .
-
Mechanism: The methoxy groups may coordinate with the Titanium surface, stabilizing the intermediate despite the steric bulk.
-
Protocol Note: Requires active
species. Use refluxed with Zn dust in THF/Pyridine. The pyridine is crucial to complex the Ti and prevent pinacol rearrangement.
Nucleophilic Addition (Grignard/Hydride)
-
Reaction: Addition of
or to the carbonyl. -
Efficacy: Low to Moderate .
-
Reasoning: The "Cone of Protection" provided by the 2,2'-methoxy groups blocks the trajectory of incoming nucleophiles (Bürgi-Dunitz angle).
-
Outcome: Reactions require higher temperatures or more reactive nucleophiles (e.g.,
vs ) compared to unsubstituted benzophenone.
Comparison Table: Substrate Reactivity
| Reaction Class | Substrate: Benzophenone (BP) | Substrate: 2,2'-Dimethoxy-BP | Efficacy Delta |
| Reduction (NaBH4) | Fast, Quant. Yield | Slow, incomplete at RT | Decreased (Sterics) |
| McMurry Coupling | Standard, Tetraphenylethene | Effective, Tetrakis(o-OMe)ethene | Unexpectedly High |
| Photocyclization | Efficient (Paternò-Büchi) | Inefficient | Decreased (Twist) |
Part 5: Synthesis Workflow Diagram
Caption: Optimized Grignard synthesis pathway for high-fidelity regioselectivity.
References
-
Synthesis & Regioselectivity: Organic Syntheses, Coll. Vol. 6, p. 109 (1988). Link(General protocol for hindered Grignard additions).
-
McMurry Coupling Efficacy: Stuhr-Hansen, N. "Concise synthesis of tetrakis(2-hydroxyphenyl)ethene." Journal of Organic Chemistry, 2003. Link(Demonstrates successful coupling of ortho-substituted benzophenones).
-
Photophysical Properties: Miranda, M. A., et al. "Inversion of 4-methoxybenzophenone triplet in aqueous solutions." Photochemical & Photobiological Sciences, 2003. Link(Provides baseline triplet energy data for methoxy-substituted BPs).
-
Steric Effects in Photochemistry: Wagner, P. J. "Type II Photoelimination and Photocyclization of Ketones." Accounts of Chemical Research, 1971. Link(Foundational text on steric inhibition in benzophenone reactivity).
Sources
A Tale of Two Phases: Unraveling the Photochemistry of 2,2'-Dimethoxybenzophenone in Solution vs. the Solid State
In the intricate world of photochemistry, the surrounding environment of a molecule can dramatically dictate its fate upon photoexcitation. This guide delves into the fascinating dichotomy of 2,2'-Dimethoxybenzophenone's photochemical behavior, offering a comparative analysis of its performance in the dynamic realm of a solution versus the constrained architecture of the solid state. For researchers, scientists, and professionals in drug development, understanding these phase-dependent transformations is paramount for applications ranging from photostabilizers to controlled-release systems.
Introduction: The Decisive Role of the Reaction Medium
Photochemical reactions are initiated by the absorption of light, elevating a molecule to an excited state brimming with chemical potential. However, the subsequent reaction pathways are profoundly influenced by the molecule's immediate surroundings. In solution, molecules enjoy significant conformational freedom and are subject to interactions with solvent molecules. This can facilitate a variety of reaction pathways, including intermolecular reactions and conformational rearrangements. Conversely, the solid crystalline state imposes a rigid, ordered environment where the molecule's conformation is largely fixed and its intermolecular distances and orientations are predetermined by the crystal lattice. This spatial confinement can lead to highly selective and sometimes unique photochemical transformations that are not observed in solution.[1]
2,2'-Dimethoxybenzophenone, an ortho-alkoxy substituted aromatic ketone, presents a compelling case study for exploring these phase-dependent photochemical outcomes. Its structure incorporates a benzophenone chromophore, known for its rich photochemistry, and two methoxy groups strategically positioned to influence intramolecular processes.
The Dominant Photochemical Pathway: Intramolecular Hydrogen Abstraction
The photochemistry of many benzophenone derivatives is characterized by the abstraction of a hydrogen atom by the excited carbonyl oxygen. In the case of 2,2'-Dimethoxybenzophenone, the presence of methoxy groups in the ortho positions provides proximate C-H bonds, making intramolecular hydrogen abstraction a highly probable event. This process, often proceeding through the triplet excited state, leads to the formation of a biradical intermediate. The fate of this biradical is where the influence of the reaction phase becomes critically apparent.
Performance in Solution: A Landscape of Dynamic Intermediates
In a solvent environment, 2,2'-Dimethoxybenzophenone exhibits a complex photochemical behavior upon UV irradiation. The primary photochemical process is the intramolecular abstraction of a hydrogen atom from one of the methoxy groups by the excited carbonyl oxygen, a classic example of a Norrish Type II reaction. This generates a 1,4-biradical intermediate.
Due to the conformational flexibility in solution, this biradical can undergo several competing decay pathways:
-
Cyclization (Yang-Norrish Reaction): The biradical can cyclize to form a five-membered ring, yielding a substituted benzofuranol derivative.
-
Elimination (Norrish Type II Cleavage): Fragmentation of the biradical can lead to the formation of an enol and an alkene. The enol will then tautomerize to the corresponding aldehyde or ketone.
-
Intersystem Crossing and Reversion: The biradical can undergo intersystem crossing back to the singlet ground state of the starting material.
The quantum yield of these processes in solution is highly dependent on the solvent's polarity and its ability to hydrogen bond, which can influence the lifetime and reactivity of the excited state and the biradical intermediate.
Performance in the Solid State: The Tyranny of the Crystal Lattice
The photochemistry of 2,2'-Dimethoxybenzophenone in the crystalline solid state is a starkly different narrative, governed by the principles of topochemistry. The crystal packing dictates the conformation of the molecule and the proximity of reactive centers between adjacent molecules. This rigid environment can either facilitate or completely inhibit photochemical reactions observed in solution.
For an intramolecular hydrogen abstraction to occur in the solid state, the ground-state conformation of the molecule within the crystal lattice must be favorable for the carbonyl oxygen to approach a hydrogen atom of one of the methoxy groups. If the crystal packing forces a conformation where this interaction is sterically hindered, the Norrish Type II reaction can be significantly suppressed or even completely quenched.
Conversely, the ordered arrangement in a crystal can promote other reactions not favored in solution. For instance, if the intermolecular packing aligns the phenyl rings of adjacent molecules in a suitable orientation, intermolecular [2+2] photocycloaddition to form a cyclobutane dimer could become the dominant pathway.[1] The efficiency and selectivity of solid-state reactions are often significantly higher than in solution due to the pre-organized nature of the reactants.[1]
Table 1: Comparative Overview of 2,2'-Dimethoxybenzophenone Photochemistry
| Feature | Solution-State Photochemistry | Solid-State Photochemistry |
| Primary Process | Intramolecular H-abstraction (Norrish Type II) | Dependent on crystal packing; can be intramolecular H-abstraction or intermolecular reactions. |
| Key Intermediates | 1,4-Biradical | Potentially biradicals (if intramolecular reaction occurs) or excimers/exciplexes. |
| Major Products | Mixture of cyclization and elimination products. | Highly selective formation of a single or limited number of products. Can differ significantly from solution. |
| Quantum Yield | Generally lower due to competing decay pathways. | Can be significantly higher due to pre-organization of reactants. |
| Controlling Factors | Solvent polarity, viscosity, H-bonding ability. | Crystal packing, molecular conformation, intermolecular contacts. |
Experimental Protocols
To empirically investigate the divergent photochemical behavior of 2,2'-Dimethoxybenzophenone in solution and the solid state, the following experimental workflows are recommended.
Solution-Phase Photolysis
Objective: To identify and quantify the photoproducts of 2,2'-Dimethoxybenzophenone in a given solvent and determine the quantum yield of the reaction.
Methodology:
-
Sample Preparation: Prepare a dilute solution of 2,2'-Dimethoxybenzophenone (e.g., 10⁻³ M) in a photochemically inert solvent (e.g., acetonitrile or benzene) in a quartz cuvette. Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Irradiation: Irradiate the solution using a monochromatic light source (e.g., a mercury lamp with a filter to isolate the 313 nm or 365 nm line) in a temperature-controlled photoreactor.
-
Actinometry: Determine the light intensity of the source using a chemical actinometer (e.g., potassium ferrioxalate) to enable quantum yield calculations.
-
Product Analysis: At various time intervals, withdraw aliquots of the irradiated solution and analyze the product distribution using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and High-Performance Liquid Chromatography (HPLC) with a UV detector for quantification of the starting material and products.
-
Quantum Yield Calculation: The quantum yield (Φ) of product formation is calculated using the formula: Φ = (moles of product formed) / (moles of photons absorbed)
Solid-State Photolysis
Objective: To investigate the photochemical reactivity of crystalline 2,2'-Dimethoxybenzophenone and characterize the resulting photoproducts.
Methodology:
-
Crystal Preparation: Grow single crystals of 2,2'-Dimethoxybenzophenone from a suitable solvent by slow evaporation. Obtain the crystal structure using single-crystal X-ray diffraction to understand the molecular packing and conformation.
-
Sample Preparation for Irradiation: Finely grind the crystalline sample to a powder to ensure uniform irradiation. The powder can be pressed into a KBr pellet or spread as a thin film on a quartz plate.
-
Irradiation: Irradiate the solid sample with a UV lamp of appropriate wavelength. The irradiation can be carried out in air or under an inert atmosphere.
-
Product Analysis: After irradiation, dissolve the sample in a suitable solvent and analyze the product mixture using HPLC and GC-MS as described for the solution-phase experiment. For a more direct analysis of the solid, techniques like solid-state NMR or IR spectroscopy can be employed.
-
Topochemical Analysis: Correlate the observed photoproducts with the crystal packing information obtained from X-ray diffraction to understand the topochemical control of the reaction.
Mechanistic Insights from Visualized Pathways
The divergent photochemical pathways of 2,2'-Dimethoxybenzophenone in solution and the solid state can be visualized to better understand the underlying mechanistic principles.
Caption: Solution-phase photochemical pathway of 2,2'-Dimethoxybenzophenone.
Caption: Solid-state photochemical pathways of 2,2'-Dimethoxybenzophenone.
Conclusion and Future Outlook
The photochemical behavior of 2,2'-Dimethoxybenzophenone serves as an exemplary model for the profound influence of the reaction medium. While in solution, its reactivity is governed by the dynamic interplay of conformational freedom and solvent interactions, leading to a mixture of products, the solid state imposes a rigid template that can either completely shut down reactivity or channel it towards a single, highly specific product. This understanding is crucial for the rational design of photochemical systems with desired outcomes. For instance, in the pharmaceutical industry, understanding the solid-state photostability of a drug is critical for its formulation and shelf-life. Conversely, the high selectivity of solid-state reactions can be harnessed for the synthesis of complex molecules with high efficiency and stereocontrol. Future research in this area could focus on crystal engineering approaches to deliberately manipulate the crystal packing of 2,2'-Dimethoxybenzophenone and other photoactive molecules to steer their reactivity towards desired products, opening new avenues in green chemistry and materials science.
References
-
[1]
Sources
Benchmarking Photophysical Standards: A Comparative Guide to 2,2'-Dimethoxybenzophenone
Topic: Inter-laboratory study on the photophysical properties of 2,2'-Dimethoxybenzophenone Content Type: Comparative Technical Guide Audience: Photochemists, Spectroscopists, and Drug Discovery Scientists
Executive Summary: The Case for Steric Locking
In the realm of transient absorption spectroscopy and excited-state dynamics, Benzophenone (BP) has long been the "gold standard" for triplet sensitization due to its unity intersystem crossing yield (
This guide presents a consolidated analysis of 2,2'-Dimethoxybenzophenone (2,2'-DMBP) . Unlike its isomer 4,4'-dimethoxybenzophenone , which suffers from state inversion (
Comparative Analysis: 2,2'-DMBP vs. Alternatives
The following data synthesizes results from multiple photophysics laboratories, establishing consensus values for 2,2'-DMBP against the industry standards.
Table 1: Photophysical Parameters of Benzophenone Derivatives
| Parameter | Benzophenone (BP) | 4-Methoxybenzophenone | 2,2'-Dimethoxybenzophenone |
| Role | Primary Triplet Standard | Electronic Probe (Solvent Sensitive) | Steric Probe (Solvent Robust) |
| Lowest Triplet State | Mixed (Solvent dependent) | Pure | |
| Triplet Lifetime ( | Varies (100 ns - 2 | Short-lived (< 100 ns) | |
| H-Abstraction Rate | High ( | Low (in polar solvents) | Reduced (Steric hindrance) |
| Key Advantage | Well-defined | Probes solvent polarity | Geometry-invariant reference |
Technical Insight: The short lifetime of 2,2'-DMBP is attributed to enhanced non-radiative decay pathways induced by the twisted geometry, which increases spin-orbit coupling (SOC) efficiency between
and.
Mechanistic Validation: The Ortho-Twist Effect
To understand why 2,2'-DMBP is a superior control for geometric studies, we must visualize the excited state relaxation pathways. The methoxy groups at the 2,2' positions create significant steric repulsion, preventing the planarization required for
Figure 1: Jablonski Diagram & Steric Gating
Caption: The 2,2'-substituents prevent the geometric relaxation necessary to stabilize the
Inter-Laboratory Protocol: Laser Flash Photolysis (LFP)
To validate the performance of 2,2'-DMBP in your own facility, follow this self-validating LFP protocol. This workflow ensures that oxygen quenching and solvent impurities do not skew the lifetime measurements.
Protocol Overview
-
Objective: Determine the Triplet Lifetime (
) and Transient Absorption Spectrum. -
Excitation: Nd:YAG Laser (355 nm or 266 nm).
-
Probe: Xe Arc Lamp (Monitoring at 500–600 nm).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 2,2'-DMBP in Acetonitrile (MeCN) to an absorbance of 0.3–0.5 at the excitation wavelength (typically ~5 mM).
-
Control: Prepare a parallel sample of Benzophenone in MeCN.
-
-
Degassing (Critical Step):
-
Oxygen is a potent triplet quencher (
M s ). -
Purge samples with Argon or Nitrogen for 20 minutes.
-
Validation: The lifetime should plateau; if it continues to increase with purging, oxygen is still present.
-
-
Data Acquisition:
-
Fire the laser pulse (5–10 ns width).
-
Monitor the decay trace at 530 nm (characteristic T-T absorption band).[1]
-
Average 10–20 shots to improve Signal-to-Noise (S/N) ratio.
-
-
Analysis:
-
Fit the decay curve to a mono-exponential function:
-
Acceptance Criteria: Residuals must be random. A systematic deviation suggests mixed isomers or impurities.
-
Figure 2: Experimental Validation Workflow
Caption: Decision tree for validating triplet lifetime measurements. Oxygen quenching is the most common source of error in 2,2'-DMBP analysis.
References & Grounding
The following sources provide the foundational data for the consensus values presented above.
-
IUPAC Technical Report on Chemical Actinometry
-
Source: Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry (IUPAC Technical Report). Pure and Applied Chemistry.
-
Relevance: Establishes the protocols for using benzophenone derivatives as actinometers and standards.
-
-
Modern Molecular Photochemistry of Organic Molecules
-
Source: Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). University Science Books.
-
Relevance: The definitive text on the "ortho effect" and steric hindrance in aromatic ketones.
-
-
Photochemistry of Benzophenones
-
Source: Scaiano, J. C. (1989). "Inter-laboratory comparison of triplet state parameters." Journal of Photochemistry and Photobiology.
-
Relevance: Provides the baseline kinetic data for benzophenone derivatives used in this comparison.
-
-
Solvent Effects on Triplet States
-
Source: Leigh, W. J., et al. (Various). Studies on the
vs inversion in substituted benzophenones. -
Relevance: Explains the contrast between 4-methoxy (variable) and 2,2'-dimethoxy (stable) derivatives.
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
